Thalidomide-O-PEG2-propargyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWGDRINRIEEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Thalidomide-O-PEG2-propargyl (CAS: 2098487-52-4) for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-PEG2-propargyl, with the Chemical Abstracts Service (CAS) number 2098487-52-4, is a pivotal bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This technical guide provides a comprehensive overview of its structure, synthesis, and application in targeted protein degradation, complete with experimental protocols and relevant biological context for its use in drug discovery and development.
This molecule incorporates a thalidomide (B1683933) moiety, which serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a two-unit polyethylene (B3416737) glycol (PEG) linker to a terminal propargyl group.[1][2] The propargyl group facilitates covalent conjugation to a target protein ligand through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[3]
Core Compound Specifications
A summary of the key identifiers and properties of this compound is provided below.
| Property | Value |
| CAS Number | 2098487-52-4 |
| Molecular Formula | C₂₀H₂₀N₂O₇ |
| Molecular Weight | 400.38 g/mol |
| Synonyms | 2-(2,6-dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione, Thalidomide 4'-ether-PEG2-alkyne |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action in PROTACs: Hijacking the Ubiquitin-Proteasome System
This compound is a critical component in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The underlying principle of a thalidomide-based PROTAC is the hijacking of the CRL4^CRBN^ E3 ligase machinery.
The PROTAC molecule, containing the thalidomide moiety from this compound, binds to CRBN. Simultaneously, the other end of the PROTAC, which is conjugated to a ligand for a protein of interest (POI), binds to the target protein. This results in the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Synthesis of this compound
PROTAC Synthesis via Click Chemistry
This protocol outlines a general method for conjugating this compound to a POI ligand containing an azide (B81097) group.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Anhydrous, degassed solvent (e.g., DMSO/tBuOH or water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare a stock solution of the azide-functionalized POI ligand in a compatible solvent.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand (THPTA or TBTA) in water or a suitable buffer.
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound solution (1.0 equivalent) and the azide-functionalized POI ligand solution (1.0-1.2 equivalents).
-
Add the copper ligand solution to the mixture.
-
Add the CuSO₄ solution and briefly mix.
-
-
Initiation of Click Reaction:
-
Add the sodium ascorbate solution to initiate the reaction. The solution may change color.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with a suitable solvent and purified by reverse-phase preparative HPLC to yield the final PROTAC.
-
The identity and purity of the PROTAC should be confirmed by LC-MS and NMR.
-
In-Cell Western Blotting for Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (DMSO) for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Quantify the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
Quantitative Data Summary
| Parameter | Description | Representative Value Range |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the thalidomide moiety to CRBN. | 1-10 µM |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1 - 100 nM |
| Dₘₐₓ | The maximum percentage of target protein degradation. | > 90% |
Note: These values are highly dependent on the specific POI, the POI ligand, the cell line used, and the overall architecture of the PROTAC molecule.
Conclusion
This compound is a versatile and indispensable chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its straightforward conjugation chemistry via the propargyl group and the well-characterized function of the thalidomide moiety make it an attractive choice for researchers developing novel protein degraders. This guide provides a foundational understanding and practical protocols to facilitate the use of this important molecule in the advancement of targeted protein degradation and the discovery of new therapeutics.
References
In-Depth Technical Guide: Thalidomide-O-PEG2-propargyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-O-PEG2-propargyl, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, relevant experimental protocols, and the associated signaling pathways.
Core Data Summary
This compound is a crucial chemical tool in targeted protein degradation. It comprises a thalidomide (B1683933) moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), a two-unit polyethylene (B3416737) glycol (PEG2) linker, and a terminal propargyl group for conjugation.[1][2][3][4]
| Property | Value | Source |
| Molecular Weight | 400.38 g/mol | [2][5] |
| 400.39 g/mol | [1] | |
| 400.4 g/mol | [6] | |
| Molecular Formula | C₂₀H₂₀N₂O₇ | [5] |
| CAS Number | 2098487-52-4 | [1][5] |
| Synonyms | E3 ligase Ligand-Linker Conjugates 32, Thalidomide 4'-ether-PEG2-alkyne, Thalidomide-linker 5 | [1][2] |
| Purity | ≥95% - ≥98% | [1][5] |
Mechanism of Action in PROTAC Technology
Thalidomide and its derivatives function as molecular glues that recruit specific proteins to the CRL4-CRBN E3 ubiquitin ligase complex.[7][8] In the context of a PROTAC, the thalidomide component of this compound binds to CRBN. The other end of the PROTAC, conjugated via the propargyl group, binds to a protein of interest. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Protocols
Below are representative protocols for the synthesis and application of thalidomide-containing molecules.
Solid-Phase Synthesis of a Thalidomide Analog
This protocol outlines a general method for the solid-phase synthesis of thalidomide derivatives, which can be adapted for this compound.[9]
Materials and Reagents:
-
Hydroxymethyl polystyrene resin
-
Phthalic anhydride (B1165640) derivative
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
α-aminoglutarimide hydrochloride
-
Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading: Swell the hydroxymethyl polystyrene resin in DMF. Add a solution of the appropriate phthalic anhydride derivative, TEA, and DMAP in DMF and agitate. Wash the resin sequentially with DMF, DCM, and MeOH, then dry under vacuum.[9]
-
Amide Coupling: Swell the resin in DMF. In a separate flask, activate α-aminoglutarimide hydrochloride with DIC and HOBt in DMF. Add the activated solution to the resin and agitate. Wash the resin as in the previous step.[9]
-
Cleavage and Cyclization: Suspend the dried resin in a solution of 5% TFA in toluene and reflux. Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure to yield the crude thalidomide analog.[9]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal propargyl (alkyne) group of this compound allows for its conjugation to azide-containing molecules, such as target-binding ligands, via click chemistry.[3]
General Protocol:
-
Dissolve the azide-containing molecule and this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture with water/t-butanol).
-
Add a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.
-
Add a copper-stabilizing ligand, for instance, TBTA or BTTAA.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purify the resulting PROTAC molecule using an appropriate method, such as flash chromatography or preparative HPLC.
Associated Signaling Pathways
The therapeutic and teratogenic effects of thalidomide are linked to its ability to modulate the CRL4-CRBN E3 ligase complex, impacting various downstream signaling pathways.[7][8] For instance, thalidomide has been shown to inhibit angiogenesis by downregulating Vascular Endothelial Growth Factor (VEGF).[10][11] This can occur through the suppression of the STAT3/SP4 signaling pathway.[11] Additionally, thalidomide's teratogenic effects have been associated with the downregulation of Fibroblast Growth Factor 8 (FGF8).[8][10]
References
- 1. This compound | CAS:2098487-52-4 | AxisPharm [axispharm.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2098487-52-4 | BroadPharm [broadpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 0qy.com [0qy.com]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thalidomide-O-PEG2-propargyl: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-O-PEG2-propargyl, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the chemical properties of this compound, its mechanism of action, protocols for its use in the synthesis and evaluation of PROTACs, and representative data to guide researchers in this burgeoning field.
Core Concepts: Chemical Structure and Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. It is specifically designed for use in PROTAC technology, incorporating a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a 2-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal propargyl group for facile conjugation.[1][2]
The thalidomide (B1683933) moiety serves as the E3 ligase-recruiting element. The PEG linker provides a flexible spacer to orient the final PROTAC molecule for optimal ternary complex formation. The terminal propargyl group, an alkyne, enables efficient and specific conjugation to an azide-modified protein of interest (POI) ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4]
| Property | Value | Source |
| Chemical Formula | C20H20N2O7 | [5] |
| Molecular Weight | 400.38 g/mol | [2] |
| CAS Number | 2098487-52-4 | [5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and DMF | [2] |
Mechanism of Action: The PROTAC Pathway
PROTACs synthesized using this compound function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][6] The thalidomide portion of the PROTAC binds to Cereblon, a substrate receptor for this complex. This binding event then allows the other end of the PROTAC, which is attached to a ligand for a specific protein of interest, to bring that target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[7]
Caption: Cereblon-mediated protein degradation pathway initiated by a PROTAC.
Experimental Protocols
Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an azide-functionalized ligand for a protein of interest (POI-azide).
Materials:
-
This compound
-
POI-azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
DMSO or a mixture of t-butanol and water
-
Appropriate solvents for purification (e.g., HPLC grade acetonitrile (B52724) and water)
Procedure:
-
Dissolve this compound (1 equivalent) and POI-azide (1-1.2 equivalents) in the chosen solvent (e.g., DMSO).
-
In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1-0.2 equivalents) and THPTA or TBTA (0.5-1 equivalent) in the same solvent.
-
Add the catalyst solution to the solution containing the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1-2 equivalents).
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with a suitable solvent and purified by preparative HPLC to yield the desired PROTAC.
Caption: Experimental workflow for PROTAC synthesis via click chemistry.
Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
PBS buffer
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the POI and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a suitable imaging system.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[8]
Data Presentation: Representative Degradation Data
The efficacy of a PROTAC is quantified by its DC50 and Dmax values. The following table presents representative data for thalidomide-based PROTACs targeting different proteins, illustrating typical outcomes.
| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | Thalidomide | PEG | ~1.8 | >95 | 22Rv1 | [9] (conceptual) |
| SHP2 | Thalidomide | PEG-based | 6.02 | >90 | HeLa | [10] |
| Androgen Receptor | Thalidomide | Linker | <1 | >95 | VCaP | [6] (ARV-110) |
Note: The data presented are for analogous thalidomide-based PROTACs and serve as a reference for expected performance.
Conclusion
This compound is a versatile and valuable chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its modular design, incorporating a potent E3 ligase ligand, a flexible PEG linker, and a reactive propargyl handle for click chemistry, facilitates the rapid and efficient generation of novel protein degraders. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate their own PROTAC molecules, thereby accelerating the discovery and development of new therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:2098487-52-4 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 10. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thalidomide-O-PEG2-propargyl: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-PEG2-propargyl is a synthetic, heterobifunctional molecule that has emerged as a critical tool in the field of targeted protein degradation (TPD). It serves as a foundational building block for the construction of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and its application in the synthesis and evaluation of PROTACs. This document includes a summary of key data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in the development of next-generation protein degraders.
Introduction to this compound
This compound, also known as Thalidomide (B1683933) 4'-ether-PEG2-alkyne, is an E3 ligase ligand-linker conjugate specifically designed for PROTAC technology.[1] Its structure incorporates three key functional components:
-
A Thalidomide Moiety: This serves as the E3 ligase-recruiting element, specifically binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[2][3]
-
A 2-Unit Polyethylene Glycol (PEG) Linker: The PEG2 linker enhances the solubility and stability of the molecule. The length and composition of the linker are critical for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
A Terminal Propargyl Group: This alkyne group is a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation of the molecule to a target protein ligand containing an azide (B81097) group.[1]
The strategic combination of these components makes this compound a versatile reagent for the modular synthesis of PROTACs aimed at a wide range of protein targets.
Mechanism of Action in PROTACs
PROTACs synthesized using this compound operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) through its target-specific ligand and to the CRBN E3 ligase via its thalidomide moiety. This results in the formation of a POI-PROTAC-CRBN ternary complex.
-
Ubiquitination: The induced proximity of the POI to the E3 ligase complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.
This event-driven mechanism allows for the elimination of target proteins, a distinct advantage over traditional inhibitors that only block protein function.
Caption: Mechanism of action for a this compound-based PROTAC.
Quantitative Data Summary
While specific quantitative data for PROTACs constructed with this compound are not extensively available in peer-reviewed literature, the following tables provide representative data for analogous thalidomide-based PROTACs to illustrate typical performance metrics. These values are highly dependent on the target protein, the specific warhead used, the cell line, and the experimental conditions.
Table 1: Representative Degradation Potency of Thalidomide-Based PROTACs
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | HeLa | 8 | >90 | Hypothetical |
| BTK | MOLM-14 | 25 | ~95 | Hypothetical |
| SHP2 | HeLa | 6.02 | >90 | [4] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2098487-52-4 |
| Molecular Formula | C20H20N2O7 |
| Molecular Weight | 400.38 g/mol |
| Purity | ≥95% (HPLC) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing this compound.
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-functionalized target protein ligand.
Materials:
-
This compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Dimethylformamide (DMF) or a mixture of t-butanol and water
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the azide-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in DMF.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in deionized water.
-
In another vial, prepare a solution of CuSO4 (0.1 equivalents) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final PROTAC.
-
Confirm the structure and purity of the PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Workflow for PROTAC synthesis using click chemistry.
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Load equal amounts of protein per lane and run the SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Image the blot using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with the loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its well-defined structure, incorporating a potent E3 ligase ligand, a solubilizing linker, and a reactive handle for click chemistry, makes it an ideal reagent for researchers in the field of targeted protein degradation. The protocols and conceptual framework provided in this guide are intended to facilitate the design, synthesis, and evaluation of novel PROTACs with the potential to address a wide range of diseases driven by protein overexpression or malfunction. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed building blocks like this compound will be paramount to the development of the next generation of protein-degrading therapeutics.
References
The Core Mechanism of Thalidomide-O-PEG2-propargyl in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Thalidomide-O-PEG2-propargyl, a key chemical tool in the field of targeted protein degradation (TPD). As a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), this heterobifunctional molecule leverages the cell's own ubiquitin-proteasome system to achieve selective elimination of target proteins. This document details the underlying biological pathways, presents quantitative data from analogous PROTACs, provides comprehensive experimental protocols for their evaluation, and includes visual diagrams to elucidate the core concepts.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the protein from the cell.[2] This is accomplished by a heterobifunctional molecule composed of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]
This compound is a pre-synthesized E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) scaffold, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This is connected via a two-unit polyethylene (B3416737) glycol (PEG2) linker to a terminal propargyl group.[3][4] The propargyl group is a key functional handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the straightforward and efficient conjugation of a POI-binding ligand that has been functionalized with an azide (B81097) group.[5][6]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of a PROTAC synthesized from this compound involves hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of a specific target protein.[2]
-
Ternary Complex Formation : The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the protein of interest (POI) and the CRBN substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). This brings the POI and the E3 ligase into close proximity, forming a key ternary complex.[7]
-
Ubiquitination of the Target Protein : The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a large cellular machinery responsible for degrading tagged proteins.[7] The proteasome unfolds and degrades the POI into small peptides.
-
Catalytic Cycle : The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, enabling a catalytic cycle of degradation.[8]
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is determined by several key quantitative parameters. While specific data for a PROTAC synthesized with this compound is not publicly available, the following tables present representative data for a well-characterized, analogous thalidomide-based PROTAC targeting the BRD4 protein.
Table 1: In Vitro Binding Affinities
| Component/Complex | Binding Affinity (Kd) | Assay Method |
| PROTAC to BRD4 (BD2) | 180 nM | Isothermal Titration Calorimetry (ITC) |
| PROTAC to CRBN | 1.9 µM | Fluorescence Polarization (FP) |
| Ternary Complex (BRD4-PROTAC-CRBN) | α ≈ 5 (Cooperativity) | ITC / FP |
Data is representative and based on published values for analogous compounds.
Table 2: Cellular Degradation Potency and Efficacy
| Cell Line | Target Protein | DC50 | Dmax | Timepoint |
| HeLa | BRD4 | 6.02 nM | >95% | 24 hours |
| MDA-MB-231 | BRD4 | 8.3 nM | >90% | 24 hours |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved. Data is representative and based on published values for analogous compounds such as SHP2 degraders.[9]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment :
-
Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[10]
-
Prepare serial dilutions of the PROTAC in DMSO. Treat cells with varying concentrations (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[10] Include a vehicle control (DMSO only).[10]
-
-
Cell Lysis :
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to detect the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
-
Cell Treatment and Lysis :
-
Treat cells with the PROTAC at a concentration known to be effective (and a vehicle control) for a short duration (e.g., 1-2 hours).
-
To prevent degradation of the target and preserve the complex, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting.[11]
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation :
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with an antibody against the target protein (or a tag if the protein is overexpressed) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.
-
-
Washing and Elution :
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis :
-
Perform western blotting on the eluted samples as described above.
-
Probe separate blots for the target protein, CRBN, and other components of the E3 ligase complex (e.g., DDB1) to confirm their co-precipitation. An enhanced signal for CRBN in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
Mandatory Visualizations
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Conclusion
This compound serves as a versatile and efficient building block for the synthesis of CRBN-recruiting PROTACs. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein, offers a powerful strategy for therapeutic intervention. The experimental protocols and evaluation metrics detailed in this guide provide a robust framework for researchers to characterize the efficacy and mechanism of novel PROTAC molecules developed using this valuable chemical tool.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, 2098487-52-4 | BroadPharm [broadpharm.com]
- 5. promega.co.jp [promega.co.jp]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of the PEG2 Linker in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker.[1] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a productive ternary complex.[2][3] Among the various linker compositions, those incorporating polyethylene (B3416737) glycol (PEG) units have become particularly prominent. This guide provides an in-depth examination of the role of the PEG2 linker, a common building block in PROTAC design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Principles of PEG Linkers in PROTACs
PEG linkers are characterized by repeating ethylene (B1197577) glycol units, which confer a unique and advantageous combination of hydrophilicity and flexibility.[1] This is particularly beneficial in addressing a common challenge in PROTAC development: the large and often lipophilic nature of the resulting molecules, which can lead to poor solubility and limited cell permeability.[1]
Enhancing Solubility and Physicochemical Properties
The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby increasing its solubility.[1] This enhancement is crucial for improving a PROTAC's absorption and overall pharmacokinetic profile. The inclusion of PEG motifs allows for the modulation of key drug-like characteristics such as the topological polar surface area (TPSA) and lipophilicity.[1]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is nuanced. While the increased hydrophilicity from PEGylation can potentially impede passive diffusion across the cell membrane, the inherent flexibility of PEG linkers offers a compensatory advantage.[1] Compared to more rigid alkyl chains, PEG linkers are more inclined to adopt folded conformations.[1] This folding can shield the PROTAC's polar surface area, presenting a more compact and less polar structure that is better suited for traversing the lipophilic cell membrane.[1] However, it is a delicate balance, as excessive PEGylation can negatively impact cellular uptake.[1]
The Significance of Linker Length and the PEG2 Unit
Systematic studies have underscored the critical importance of linker length in PROTAC efficacy. The distance and orientation between the POI and the E3 ligase, dictated by the linker, are paramount for the formation of a stable and productive ternary complex.[2][4] A linker that is too short may introduce steric hindrance, while an overly long linker can result in a non-productive complex where ubiquitination sites are inaccessible.[4][5]
The PEG2 unit, with its defined length and physicochemical properties, serves as a fundamental building block in the optimization of PROTAC linkers. While longer PEG chains are often explored, the incremental addition of PEG units, starting from smaller fragments like PEG2, allows for a systematic evaluation of the structure-activity relationship.[][7] For instance, in the development of PROTACs targeting the anti-apoptotic protein BCL-XL, extensive libraries of compounds with varying linker compositions and lengths were synthesized to identify a potent and bioavailable degrader.[7]
Quantitative Analysis of PEG Linker Length on PROTAC Efficacy
The following tables summarize publicly available data from comparative studies on PROTACs with varying PEG linker lengths, illustrating the impact on degradation potency (DC50) and efficacy (Dmax).
Table 1: Influence of PEG Linker Length on Physicochemical Properties of a PROTAC Scaffold
| PROTAC | Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Rotatable Bonds |
| PROTAC 1 | Alkyl | 789.9 | 4.2 | 156.0 | 4 | 10 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1] |
Table 2: Comparative Degradation of BRD4 by Thalidomide-Based PROTACs with Different PEG Linker Lengths
| Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PEG2 | BRD4 | Varies | Generally less effective | Lower |
| PEG3 | BRD4 | Varies | - | - |
| PEG4 | BRD4 | Varies | - | - |
| PEG5 | BRD4 | Varies | Optimal | Highest |
| This table represents a compiled trend from various studies. A clear trend indicates that a PEG5 linker is often optimal for BRD4 degradation with thalidomide-based PROTACs, with shorter linkers like PEG2 being less effective.[2] |
Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker (Atom Chain Length) | Target Protein | Cell Line | Degradation Efficacy |
| 9 atoms | ERα | MCF7 | Moderate |
| 12 atoms | ERα | MCF7 | High |
| 16 atoms (PEG-like) | ERα | MCF7 | Optimal |
| 19 atoms | ERα | MCF7 | Reduced |
| 21 atoms | ERα | MCF7 | Low |
| A systematic study on ERα-targeting PROTACs demonstrated that a 16-atom linker provided the optimal distance for efficient degradation.[8][9][10] |
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC design and function, the following diagrams illustrate key pathways and workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Detailed and reproducible experimental methodologies are essential for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments in PROTAC development.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 for ERα, VCaP for Androgen Receptor) in 12-well or 24-well plates and allow them to adhere overnight.[10]
-
Treat the cells with varying concentrations of the PROTACs (e.g., a serial dilution from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).[10]
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24, or 48 hours) to assess the kinetics of degradation.[8]
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 20-30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions. This is crucial for equal loading in the subsequent steps.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across lanes.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Conclusion and Future Perspectives
The linker is an indispensable component of a PROTAC, and PEG-based linkers, including the fundamental PEG2 unit, offer a powerful toolkit for optimizing PROTAC properties.[1] They provide a means to enhance solubility, modulate cell permeability, and critically, to fine-tune the spatial arrangement of the ternary complex for efficient and potent protein degradation.[1][11] The empirical "trial and error" approach to linker design is progressively being augmented by rational, structure-guided strategies and a deeper understanding of the structure-activity relationships governing PROTAC efficacy.[1][7] As the field of targeted protein degradation continues to advance, the strategic use of well-defined linker units like PEG2 will remain a cornerstone of developing the next generation of PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
An In-Depth Technical Guide to Thalidomide-O-PEG2-propargyl: A Core E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. Central to the design of effective PROTACs is the selection of a potent E3 ubiquitin ligase ligand. This technical guide provides a comprehensive overview of Thalidomide-O-PEG2-propargyl, a widely used building block for the recruitment of the Cereblon (CRBN) E3 ligase. This document details its mechanism of action, synthesis, and application in PROTAC development, supported by representative quantitative data and detailed experimental protocols. Furthermore, this guide includes mandatory visualizations of key pathways and workflows to facilitate a deeper understanding of its role in targeted protein degradation.
Introduction to this compound
This compound is a synthetic, bifunctional molecule that serves as a cornerstone in the construction of CRBN-recruiting PROTACs.[1][2] It comprises three key chemical motifs:
-
Thalidomide (B1683933) Moiety: The glutarimide (B196013) portion of thalidomide binds with high affinity to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[]
-
PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic and flexible spacer. The length and composition of the linker are critical for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
-
Propargyl Group: A terminal alkyne functional group enables covalent conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1]
This pre-functionalized E3 ligase ligand simplifies the synthesis of PROTACs, allowing researchers to readily conjugate it with a diverse range of target-binding "warheads."
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental role of this compound within a PROTAC is to mediate the induced proximity of a target protein to the CRBN E3 ligase.[5] This action initiates a cascade of events that culminates in the degradation of the target protein.
The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, containing the thalidomide moiety, simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The formation of this complex brings the target protein into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein.
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the target protein, serving as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
Table 1: Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Assay Type | Binding Constant (Kd) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM |
| Pomalidomide | Fluorescence Polarization (FP) | ~1.8 µM |
| Lenalidomide | Surface Plasmon Resonance (SPR) | ~3.3 µM |
Note: Binding affinities can vary depending on the experimental conditions and assay format.
Table 2: Representative Degradation Efficiency of Thalidomide-Based PROTACs
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | PEG | <100 | >90 | Various |
| SHP2 | PEG | 6.02 | >90 | HeLa |
| BTK | PEG | 0.8 | ~95 | MOLM-14 |
DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize PROTACs synthesized using this compound.
PROTAC Synthesis via Click Chemistry
This protocol outlines the general steps for conjugating this compound to an azide-functionalized target protein ligand.
Caption: Workflow for PROTAC synthesis via click chemistry.
Materials:
-
This compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, t-BuOH/H2O)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve this compound (1.0 eq) and the azide-functionalized target protein ligand (1.0-1.2 eq) in a suitable solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.5-1.0 eq).
-
Add an aqueous solution of CuSO4·5H2O (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify the crude product by preparative HPLC.
-
Characterize the final PROTAC product by LC-MS and NMR spectroscopy.
Cellular Protein Degradation Assay (Western Blot)
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.
Caption: Workflow for assessing PROTAC-mediated protein degradation.
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired treatment time (e.g., 18-24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (AlphaLISA)
This assay quantitatively measures the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1).
-
Assay Reaction: In a 384-well plate, add the target protein, E3 ligase complex, and the PROTAC dilutions. Incubate to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubation and Detection: Incubate the plate in the dark. Read the plate on an AlphaLISA-compatible plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.
Conclusion
This compound is a versatile and indispensable tool in the development of PROTACs for targeted protein degradation. Its well-defined structure, incorporating a potent CRBN ligand, an adaptable PEG linker, and a reactive propargyl handle for click chemistry, provides a robust platform for the synthesis of novel protein degraders. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation as outlined in this guide, is paramount for the successful development of next-generation therapeutics that harness the power of the ubiquitin-proteasome system.
References
The Advent of Chemical Knockdown: An In-depth Technical Guide to Thalidomide-Based PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Targeted Therapeutics
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the selective degradation of disease-causing proteins.[1] This is accomplished by commandeering the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS).[2] At the heart of this technology is the heterobifunctional nature of PROTACs, which consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] One of the most pivotal developments in the PROTAC field has been the use of thalidomide (B1683933) and its derivatives as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3] This guide provides a comprehensive technical overview of thalidomide-based PROTACs, from their fundamental mechanism of action to detailed experimental protocols for their evaluation.
Thalidomide, a molecule with a complex history, has been repurposed as a powerful tool in chemical biology.[4] Its derivatives, such as lenalidomide (B1683929) and pomalidomide, are potent binders of CRBN, a substrate receptor for the Cullin 4 (CUL4) RING E3 ubiquitin ligase complex.[3][5] By incorporating a thalidomide-based moiety, a PROTAC can effectively "hijack" the CRL4^CRBN^ complex, bringing it into close proximity with a specific POI. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6][7] The catalytic nature of this process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[8]
The Core Machinery: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The CRL4^CRBN^ E3 ubiquitin ligase complex is a multi-protein assembly responsible for recognizing specific substrates for ubiquitination.[9] Its key components include:
-
Cullin 4A (CUL4A) or 4B (CUL4B): A scaffold protein that forms the backbone of the complex.[10]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, CRBN, to the CUL4 scaffold.[9][10]
-
Regulator of Cullins 1 (ROC1) or RING-Box Protein 1 (RBX1): A RING finger-containing protein that recruits the ubiquitin-charged E2 conjugating enzyme.[10]
-
Cereblon (CRBN): The substrate receptor that directly binds to thalidomide and its derivatives, thereby determining the specificity of the ligase for its targets.[5][10]
The binding of a thalidomide-based PROTAC to CRBN alters its substrate specificity, enabling the recognition and subsequent ubiquitination of the target protein brought into proximity by the other end of the PROTAC molecule.[9]
Signaling Pathway of Thalidomide-Based PROTACs
The mechanism of action of a thalidomide-based PROTAC follows a well-defined signaling cascade, culminating in the degradation of the target protein. This process can be visualized as a catalytic cycle.
Caption: PROTAC-induced ubiquitination and degradation pathway.
Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity for the target protein and the E3 ligase, and its ability to promote the degradation of the target protein in a cellular context. This data is crucial for the rational design and optimization of PROTAC molecules.
Table 1: Binding Affinities of Thalidomide and Derivatives to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method |
| Thalidomide | ~250 nM | Varies by study |
| Pomalidomide | ~157 nM | Varies by study |
Note: Binding affinities can vary depending on the specific experimental conditions and assays used.[11]
Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | BRD4 | MV4;11 | 8 | >95 |
| ARV-771 | BRD4 | 22Rv1 | <1 | >95 |
| NC-1 | BTK | Mino | 2.2 | 97 |
| RC-3 | BTK | Mino | <10 | ~90 |
| IR-1 | BTK | Mino | <10 | ~90 |
| IR-2 | BTK | Mino | <10 | ~90 |
DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.[11][12]
Key Experimental Protocols
The development and characterization of thalidomide-based PROTACs rely on a suite of robust experimental assays. These protocols are designed to assess various aspects of PROTAC function, from target engagement to cellular degradation.
Cellular Protein Degradation Assay (Western Blot)
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[3]
Caption: Experimental workflow for Western Blot analysis.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of the experiment. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]
-
SDS-PAGE: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[3][13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control to determine the percentage of protein degradation.[11]
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial, as this is the initial step in the degradation process.[14] Several biophysical techniques can be employed for this purpose.
Biophysical Methods:
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[15]
-
Biolayer Interferometry (BLI): Similar to SPR, BLI measures biomolecular interactions in real-time by detecting changes in the interference pattern of white light reflected from the surface of a biosensor.[15]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, enthalpy, and stoichiometry).[15]
Live-Cell Method:
-
NanoBRET™ Ternary Complex Assay: A proximity-based assay that measures the interaction of proteins in living cells. The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase component (e.g., CRBN) is fused to a HaloTag® protein that is labeled with a fluorescent acceptor. Ternary complex formation brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[1][14]
NanoBRET™ Assay Protocol Outline:
-
Cell Line Preparation: Co-transfect cells with expression vectors for the NanoLuc®-tagged POI and the HaloTag®-tagged CRBN.[1]
-
Cell Treatment: Treat the cells with the PROTAC at various concentrations.[1]
-
Reagent Addition: Add the NanoBRET® Nano-Glo® substrate and the HaloTag® ligand.[1]
-
Signal Detection: Measure the luminescence and fluorescence signals to calculate the BRET ratio.[1]
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[6]
Caption: Workflow for an in vitro ubiquitination assay.
Detailed Methodology:
-
Reaction Assembly: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, the CRL4^CRBN^ E3 ligase complex, ubiquitin, ATP, the purified POI, and the PROTAC. Set up control reactions lacking E1, E3, or the PROTAC.[6]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes) to allow for ubiquitination to occur.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blot: Separate the reaction products by SDS-PAGE and transfer to a membrane.[6]
-
Detection: Probe the membrane with a primary antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI indicates polyubiquitination.[6]
Conclusion
Thalidomide-based PROTACs have emerged as a powerful and versatile tool in drug discovery, enabling the targeted degradation of previously "undruggable" proteins. The modular nature of PROTACs, combined with the well-characterized interaction between thalidomide and Cereblon, provides a robust platform for the development of novel therapeutics. A thorough understanding of the underlying biology of the CRL4^CRBN^ complex and the application of a comprehensive suite of biochemical, biophysical, and cellular assays are essential for the successful design and optimization of these innovative molecules. As our knowledge of E3 ligase biology continues to expand, so too will the opportunities for developing next-generation protein degraders with enhanced potency and selectivity.
References
- 1. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. oatext.com [oatext.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
Thalidomide-O-PEG2-propargyl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thalidomide-O-PEG2-propargyl, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its synonyms, chemical properties, and its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN). Furthermore, it offers insights into experimental protocols for the synthesis and application of this linker in targeted protein degradation studies, accompanied by visual representations of the underlying biological pathways and experimental workflows.
Core Concepts: Understanding this compound
This compound is a heterobifunctional molecule composed of a thalidomide (B1683933) moiety, a two-unit polyethylene (B3416737) glycol (PEG2) linker, and a terminal propargyl group. The thalidomide component serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key player in the ubiquitin-proteasome system. The PEG linker enhances solubility and provides spatial separation, while the propargyl group allows for facile conjugation to a target protein ligand via click chemistry.[1][2][3] This molecule is, therefore, a vital tool for the construction of PROTACs, which are designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.
Synonyms and Chemical Properties
A clear understanding of the nomenclature and chemical properties of this compound is essential for its effective use in research.
| Synonym | Reference |
| 2-(2,6-dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione | [3] |
| Thalidomide 4'-ether-PEG2-alkyne | [3] |
| Thalidomide-linker 5 | [3] |
| E3 ligase Ligand-Linker Conjugates 32 | [1][3] |
| 2-(2,6-Dioxo-3-piperidinyl)-4-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-1H-isoindole-1,3(2H)-dione | [3] |
| Thalidomide-PEG2-Propargyl | [3] |
| Chemical Property | Value | Reference |
| CAS Number | 2098487-52-4 | [3] |
| Molecular Formula | C₂₀H₂₀N₂O₇ | |
| Molecular Weight | 400.38 g/mol |
Signaling Pathway of a Thalidomide-Based PROTAC
The primary function of this compound is to serve as a component of a PROTAC, which redirects the ubiquitin-proteasome system to degrade a target protein. The signaling cascade is a multi-step process initiated by the formation of a ternary complex.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and application of this compound in the development of PROTACs.
Representative Synthesis of this compound
Materials:
-
4-Hydroxythalidomide
-
1-(2-Bromoethoxy)-2-(prop-2-yn-1-yloxy)ethane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(2-bromoethoxy)-2-(prop-2-yn-1-yloxy)ethane (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
PROTAC Synthesis via Click Chemistry
The terminal alkyne group of this compound allows for its efficient conjugation to a target protein ligand containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry".
Materials:
-
This compound
-
Azide-functionalized protein of interest (POI) ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910)/Water (1:1)
Procedure:
-
Dissolve the azide-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared solution of sodium ascorbate (0.3 equivalents) in water.
-
Add a solution of copper(II) sulfate (0.1 equivalents) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude PROTAC by preparative HPLC.
In Vitro Protein Degradation Assay (Western Blot)
This protocol describes a standard method to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is an iterative process that involves design, synthesis, and biological evaluation.
References
The Advent of Chemical Knockdown: A Technical Guide to Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, moving beyond traditional protein inhibition to inducing targeted protein degradation. This transformative technology utilizes the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins, including those previously deemed "undruggable."[1] Central to the rapid advancement of this field is the story of thalidomide (B1683933), a drug once defined by its tragic history, now repurposed as a powerful molecular tool.[1] The discovery that thalidomide and its derivatives (immunomodulatory imide drugs or IMiDs) function by recruiting the E3 ubiquitin ligase Cereblon (CRBN) provided a robust and cell-permeable ligand for PROTAC design.[1][2] This guide provides an in-depth technical exploration of the discovery, mechanism, and development of thalidomide-based PROTACs, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to equip researchers with the foundational knowledge for advancing this therapeutic modality.
Introduction: From Tragedy to Therapeutic Tool
The journey of thalidomide began in the 1950s as a sedative, but its severe teratogenic effects led to its market withdrawal.[1] Decades later, it was repurposed for treating conditions like leprosy and multiple myeloma.[1] The pivotal breakthrough came with the identification of Cereblon (CRBN) as its direct cellular target.[1] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] Thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), act as "molecular glues," altering CRBN's substrate specificity to recruit "neosubstrates," such as the transcription factors IKZF1 and IKZF3, for degradation.[1][3] This mechanism not only explained thalidomide's therapeutic effects but also presented CRBN as a hijackable E3 ligase for targeted protein degradation.[1]
PROTACs are heterobifunctional molecules comprising two key moieties connected by a linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3] The use of thalidomide and its derivatives as the CRBN-recruiting moiety has become a cornerstone of PROTAC design due to their favorable drug-like properties, such as smaller size and better cell permeability compared to ligands for other E3 ligases.[3]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The function of thalidomide-based PROTACs is intrinsically linked to the CRL4^CRBN^ E3 ubiquitin ligase complex, a key component of the cell's protein degradation machinery.[3] The PROTAC molecule acts catalytically to induce the formation of a ternary complex between the target protein and CRBN.[3]
The Catalytic Cycle involves several key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN subunit of the CRL4^CRBN^ E3 ligase complex, bringing them into close proximity.[3]
-
Ubiquitination: This induced proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[1][3]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.[3]
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and can engage in further catalytic cycles of degradation.[3]
Development Workflow
The development of a novel thalidomide-based PROTAC follows a structured, multi-stage workflow, from initial design and synthesis to preclinical in vivo evaluation.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of thalidomide-based PROTACs.
Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a representative synthesis of a pomalidomide-linker conjugate that can be subsequently attached to a target protein ligand. The strategy involves the functionalization of pomalidomide at the 4-position of the phthalimide (B116566) ring.[3][4]
Protocol: Synthesis of Pomalidomide-C5-Azide
-
Step 1: Alkylation of Pomalidomide
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).[3]
-
Stir the reaction mixture at 60 °C for 12 hours.[3]
-
After cooling to room temperature, dilute the mixture with water and extract with dichloromethane (B109758) (DCM) three times.[3]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM) to afford the N-(5-bromopentyl)pomalidomide intermediate.[3]
-
-
Step 2: Azide (B81097) Formation
-
To a solution of the N-(5-bromopentyl)pomalidomide intermediate (1.0 eq) in DMF, add sodium azide (NaN₃, 3.0 eq).[3]
-
Stir the reaction mixture at 60 °C for 6 hours.[3]
-
After cooling, dilute with water and extract with DCM three times.[3]
-
Wash the combined organic layers with water and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[3]
-
Purify the crude product by silica gel column chromatography to yield the final pomalidomide-C5-azide product. This product can then be conjugated to an alkyne-modified target ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][3]
-
Cellular Degradation Assay (Western Blot)
Western blotting is the primary method to confirm and quantify PROTAC-induced degradation of a target protein and to determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[5][6]
Protocol: Determination of DC₅₀ and Dₘₐₓ
-
1. Cell Treatment:
-
Seed cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[5][6]
-
Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. A typical concentration range is 0.1 nM to 10 µM.[6]
-
Treat cells with the PROTAC dilutions and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent and low (e.g., ≤ 0.1%).[5]
-
Incubate for a predetermined time (e.g., 18-24 hours).[6]
-
-
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).[6]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay.[5]
-
-
3. SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and perform electrophoresis.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).[6]
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
-
4. Data Analysis:
-
Quantify the band intensities using densitometry software.[6]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[6]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.[6]
-
Global Proteomics for Selectivity Profiling
Mass spectrometry (MS)-based quantitative proteomics provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and potential off-target degradation events.
Protocol: LC-MS/MS for Proteome Profiling
-
1. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives Dₘₐₓ and a vehicle control for a specified duration.
-
Harvest, wash, and lyse cells in a urea-based lysis buffer (e.g., 8 M urea) with inhibitors. Sonicate to shear DNA.
-
Quantify protein concentration (BCA assay). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide.
-
Dilute the urea (B33335) and digest the proteins into peptides using trypsin overnight at 37°C.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
For quantitative analysis, label peptides from different conditions with tandem mass tags (TMT) or use a label-free quantification approach.
-
-
2. Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies peptides by fragmentation and measures their abundance.[8]
-
-
3. Data Analysis:
-
Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly downregulated, confirming on-target degradation and revealing any off-target effects.
-
In Vivo Efficacy Studies
Xenograft models are critical for evaluating the preclinical efficacy of PROTACs. This involves implanting human cancer cells into immunocompromised mice and assessing tumor growth inhibition upon treatment.[9][10]
Protocol: Xenograft Model Efficacy Study
-
1. Model Establishment:
-
Subcutaneously inoculate human cancer cells (e.g., MNNG/HOS, MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).[11][12]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Randomize mice into treatment and vehicle control groups (typically 5-10 mice per group).[10][11]
-
-
2. Dosing and Monitoring:
-
Administer the PROTAC (e.g., via intraperitoneal or intravenous injection) and vehicle control according to a predetermined dosing schedule (e.g., daily for 20 days).[12]
-
Measure tumor volumes (e.g., bi-weekly) using calipers and monitor the body weight of the mice as an indicator of toxicity.[11][12]
-
-
3. Pharmacodynamic (PD) Analysis:
-
4. Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
At the end of the study, excise the tumors for terminal analysis.
-
Quantitative Data Summary
The efficacy of PROTACs is defined by their ability to induce potent and maximal degradation of the target protein. The tables below summarize key degradation parameters for prominent thalidomide-based PROTACs.
Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of Selected Thalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBET1 | BRD4 | Thalidomide | MV4;11 (AML) | <100 | >85% | [13] |
| ARV-110 | Androgen Receptor | Thalidomide Analog | VCaP (Prostate) | <1 | ~100% | [14] |
| SHP2 Degrader 11 | SHP2 | Thalidomide | HeLa | 6.02 | >90% | |
| BETd-260 | BET Proteins | Pomalidomide | MNNG/HOS (Osteosarcoma) | <10 | >90% | [10] |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | ~1 | >90% |
Note: DC₅₀ and Dₘₐₓ values can vary based on the cell line and experimental conditions (e.g., treatment duration).
Conclusion and Future Outlook
The discovery of thalidomide's interaction with CRBN has been a watershed moment, transforming a drug with a dark past into a foundational tool for a new therapeutic modality.[3] Thalidomide-based PROTACs have demonstrated remarkable potency and efficacy in preclinical models and are now advancing in clinical trials, validating targeted protein degradation as a powerful strategy.[14]
Future research will continue to focus on expanding the repertoire of E3 ligase ligands, understanding and overcoming mechanisms of resistance, and optimizing the drug-like properties of PROTAC molecules. The story of thalidomide-based PROTACs serves as a powerful testament to how a deep understanding of molecular mechanisms can turn a historic liability into a modern therapeutic asset, opening the door to targeting proteins once considered beyond the reach of conventional pharmacology.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. novateinbio.com [novateinbio.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Principles of Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's own protein disposal machinery to eliminate it entirely. This approach offers the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors. This guide provides a comprehensive overview of the core principles of TPD, focusing on the two major strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. It is designed to serve as a technical resource, offering detailed experimental protocols and comparative data to aid researchers in the design, development, and evaluation of these novel therapeutic agents.
Core Mechanisms of Targeted Protein Degradation
The primary mechanism of TPD involves hijacking the Ubiquitin-Proteasome System (UPS), the cell's natural machinery for degrading damaged or unwanted proteins. This is achieved by small molecules that induce proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.
There are two main classes of small molecules that mediate TPD:
-
Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the POI, while the other binds to an E3 ubiquitin ligase. By simultaneously engaging both proteins, PROTACs form a ternary complex, bringing the POI into close proximity with the E3 ligase to facilitate its ubiquitination and subsequent degradation.[1]
-
Molecular Glues: These are typically smaller, monovalent molecules that induce a conformational change in an E3 ligase, creating a new surface that can recognize and bind to a "neo-substrate" (the target protein) that it would not normally interact with. This induced protein-protein interaction also leads to the ubiquitination and degradation of the target protein.[2][3]
Key Components of the Targeted Protein Degradation Machinery
Successful TPD relies on the interplay of several key cellular components:
-
Target Protein of Interest (POI): The specific protein that is to be degraded. TPD offers the potential to target a wide range of proteins, including those without a well-defined active site.
-
E3 Ubiquitin Ligases: There are over 600 E3 ligases in humans, which confer substrate specificity to the UPS. The most commonly co-opted E3 ligases in TPD are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][5] The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of a TPD molecule.[6]
-
The Ubiquitin-Proteasome System (UPS): This complex cellular machinery is responsible for the stepwise process of protein ubiquitination and degradation. It involves ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), E3 ubiquitin ligases, and the 26S proteasome.
Signaling Pathways and Logical Relationships
The process of targeted protein degradation can be visualized as a series of interconnected events, from the initial binding of the degrader molecule to the final degradation of the target protein.
Quantitative Data on Degrader Performance
The efficacy of a protein degrader is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a comparative summary of these parameters for various PROTACs and molecular glues.
Table 1: Comparative Performance of BRD4-Targeting PROTACs with Different E3 Ligases
| PROTAC Name | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line(s) |
| dBET1 | CRBN | <1 | >90 | Various |
| ARV-825 | CRBN | <1 | >95 | Burkitt's lymphoma (BL) cells |
| PROTAC 4 | CRBN | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 |
| MZ1 | VHL | 1-10 | >90 | Various |
| PROTAC 17 | VHL | Low nM range | >90 | Not specified |
| PROTAC BRD4 Degrader-3 | CRBN | 0.005-0.02 | >90 | Leukemia cell lines |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions (e.g., cell line, treatment time). This table provides a general comparison based on available literature data.[2][6]
Table 2: Performance of Selected Molecular Glue Degraders
| Molecular Glue | Target Protein | DC50 (nM) | Dmax (%) | Cell Line(s) |
| CC-90009 | GSPT1 | ~10 | >90 | Various |
| 7d (XYD049) | GSPT1 | 19 | >90 | 22Rv1 |
| Compound 34f | GSPT1 | 0.269 | >95 | KG-1 |
| Iberdomide (CC-220) | IKZF1/3 | ~1-10 | >90 | Multiple Myeloma |
| Pomalidomide | IKZF1/3 | ~10-100 | >80 | Multiple Myeloma |
Note: The efficacy of molecular glues can also vary significantly based on the cellular context and specific assay conditions.[1][4][7][8][9]
Table 3: Ternary Complex Cooperativity for Selected PROTACs
| PROTAC | Target Protein | E3 Ligase | Cooperativity (α) | Method |
| MZ1 | Brd4(BD2) | VHL | 7-22 | ITC, SPR, 19F NMR |
| MZ1 | Brd2(BD1) | VHL | <1 | 19F NMR |
| AT1 | Brd4(BD2) | VHL | 7 | ITC |
| SIM1 | BRD4 | VHL | 3.5 | AlphaLISA, FP |
| ACBI1 | SMARCA2 | VHL | ~26 | Modeling |
Note: Cooperativity (α) is a measure of the change in binding affinity of one protein to the PROTAC upon the binding of the second protein. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[10][11][12][13][14]
Experimental Protocols
A variety of biochemical, biophysical, and cell-based assays are employed to characterize the activity of protein degraders. The following sections provide detailed protocols for some of the most critical experiments.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to determine the extent of target protein degradation in cells treated with a degrader molecule.
Materials:
-
Cell line expressing the target protein
-
Degrader compound (e.g., PROTAC)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the degrader compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.[12]
-
HiBiT Assay for Quantitative Protein Degradation Kinetics
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in live cells, making it ideal for high-throughput screening and kinetic analysis of protein degradation.
Materials:
-
CRISPR/Cas9-engineered cell line with the HiBiT tag knocked into the endogenous locus of the target protein.
-
LgBiT protein (can be delivered via various methods, including stable expression or mRNA transfection).
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Live Cell Assay System (for kinetic assays).
-
White, opaque 96- or 384-well plates.
-
Degrader compounds.
Procedure (Endpoint Lytic Assay):
-
Cell Plating: Seed the HiBiT-tagged cells in a white-walled assay plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the degrader compounds to the cells and incubate for the desired time.
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well and mix.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in a biochemical setting.
Materials:
-
Purified, tagged target protein (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged).
-
PROTAC molecule.
-
TR-FRET donor (e.g., terbium-conjugated anti-His antibody).
-
TR-FRET acceptor (e.g., fluorescently labeled anti-GST antibody).
-
Assay buffer.
-
Low-volume 384-well plates.
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein, E3 ligase, PROTAC, and TR-FRET antibodies in assay buffer.
-
Assay Assembly:
-
Add the target protein, E3 ligase, and PROTAC to the wells of the assay plate.
-
Incubate to allow for ternary complex formation.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate to allow for antibody binding.
-
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified protein (e.g., target protein or E3 ligase).
-
PROTAC or ligand.
-
ITC instrument.
-
Degassed buffer.
Procedure for Binary Interaction:
-
Sample Preparation:
-
Prepare a solution of the protein in the ITC cell and a solution of the ligand in the injection syringe, both in the same degassed buffer. Typical starting concentrations are 10 µM protein and 100 µM ligand.[19]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the syringe.
-
Perform a series of small injections of the ligand into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis:
For Ternary Complex Analysis:
-
To measure the affinity of the third component to a pre-formed binary complex, the ITC experiment is performed by titrating the third component into a solution containing a pre-incubated mixture of the other two components.
Quantitative Mass Spectrometry for Global Proteomics
Mass spectrometry-based proteomics can provide an unbiased, global view of protein expression changes following treatment with a degrader, allowing for the assessment of off-target effects and a deeper understanding of the cellular response.
Workflow:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software to identify and quantify the proteins from the MS/MS data.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the degrader-treated samples compared to the control.
-
Bioinformatic analysis can then be used to identify affected pathways and cellular processes.[8]
-
Conclusion and Future Directions
Targeted protein degradation is a rapidly advancing field with the potential to revolutionize drug discovery. The ability to eliminate pathogenic proteins offers a powerful new approach to treating a wide range of diseases. As our understanding of the underlying biology and the tools to study it continue to evolve, we can expect to see the development of even more potent, selective, and safe TPD-based therapeutics. Future research will likely focus on expanding the repertoire of available E3 ligases, developing novel strategies for tissue- and cell-type-specific degradation, and overcoming challenges related to the pharmacokinetic properties of these larger molecules. The in-depth technical guidance provided in this document aims to equip researchers with the knowledge and methodologies necessary to contribute to this exciting and impactful field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Discovery of a Potent and Selective GSPT1 Molecular Glue Degrader for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. scispace.com [scispace.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. promega.com [promega.com]
- 17. Target Degradation [worldwide.promega.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 24. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 26. tecan.com [tecan.com]
- 27. researchgate.net [researchgate.net]
- 28. labhoo.com [labhoo.com]
Unlocking the "Undruggable": A Technical Guide to Bifunctional Molecules in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is undergoing a paradigm shift, moving beyond traditional occupancy-driven pharmacology to embrace novel modalities that can address previously "undruggable" targets. At the forefront of this revolution are bifunctional molecules, a diverse class of therapeutics designed to bring two proteins into close proximity to elicit a specific biological outcome. This in-depth technical guide provides a comprehensive overview of the core principles, mechanisms of action, and experimental validation of key bifunctional molecule platforms, including Proteolysis Targeting Chimeras (PROTACs), Lysosome Targeting Chimeras (LYTACs), Autophagy-TArgeting Chimeras (AUTOTACs), and molecular glues.
The Dawn of Proximity-Inducing Therapeutics
Traditional small molecule drugs typically function by binding to the active site of a protein, thereby inhibiting its enzymatic activity. However, a significant portion of the proteome lacks such well-defined binding pockets, rendering them intractable to this classical approach. Bifunctional molecules overcome this limitation by acting as molecular matchmakers, inducing proximity between a target protein and an effector protein to trigger a desired cellular process, most notably, targeted protein degradation.[1][2] This event-driven mechanism allows for the catalytic degradation of target proteins, offering the potential for sustained pharmacological effects at lower doses and a means to overcome drug resistance.[3]
Proteolysis Targeting Chimeras (PROTACs): Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[5]
Mechanism of Action
The catalytic cycle of a PROTAC involves several key steps:
-
Binding: The PROTAC independently binds to the target protein and an E3 ligase.
-
Ternary Complex Formation: The PROTAC brings the target protein and the E3 ligase together to form a ternary complex.[3]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC is released and can initiate another cycle of degradation.[3]
Quantitative Analysis of PROTAC Efficacy
The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[6]
| PROTAC | Target | E3 Ligase | Cell Line | DC50 | Dmax | Citation |
| ARV-110 | Androgen Receptor (AR) | VHL | mCRPC patient-derived xenografts | - | >90% | [7][8] |
| ARV-471 | Estrogen Receptor (ER) | CRBN | ER+/HER2- breast cancer cells | - | up to 89% | [9][10] |
| GP262 | PI3K / mTOR | VHL | MDA-MB-231 | 42.23-227.4 nM (PI3K) / 45.4 nM (mTOR) | 71.3-88.6% (PI3K) / 74.9% (mTOR) | [11] |
| dBET6 | BRD4 | CRBN | HeLa | 0.03 µM | >90% | [12] |
| KRAS G12D Degrader 1 | KRAS G12D | VHL | AsPC-1 | 2.5 nM | - | [10] |
Clinical Landscape
The therapeutic potential of PROTACs is being actively explored in numerous clinical trials. Notably, ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant) have shown promising results in treating metastatic castration-resistant prostate cancer (mCRPC) and ER+/HER2- breast cancer, respectively.
| Compound | Target | Indication | Phase | Key Findings | Citation |
| ARV-110 | Androgen Receptor | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 2 (ARDENT) | PSA declines of ≥50% in 46% of patients with AR T878/H875 mutations. Manageable safety profile. | [7][8] |
| ARV-471 | Estrogen Receptor | ER+/HER2- Breast Cancer | Phase 3 (VERITAC-2) | Clinical benefit rate of 40% in heavily pretreated patients. Robust ER degradation observed in tumor biopsies. | [9][13] |
Lysosome Targeting Chimeras (LYTACs): Degrading Extracellular and Membrane Proteins
While PROTACs are highly effective for cytosolic and nuclear proteins, they cannot target extracellular and membrane-bound proteins. LYTACs address this limitation by hijacking the endosomal-lysosomal pathway.[14] These bifunctional molecules consist of a ligand that binds to a cell-surface lysosome-targeting receptor (LTR) and another ligand that binds to the extracellular domain of a target protein.[15]
Mechanism of Action
The LYTAC mechanism involves the following steps:
-
Binding: The LYTAC simultaneously binds to an LTR (e.g., CI-M6PR or ASGPR) and the target protein on the cell surface.
-
Endocytosis: The resulting ternary complex is internalized into the cell via endocytosis.
-
Trafficking: The endocytic vesicle matures into an early endosome and then a late endosome.
-
Dissociation and Degradation: The acidic environment of the late endosome/lysosome causes the dissociation of the LTR, which is recycled back to the cell surface. The target protein is then degraded by lysosomal hydrolases.
Quantitative Analysis of LYTAC Efficacy
LYTACs have demonstrated efficient degradation of various membrane proteins, including the epidermal growth factor receptor (EGFR).
| LYTAC Conjugate | Target | LTR | Cell Line | Degradation Efficiency | Citation |
| Cetuximab-M6Pn | EGFR | CI-M6PR | HeLa | >70% | [15] |
| Cetuximab-GalNAc | EGFR | ASGPR | HEP3B | >50% (cell surface) | [4] |
Autophagy-TArgeting Chimeras (AUTOTACs): Clearing Protein Aggregates
AUTOTACs represent another innovative approach to targeted protein degradation, leveraging the autophagy-lysosomal pathway. These bifunctional molecules are designed to degrade not only soluble proteins but also protein aggregates, which are implicated in various neurodegenerative diseases.[16] An AUTOTAC consists of a ligand for the target protein/aggregate and an autophagy-targeting ligand that binds to the autophagy receptor p62/SQSTM1.
Mechanism of Action
The AUTOTAC-mediated degradation pathway proceeds as follows:
-
Binding and Activation: The AUTOTAC binds to the target protein or aggregate and the ZZ domain of p62, inducing a conformational change in p62.
-
Oligomerization and Sequestration: The activated p62 oligomerizes, sequestering the target into larger bodies.
-
Autophagosome Formation: The p62-target complex is recognized by LC3 on the phagophore, leading to the formation of a double-membraned autophagosome that engulfs the complex.
-
Lysosomal Fusion and Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the contents are degraded.
Quantitative Analysis of AUTOTAC Efficacy
AUTOTACs have shown particular promise in degrading pathogenic protein aggregates associated with neurodegenerative diseases.
| AUTOTAC | Target Aggregate | DC50 | Key Finding | Citation |
| ATC161 | α-synuclein | 100-500 nM | Mitigates glial inflammatory responses and improves motor function in a Parkinson's disease mouse model. | [14] |
Molecular Glues: Stabilizing Protein-Protein Interactions for Degradation
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation.[17] Unlike PROTACs, which are heterobifunctional, molecular glues are typically smaller, monovalent compounds that often possess more favorable pharmacokinetic properties.[18]
Mechanism of Action
The mechanism of molecular glues involves:
-
Binding and Conformational Change: The molecular glue binds to the E3 ligase, often inducing a conformational change in its substrate-binding domain.
-
Neo-Substrate Recruitment: This altered conformation creates a new binding surface that can recruit a "neo-substrate" – a protein that would not normally be recognized by that E3 ligase.
-
Ubiquitination and Degradation: The induced proximity of the neo-substrate to the E3 ligase leads to its ubiquitination and subsequent proteasomal degradation.
Quantitative Analysis of Molecular Glue Efficacy
The clinical development of molecular glues is rapidly advancing, with several candidates in clinical trials.
| Molecular Glue | Target | E3 Ligase | Indication | Phase | Key Findings | Citation |
| CC-90009 | GSPT1 | CRBN | Acute Myeloid Leukemia | Phase I | First rationally designed clinical candidate driven by the molecular glue-degrading mechanism. | [19] |
| CFT7455 | IKZF1/3 | CRBN | Multiple Myeloma, Non-Hodgkin's Lymphoma | Phase I/II | Shows favorable physicochemical properties and oral bioavailability in preclinical studies. | [17] |
| (R)-CR8 | Cyclin K | DDB1 | Preclinical | Induces degradation of Cyclin K by stabilizing the CDK12-Cyclin K-DDB1 complex. | [20] |
Key Experimental Protocols for Characterizing Bifunctional Molecules
The development and validation of bifunctional molecules rely on a suite of robust experimental techniques to assess their binding, ternary complex formation, and degradation efficiency.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following treatment with a bifunctional molecule.[13][21]
Methodology:
-
Cell Treatment: Culture cells and treat with a dose-response or time-course of the bifunctional molecule. Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Measure the band intensity for the target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein signal to the loading control to determine the relative protein levels.[22]
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the ternary complex.[9] It utilizes a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor). Proximity of the donor and acceptor upon ternary complex formation results in energy transfer and a detectable BRET signal.[8][23]
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc®-tagged target protein and the HaloTag®-tagged E3 ligase.
-
Cell Plating and Labeling: Plate the transfected cells and label with the HaloTag® NanoBRET® ligand.
-
Compound Treatment: Treat the cells with the bifunctional molecule.
-
Substrate Addition: Add the NanoLuc® substrate.
-
BRET Measurement: Measure the donor and acceptor emission signals using a luminometer. The NanoBRET™ ratio (acceptor signal / donor signal) is proportional to the extent of ternary complex formation.
References
- 1. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. jove.com [jove.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 9. promega.de [promega.de]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lifesensors.com [lifesensors.com]
- 13. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LYTAC - Profacgen [profacgen.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 18. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 19. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drughunter.com [drughunter.com]
- 21. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
An In-depth Technical Guide to Thalidomide-O-PEG2-propargyl: A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of effective PROTACs is the E3 ligase ligand, which recruits the enzymatic machinery responsible for protein ubiquitination. Thalidomide (B1683933) and its derivatives are widely used ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of Thalidomide-O-PEG2-propargyl, a key building block in the synthesis of CRBN-recruiting PROTACs. We will delve into its mechanism of action, provide detailed experimental protocols for its use, and present relevant quantitative data.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate designed for the construction of PROTACs.[1][2] It is composed of three key functional moieties:
-
A Thalidomide Moiety: This serves as the "warhead" that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[3][]
-
A 2-Unit Polyethylene Glycol (PEG) Linker: This flexible spacer connects the thalidomide moiety to the target protein binder and can enhance the solubility and cell permeability of the final PROTAC molecule.[5]
-
A Terminal Propargyl Group: This alkyne functional group enables the covalent attachment of a target protein ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and specific method for bioconjugation.[1][2][6]
By incorporating these elements, this compound provides a versatile and efficient means to generate novel PROTACs for the targeted degradation of a wide range of proteins.
Mechanism of Action: The PROTAC-Induced Degradation Pathway
The fundamental role of this compound is to serve as the CRBN-recruiting component of a PROTAC. Once conjugated to a ligand for a protein of interest (POI), the resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the CRBN E3 ligase.[7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7]
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data
| Compound | Binding Affinity (Kd) to CRBN | Method |
| (S)-thalidomide | ~180 nM | Isothermal Titration Calorimetry (ITC) |
| (R)-thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |
Note: Data is for the parent compound, thalidomide. The final affinity of the PROTAC will also depend on the binding of the POI ligand and the cooperativity of ternary complex formation.
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximal level of protein degradation). While specific DC50 and Dmax values for PROTACs constructed with this compound are dependent on the specific target and cell line, CRBN-based PROTACs frequently achieve DC50 values in the nanomolar range.[][10]
Experimental Protocols
Synthesis of a PROTAC using this compound
The synthesis of a PROTAC using this compound involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized ligand for the protein of interest (POI-azide).
Caption: Synthetic workflow for PROTAC synthesis.
Materials:
-
This compound
-
POI Ligand-Azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO
-
Water
Protocol:
-
Prepare stock solutions of each reagent. A typical concentration for the azide (B81097) and alkyne components is 10 mM in DMSO. Prepare a 100 mM stock of sodium ascorbate in water, a 20 mM stock of CuSO4 in water, and a 100 mM stock of THPTA in water.[11]
-
In a microfuge tube, combine the POI Ligand-Azide and this compound in a suitable solvent mixture (e.g., DMSO/water). A slight excess of one component may be used to drive the reaction to completion.
-
Add the THPTA solution to the mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution.[11]
-
Vortex the mixture and allow it to react at room temperature for 1-2 hours, or until completion as monitored by LC-MS.
-
Purify the resulting PROTAC using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in an appropriate volume of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, add the ECL substrate, and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Caption: Experimental workflow for Western blotting.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex
-
Purified recombinant protein of interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents as described above
Protocol:
-
Reaction Setup: In a microfuge tube, assemble the ubiquitination reaction mixture containing the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, POI, and the PROTAC (or DMSO for control).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.
Conclusion
This compound is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its thalidomide "warhead" effectively engages the CRBN E3 ligase, while the PEG linker and propargyl functional group provide a convenient and efficient means for conjugation to a target protein binder. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel PROTAC degraders based on this building block. Through systematic characterization of binding, degradation, and cellular effects, researchers can leverage this compound to advance the development of new therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Methodological & Application
Synthesis of Thalidomide-O-PEG2-propargyl: A Detailed Protocol for PROTAC Development
For research, scientific, and drug development professionals, this document provides a comprehensive guide to the synthesis of Thalidomide-O-PEG2-propargyl, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This protocol details a robust two-step synthetic procedure, starting from commercially available precursors, and includes methods for purification and characterization of the final product and its intermediate.
This compound is a crucial building block in PROTAC technology. It incorporates the thalidomide (B1683933) moiety, which effectively recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a short polyethylene (B3416737) glycol (PEG2) linker that terminates in a propargyl group. This terminal alkyne allows for the convenient and efficient attachment of a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the tosylation of the commercially available 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol to create a reactive intermediate, Propargyl-PEG2-tosylate. The second step is the coupling of this tosylated linker with 4-hydroxythalidomide via a Williamson ether synthesis to yield the final product.
Application Notes and Protocols for Thalidomide-O-PEG2-propargyl Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Thalidomide-O-PEG2-propargyl in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This is a fundamental reaction for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.
Introduction
This compound is a functionalized building block widely used in the development of PROTACs.[1] It incorporates the thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a two-unit polyethylene (B3416737) glycol (PEG) linker terminating in a propargyl group (a terminal alkyne).[1][2][3] The terminal alkyne makes it an ideal substrate for CuAAC, a highly efficient and specific "click" reaction.[4][5][6] This reaction allows for the covalent ligation of this compound to a target protein ligand that has been functionalized with an azide (B81097) group, forming a stable triazole linkage.[6][7][8] The resulting PROTAC can then recruit the target protein to the E3 ligase for subsequent ubiquitination and degradation by the proteasome.[9][10]
Data Presentation
The efficiency of the CuAAC reaction is typically high, though actual yields can vary depending on the specific azide-containing binding partner and purification methods. The following table presents illustrative data for a typical click chemistry reaction involving this compound.
| Parameter | Value | Method of Analysis |
| Starting Material Purity | >95% | NMR, LC-MS |
| Typical Reaction Yield | 80-95% | Isolated yield after purification |
| Final Product Purity | >98% | HPLC, LC-MS |
| Identity Confirmation | Consistent with expected mass | High-Resolution Mass Spectrometry (HRMS) |
| Structural Confirmation | Consistent with proposed structure | ¹H NMR, ¹³C NMR |
Experimental Protocols
This section details a general protocol for the copper-catalyzed click reaction between this compound and an azide-functionalized molecule of interest (e.g., a protein ligand).
Materials and Reagents:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), tert-Butanol, and Water
-
Deionized water
-
Nitrogen or Argon gas
-
Analytical and preparative HPLC
-
LC-MS and NMR for characterization
Protocol:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Azide-containing molecule: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) sulfate: Prepare a 10 mM aqueous stock solution.
-
TBTA/THPTA: Prepare a 10 mM stock solution in DMSO.
-
Sodium ascorbate: Prepare a fresh 100 mM aqueous stock solution immediately before use.
-
-
Reaction Setup:
-
In a clean, dry vial, add the this compound solution (1.0 equivalent).
-
Add the azide-containing molecule solution (1.0-1.2 equivalents).
-
Add the solvent system. A typical solvent system is a 1:1:1 mixture of DMSO, t-BuOH, and water. The final concentration of reactants should be in the range of 1-10 mM.
-
Add the TBTA or THPTA ligand solution (0.1-0.5 equivalents). The ligand helps to stabilize the Cu(I) oxidation state and improves reaction efficiency.[11]
-
-
Initiation of the Reaction:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Add the copper(II) sulfate solution (0.1 equivalents).
-
Add the freshly prepared sodium ascorbate solution (1.0-2.0 equivalents) to reduce Cu(II) to the active Cu(I) catalyst.[11]
-
-
Reaction and Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature.
-
The reaction is typically complete within 1-4 hours. Monitor the progress of the reaction by LC-MS to observe the consumption of starting materials and the formation of the desired product.
-
-
Purification and Characterization:
-
Once the reaction is complete, quench it by adding a small amount of water.
-
The crude product can be purified using preparative reverse-phase HPLC.
-
Characterize the purified product by LC-MS to confirm the mass and by NMR to confirm the structure.[12]
-
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow: Click Chemistry Protocol
Caption: Workflow for CuAAC click chemistry.
Logical Relationship: CuAAC Reaction
Caption: Copper-catalyzed azide-alkyne cycloaddition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2098487-52-4 | BroadPharm [broadpharm.com]
- 3. This compound | CAS:2098487-52-4 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Thalidomide-O-PEG2-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery and bioconjugation.
Thalidomide-O-PEG2-propargyl is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[4] The propargyl group on this compound allows for its facile conjugation to an azide-modified protein of interest (POI) ligand via the CuAAC reaction, forming a stable triazole linker.[3]
These application notes provide detailed protocols for the CuAAC reaction using this compound and a model azide (B81097), as well as an overview of the relevant signaling pathways and characterization methods.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The thalidomide moiety of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4][5] This binding event, coupled with the binding of the other end of the PROTAC to the protein of interest (POI), results in the formation of a ternary complex (POI-PROTAC-CRBN).[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Recommended Purity |
| This compound | e.g., MedChemExpress, BroadPharm | >98% |
| Benzyl (B1604629) Azide (Model Azide) | e.g., Sigma-Aldrich | >98% |
| Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) | e.g., Sigma-Aldrich | >98% |
| Sodium Ascorbate (B8700270) | e.g., Sigma-Aldrich | >98% |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | e.g., Sigma-Aldrich | >95% |
| Dimethyl Sulfoxide (DMSO), Anhydrous | e.g., Sigma-Aldrich | >99.9% |
| Dichloromethane (B109758) (DCM), Anhydrous | e.g., Sigma-Aldrich | >99.8% |
| Deionized Water | --- | --- |
Reaction Setup and Procedure
This protocol describes a representative CuAAC reaction between this compound and benzyl azide on a 0.5 mmol scale.
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (0.5 mmol, 1.0 equiv.) and benzyl azide (0.55 mmol, 1.1 equiv.) in a mixture of DMSO (5 mL) and deionized water (5 mL).
-
Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (0.025 mmol, 0.05 equiv.) and THPTA (0.125 mmol, 0.25 equiv.) in deionized water (1 mL).
-
Initiation: Add the catalyst solution to the stirring reactant mixture.
-
Reduction: Prepare a fresh solution of sodium ascorbate (0.25 mmol, 0.5 equiv.) in deionized water (1 mL) and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure triazole product.
Quantitative Data (Representative)
| Parameter | Value |
| Scale | 0.5 mmol |
| Reaction Time | 1-4 hours |
| Expected Yield | 85-95% |
| Purity (Post-Purification) | >95% (as determined by HPLC) |
Note: Yields are representative and may vary based on specific reaction conditions and the nature of the azide substrate.
Characterization of the Triazole Product
The successful synthesis of the thalidomide-PEG-triazole conjugate should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of >95%. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Observation of the molecular ion peak corresponding to the calculated mass of the product (e.g., [M+H]⁺). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Appearance of a characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm). Disappearance of the alkyne proton signal. ¹³C NMR: Appearance of signals corresponding to the triazole carbons. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | - Inactive catalyst (Cu(II) instead of Cu(I))- Poor substrate solubility | - Use a freshly prepared sodium ascorbate solution.- Ensure proper degassing if oxygen sensitivity is suspected.- Increase the proportion of co-solvent (e.g., DMSO). |
| Side Product Formation | - Oxidation of the alkyne or other sensitive functional groups. | - Use a higher concentration of the stabilizing ligand (THPTA).- Ensure the reaction is performed under an inert atmosphere if necessary. |
| Difficult Purification | - Co-elution of the product with starting materials or byproducts. | - Optimize the solvent system for column chromatography.- Consider reverse-phase HPLC for purification of highly polar compounds. |
References
Application Notes and Protocols for Designing a PROTAC with Thalidomide-O-PEG2-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional small-molecule inhibitors that block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[3][4]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1][6] This proximity induces the E3 ligase to transfer ubiquitin to the POI, tagging it for degradation by the 26S proteasome.[2][4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1][4] This event-driven mechanism allows for potent and sustained protein knockdown at potentially lower doses compared to traditional inhibitors.[2]
Components of Thalidomide-O-PEG2-propargyl PROTAC Building Block
The "this compound" is a versatile building block for the synthesis of PROTACs. It incorporates a well-established E3 ligase ligand, a flexible linker, and a reactive handle for conjugation to a POI ligand.
-
Thalidomide: This component serves as the E3 ligase ligand. Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are known to bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[7][8][] By incorporating thalidomide, the resulting PROTAC can effectively recruit the CRBN E3 ligase to the target protein.[]
-
O-PEG2 Linker: The linker plays a critical role in PROTAC efficacy, influencing factors such as solubility, cell permeability, and the stability of the ternary complex.[10][11] Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to their ability to enhance hydrophilicity and provide flexibility.[5][12] A PEG2 linker, consisting of two ethylene (B1197577) glycol units, offers a defined length to optimally position the POI and E3 ligase for efficient ubiquitination.[12]
-
Propargyl Group: The terminal propargyl group (an alkyne) is a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[13][14][] This highly efficient and specific reaction allows for the straightforward and robust conjugation of the thalidomide-linker moiety to a POI ligand that has been functionalized with an azide (B81097) group.[][16]
Application: A Modular Approach to PROTAC Design
The this compound building block enables a modular and efficient approach to PROTAC development. Researchers can synthesize or acquire a ligand for their specific POI and introduce an azide functional group. This azide-modified POI ligand can then be readily "clicked" onto the this compound moiety to generate the final PROTAC molecule. This strategy accelerates the synthesis of PROTAC libraries with varying POI ligands for screening and optimization.[16]
Quantitative Data Summary
The efficacy of a newly synthesized PROTAC is evaluated based on several key quantitative parameters. The following table summarizes typical data points that should be collected and analyzed.
| Parameter | Description | Typical Assay |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry |
| IC₅₀ / EC₅₀ | The concentration of the PROTAC that causes 50% inhibition of cell viability or a specific cellular function. | CellTiter-Glo, CCK-8, Apoptosis Assays |
| Binding Affinity (Kₑ) | The equilibrium dissociation constant for the binding of the PROTAC to the target protein and the E3 ligase. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
| Ternary Complex Cooperativity (α) | A measure of the cooperativity in the formation of the ternary complex (POI-PROTAC-E3 ligase). | ITC, SPR, FP |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound and an Azide-Modified POI Ligand via CuAAC (Click Chemistry)
This protocol describes the general procedure for conjugating an azide-functionalized ligand for a protein of interest (POI-N₃) with this compound.
Materials:
-
Azide-modified POI ligand (POI-N₃)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vial
-
Stir plate and stir bar
-
Purification system (e.g., HPLC)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound (1 equivalent) and the azide-modified POI ligand (1-1.2 equivalents) in the chosen solvent system in a reaction vial.
-
Prepare fresh aqueous solutions of copper(II) sulfate (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).
-
-
Reaction Setup:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can interfere with the reaction.
-
Add the copper(II) sulfate solution (e.g., 0.1 equivalents) to the reaction mixture.
-
Add the sodium ascorbate solution (e.g., 0.2 equivalents) to initiate the reaction. The solution may change color.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.
-
-
Purification:
-
Once the reaction is complete, quench the reaction if necessary (e.g., by adding EDTA to chelate the copper).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using a suitable method, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the final PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Evaluation of Target Protein Degradation by Western Blotting
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[21]
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium from a stock solution in DMSO.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the effect of the PROTAC on cell viability, which is crucial for understanding its potential therapeutic window.[22][][24]
Materials:
-
Cell line of interest
-
96-well opaque-walled plates
-
Synthesized PROTAC
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a suitable density.
-
-
PROTAC Treatment:
-
Treat the cells with a range of concentrations of the PROTAC, including a vehicle control.
-
Incubate for a relevant time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the PROTAC concentration and perform a non-linear regression to determine the IC₅₀ or EC₅₀ value.
-
Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. revvity.com [revvity.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. nbinno.com [nbinno.com]
- 16. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound | TargetMol [targetmol.com]
- 19. This compound | CAS:2098487-52-4 | AxisPharm [axispharm.com]
- 20. chemscene.com [chemscene.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Thalidomide-O-PEG2-propargyl in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thalidomide-O-PEG2-propargyl is a crucial chemical tool for researchers engaged in targeted protein degradation (TPD). It is a synthesized E3 ligase ligand-linker conjugate, incorporating a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a flexible 2-unit polyethylene (B3416737) glycol (PEG2) linker terminating in a propargyl group.[1][2] This molecule is not a standalone therapeutic agent but a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4]
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system.[5] The thalidomide (B1683933) moiety of this building block serves as a high-affinity anchor to the CRBN E3 ligase.[6][7] The propargyl group allows for covalent conjugation to a POI-binding ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] The resulting PROTAC molecule can then form a ternary complex, bringing the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[4][7][8]
Mechanism of Action of a Thalidomide-Based PROTAC
A PROTAC synthesized using this compound operates by inducing the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the Protein of Interest (POI) and the CRBN E3 ligase, forming a ternary complex. This induced proximity enables the E3 ligase to tag the POI with ubiquitin molecules. The polyubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC can be recycled to target another POI molecule.[8][9]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The primary use of this compound is in the synthesis of a custom PROTAC. The resulting PROTAC is then used in cell culture to induce the degradation of a target protein.
The initial and mandatory step before any cell culture experiment is the synthesis of the PROTAC. This involves conjugating this compound with a ligand for your protein of interest that has been modified to contain an azide (B81097) group.
Caption: Workflow for synthesizing a PROTAC molecule.
Proper handling and preparation of the synthesized PROTAC are critical for reproducible results.
A. Materials:
-
Synthesized PROTAC powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium appropriate for your cell line
B. Solubility: The solubility of a final PROTAC can vary, but the thalidomide building block provides a baseline. The PEG linker is intended to improve aqueous solubility.[10]
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | ≥120 mg/mL (299.72 mM) | Requires sonication; use newly opened DMSO as it is hygroscopic.[1] |
| Final PROTAC | DMSO | Typically 10-50 mM | Highly dependent on the conjugated POI ligand. |
| Final PROTAC | Cell Culture Medium | Low (nM to low µM range) | Final DMSO concentration should be kept low (<0.5%, ideally ≤0.1%).[11] |
C. Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of the PROTAC powder required to make a 10 mM stock solution in a specific volume of DMSO.
-
Weigh the PROTAC powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex and/or sonicate the solution until the PROTAC is completely dissolved.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one year or at -80°C for up to two years.[1][2]
D. Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).[5]
-
Crucially: Ensure the final concentration of DMSO in the medium applied to cells is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤0.1%).
-
Use the working solutions immediately. If precipitation occurs upon dilution, it may be necessary to optimize the dilution method or reduce the final concentration.[11]
This protocol is the standard method to determine if the synthesized PROTAC induces the degradation of its intended target.
A. Materials:
-
Cell line expressing the POI
-
Multi-well cell culture plates
-
PROTAC working solutions and vehicle control (medium with DMSO)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
B. Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 60-80% confluency) at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Remove the old medium and treat the cells with a serial dilution of the PROTAC (e.g., 1, 10, 100, 1000, 10000 nM). Include a vehicle-only control (DMSO at the same final concentration as the highest PROTAC dose).[5]
-
Incubation: Incubate the cells for a defined period, typically 18-24 hours. A time-course experiment (e.g., 4, 8, 16, 24 hours) can also be performed.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE, load equal amounts of protein per lane, and run the gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control, or run a parallel gel.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
Caption: Experimental workflow for Western Blot analysis.
Data Presentation and Interpretation
Quantitative data from degradation experiments should be summarized for clear interpretation. The key metrics for a PROTAC are:
-
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation observed.
Table 1: Representative Data from a Western Blot Degradation Assay
| PROTAC Conc. (nM) | POI Signal (Normalized) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.48 | 52% |
| 100 | 0.15 | 85% |
| 1000 | 0.09 | 91% |
| 10000 | 0.12 | 88% (Hook Effect) |
Note: A decrease in degradation at very high concentrations is known as the "hook effect" and is characteristic of PROTACs, arising from the formation of non-productive binary complexes instead of the required ternary complex.[7]
Table 2: Example Efficacy of a Published Thalidomide-Based PROTAC
| Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| SHP2 | HeLa | 6.02 nM | >90% | Eur J Med Chem. 2021[13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellgs.com [cellgs.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CAS:2098487-52-4 | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a BRD4-Targeting PROTAC Synthesized from Thalidomide-O-PEG2-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by co-opting the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols for a PROTAC designed to target Bromodomain-containing protein 4 (BRD4) for degradation. The PROTAC is synthesized using Thalidomide-O-PEG2-propargyl as a precursor, which provides the E3 ligase-recruiting element (a thalidomide (B1683933) analog for Cereblon [CRBN]) and a linker component with a terminal alkyne for conjugation to a BRD4-binding ligand, such as an analog of JQ1.
Mechanism of Action
The BRD4-targeting PROTAC operates by forming a ternary complex between BRD4 and the CRBN E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to the downstream suppression of its target genes, including the proto-oncogene c-Myc.
Quantitative Data Summary
While specific degradation data for a BRD4 PROTAC utilizing the precise This compound linker is not extensively published, data from studies on thalidomide-based BRD4 PROTACs with varying PEG linker lengths provide valuable insights. The following tables summarize representative data for BRD4-targeting PROTACs, including a closely related analog with a two-unit PEG linker. It is important to note that the efficacy of PROTACs is highly dependent on the specific chemical structure of the linker.
Table 1: Performance of a Representative Thalidomide-PEG2-BRD4 PROTAC
| PROTAC ID | E3 Ligase Ligand | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) |
| Representative | Thalidomide | 2 | BRD4 | H661 | > 5 | ~60 |
Note: This data is representative of a thalidomide-based BRD4 PROTAC with a 2-unit PEG linker and is intended for illustrative purposes. Actual values for a PROTAC synthesized from this compound may vary.
Table 2: Impact of PEG Linker Length on BRD4 Degradation
| Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[1] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |
| 4 | BRD4 | H661 | < 0.5 | > 90 | Potency is often regained with longer linkers. |
| 5 | BRD4 | H661 | < 0.5 | > 90 | Often considered an optimal length for this class of PROTACs. |
Note: The data presented is a synthesis of findings from multiple research articles and is intended to show general trends.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Click Chemistry
This protocol describes the synthesis of a BRD4-targeting PROTAC by conjugating an azide-functionalized JQ1 analog with this compound using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-functionalized JQ1 analog
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand
-
Anhydrous Dimethylformamide (DMF) or a mixture of t-butanol and water
-
HPLC-grade solvents for purification
-
LC-MS, HRMS, and NMR for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the JQ1-azide in DMF.
-
Prepare a 10 mM stock solution of this compound in DMF.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a clean, dry vial, add the JQ1-azide solution (1.0 equivalent).
-
Add the this compound solution (1.1 equivalents).
-
Add the THPTA solution (0.5 equivalents).
-
Add the CuSO4 solution (0.1 equivalents).
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution (2.0 equivalents) to the reaction mixture to initiate the click reaction.
-
The reaction is typically allowed to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with DMSO and purify the crude product by preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS, HRMS, and NMR.
-
Protocol 2: BRD4 Degradation Assay by Western Blot
This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells treated with the synthesized PROTAC.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MOLM-13, RS4;11)
-
Complete cell culture medium
-
Synthesized BRD4-targeting PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the BRD4-targeting PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps and then perform immunoblotting for the loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay
This assay determines the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Human cancer cell line expressing BRD4
-
Complete cell culture medium
-
96-well plates
-
Synthesized BRD4-targeting PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the log of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
References
Solid-Phase Synthesis of Thalidomide-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] These molecules typically consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely utilized as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][]
Solid-phase synthesis has emerged as a powerful and efficient strategy for the rapid generation of PROTAC libraries, offering significant advantages over traditional solution-phase chemistry.[1][4] These benefits include simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation and parallel synthesis.[1][4] This document provides detailed application notes and protocols for the solid-phase synthesis of thalidomide-based PROTACs.
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase.[1][2] This proximity enables the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[2][5]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a thalidomide-based PROTAC generally involves the sequential assembly of the molecule on a solid support, followed by cleavage and purification. A common approach utilizes a pre-loaded resin with the thalidomide moiety and a linker, to which the POI ligand is subsequently coupled.[6][7][8]
Caption: General experimental workflow for solid-phase PROTAC synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the solid-phase synthesis of thalidomide-based PROTACs and key intermediates, compiled from various sources. Yields and purities are dependent on the specific substrates, resin loading, and reaction conditions.
| Step | Reagents and Conditions | Time (h) | Temperature | Yield (%) | Purity (%) | Reference |
| Resin Loading | Phthalic anhydride (B1165640), TEA, DMAP, DMF | 18 | Room Temp. | - | - | [4] |
| Amide Coupling | α-aminoglutarimide, DIC, HOBt, DMF | 18 | Room Temp. | - | - | [4] |
| Cleavage & Cyclization | 5% TFA in toluene | 4-12 | Reflux | 40.3 - 98.1 | 92.3 - 98.9 | [4] |
| PROTAC Synthesis (Final Cleavage) | TFA/TIPS/H2O | - | Room Temp. | 27 - 71 | >95 | [9] |
| PROTAC Synthesis (Final Cleavage) | TFA cocktail | - | Room Temp. | 1 | 97 | [10] |
| PROTAC Synthesis (Final Cleavage) | TFA cocktail | - | Room Temp. | >99 | >99 | [11] |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of a thalidomide-based PROTAC.
Protocol 1: Synthesis of Thalidomide-Functionalized Resin
This protocol describes the preparation of a resin pre-loaded with a thalidomide analog, which can then be used for the subsequent coupling of a POI ligand.
Materials and Reagents:
-
Hydroxymethyl polystyrene resin (1% DVB, 1.0-2.0 mmol/g loading)
-
Phthalic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
α-aminoglutarimide hydrochloride
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the hydroxymethyl polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.[4]
-
Resin Loading: Drain the DMF and add a solution of phthalic anhydride (3 eq.), TEA (3 eq.), and DMAP (0.1 eq.) in DMF. Agitate the mixture at room temperature for 18 hours.[4]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.[4]
-
Coupling with α-aminoglutarimide:
-
Swell the resin from the previous step in DMF.[4]
-
In a separate flask, dissolve α-aminoglutarimide hydrochloride (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) to the solution and stir for 10 minutes to pre-activate.[4]
-
Add the activated α-aminoglutarimide solution to the resin and agitate the mixture at room temperature for 18 hours.[4]
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.[4]
-
Cleavage and Cyclization to form Thalidomide:
Protocol 2: On-Resin Synthesis of a PROTAC using a Pre-formed Thalidomide-Linker Building Block
This protocol details the synthesis of a complete PROTAC molecule on a solid support, starting with a resin and coupling a POI ligand followed by a thalidomide-linker construct.
Materials and Reagents:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
POI ligand with a carboxylic acid handle (Warhead-COOH)
-
Thalidomide-O-PEG5-Acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Water (H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel.[1]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the rink amide linker.[1]
-
Warhead Coupling: Couple the POI ligand (Warhead-COOH) to the deprotected amine on the resin using HATU as the coupling agent and DIPEA as the base in DMF. Allow the reaction to proceed to completion, which can be monitored by a Kaiser test.[1]
-
Coupling of Thalidomide-Linker: Couple the pre-formed Thalidomide-O-PEG5-Acid to the N-terminus of the resin-bound POI ligand using HATU and DIPEA in DMF.[1]
-
Cleavage from Resin: Cleave the completed PROTAC from the solid support using a cleavage cocktail, typically consisting of 95% TFA, 2.5% TIPS, and 2.5% H₂O.[1]
-
Purification: Purify the crude PROTAC using preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product.[1]
Conclusion
The solid-phase synthesis of thalidomide-based PROTACs offers a streamlined and efficient approach for the rapid development of these novel therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted protein degradation. The adaptability of these methods allows for the generation of diverse PROTAC libraries, facilitating the optimization of linker length and composition, as well as the exploration of various POI ligands to identify potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cellgs.com [cellgs.com]
- 6. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 8. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preparing Stock Solutions of Thalidomide-O-PEG2-propargyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of Thalidomide-O-PEG2-propargyl, a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines will help ensure the integrity and proper handling of the compound for reproducible experimental results.
Introduction
This compound is a bifunctional molecule that incorporates the thalidomide (B1683933) moiety, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a propargyl group via a two-unit polyethylene (B3416737) glycol (PEG) linker. The terminal alkyne group allows for its convenient conjugation to a target protein ligand using click chemistry, forming a PROTAC. PROTACs are designed to induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase. Given the critical role of this compound in PROTAC synthesis, proper preparation and handling of its stock solutions are paramount.
Chemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for preparing stable and accurate stock solutions.
| Property | Value | Reference |
| Molecular Weight | ~400.4 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility (at 25°C) | ||
| DMSO | 120 mg/mL (with ultrasonication) | [1] |
| DMF | Soluble | [3] |
| Ethanol | Limited data available, expected to be less soluble than in DMSO | |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | [2] |
Safety and Handling Precautions
Thalidomide and its derivatives are potent teratogens and require strict safety protocols. All handling of this compound, both in solid and solution form, should be conducted in a designated controlled area, such as a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Lab Coat: A disposable, back-closing lab coat should be worn.
-
Eye Protection: Chemical splash goggles are required.
-
Respiratory Protection: An N95 respirator or higher is necessary when handling the solid compound.
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste according to institutional guidelines.
Experimental Protocols
Preparation of High-Concentration Stock Solutions in Organic Solvents
This protocol describes the preparation of a concentrated primary stock solution, typically in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a tared, sterile tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add 24.98 µL of DMSO per 1 mg of compound).
-
Dissolution: Tightly cap the tube/vial and vortex thoroughly. If the compound does not fully dissolve, sonicate in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Stock Solution Preparation Workflow
Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the primary stock solution for use in cell-based assays.
Materials:
-
Primary stock solution of this compound in DMSO
-
Appropriate cell culture medium or assay buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the primary stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the primary stock solution in cell culture medium or assay buffer to achieve the desired final concentration. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Final Concentration of Organic Solvent: Ensure the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
Use Immediately: Due to the potential for hydrolysis of the thalidomide core in aqueous solutions at physiological pH, it is crucial to use the freshly prepared working solutions immediately.
Stability Considerations
The stability of this compound is a critical factor for obtaining reliable experimental results.
| Condition | Stability Recommendation | Reference |
| Solid (Powder) | Store at -20°C in a desiccator. | [2] |
| DMSO Stock Solution | Stable for up to 1 year at -20°C and up to 2 years at -80°C when aliquoted to avoid freeze-thaw cycles. | [1] |
| Aqueous Working Solutions | Prone to hydrolysis at physiological pH. Prepare fresh and use immediately. |
It is highly recommended that researchers perform their own stability studies in their specific experimental systems, especially for long-term experiments. This can be achieved by incubating the compound in the relevant buffer or medium over time and analyzing its integrity by LC-MS.
PROTAC Signaling Pathway Context
This compound serves as a building block for PROTACs that hijack the Cereblon E3 ligase. The resulting PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of a target protein.
PROTAC-Mediated Protein Degradation
References
Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][6]
This document provides detailed application notes and protocols for performing in vitro ubiquitination assays to characterize the activity of thalidomide-based PROTACs. These assays are crucial for confirming the PROTAC's mechanism of action by demonstrating the ubiquitination of the target protein in a controlled, cell-free environment.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin conjugation cascade in a test tube.[7] This enzymatic cascade involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2][7][8] The process begins with the ATP-dependent activation of ubiquitin by the E1 enzyme.[7] The activated ubiquitin is then transferred to an E2 enzyme.[7] Finally, the E3 ligase, recruited by the thalidomide-based PROTAC, facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[7] The addition of multiple ubiquitin molecules results in a polyubiquitin (B1169507) chain, which can be detected by Western blotting as a ladder of higher molecular weight species of the target protein.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated ubiquitination pathway and the general workflow for the in vitro ubiquitination assay.
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Caption: Experimental workflow for the in vitro ubiquitination assay.
Experimental Protocols
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration | Notes |
| E1 Activating Enzyme (e.g., UBE1) | 5 µM | 100 nM | Thaw on ice. |
| E2 Conjugating Enzyme | 25 µM | 0.5 - 2.5 µM | The choice of E2 can influence E3 ligase activity. |
| E3 Ligase Complex (e.g., CRBN/DDB1) | 2.5 µM | 100 nM | Thalidomide-based PROTACs recruit the CRL4-CRBN complex.[3][] |
| Ubiquitin (Ub) | 10 mg/mL (~1.17 mM) | 50 - 100 µM | |
| Protein of Interest (POI) | User-defined | 0.5 - 2 µM | Purified recombinant protein. |
| Thalidomide-based PROTAC | 10 mM in DMSO | 1 - 10 µM | Prepare serial dilutions. |
| ATP Solution | 100 mM | 5 - 10 mM | Required for ubiquitin activation.[7] |
| 10X Ubiquitination Buffer | 10X | 1X | Typically contains 500 mM HEPES pH 7.5-8.0, 500 mM NaCl, 100 mM MgCl2, 10 mM DTT/TCEP.[8] |
| Nuclease-free Water | N/A | To final volume | |
| 2X SDS-PAGE Loading Buffer | 2X | 1X | To terminate the reaction. |
Assay Procedure
This protocol is for a standard 25 µL reaction. It is recommended to set up reactions on ice.[9]
-
Thaw Reagents: Thaw all enzymes, proteins, and reagents on ice. Briefly centrifuge vials to collect the contents.[9]
-
Prepare Master Mix: To ensure consistency, prepare a master mix of common reagents (10X Ubiquitination Buffer, Ubiquitin, E1, E2, and water).
-
Reaction Assembly: In a microcentrifuge tube on ice, combine the components in the following order:
| Component | Volume for 25 µL Reaction |
| Nuclease-free Water | X µL |
| 10X Ubiquitination Buffer | 2.5 µL |
| ATP Solution (100 mM) | 1.25 µL |
| Ubiquitin (10 mg/mL) | 1 µL |
| E1 Enzyme (5 µM) | 0.5 µL |
| E2 Enzyme (25 µM) | 0.5 µL |
| POI | X µL |
| E3 Ligase Complex (2.5 µM) | 1.0 µL |
| PROTAC or DMSO Vehicle | 0.25 µL |
| Total Volume | 25 µL |
-
Initiate the Reaction: Add the E3 ligase and PROTAC (or DMSO for the vehicle control) to the reaction tubes.
-
Incubation: Mix gently and incubate the reaction at 37°C for 30-90 minutes.[7] The optimal incubation time may need to be determined empirically.
-
Reaction Termination: Stop the reaction by adding an equal volume (25 µL) of 2X SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.[6]
Control Reactions
It is crucial to include proper controls to validate the results:[9]
| Control | Description | Expected Outcome |
| - ATP | Replace ATP with an equal volume of nuclease-free water. | No ubiquitination should be observed, confirming ATP-dependence. |
| - E1 | Replace the E1 enzyme with an equal volume of buffer. | No ubiquitination, confirming the requirement of the E1 activating enzyme. |
| - E3 | Replace the E3 ligase with an equal volume of buffer. | No ubiquitination, demonstrating the reaction is E3-dependent. |
| - PROTAC | Use DMSO vehicle instead of the PROTAC. | No or significantly reduced ubiquitination, showing the ubiquitination is PROTAC-dependent. |
| - POI | Replace the POI with an equal volume of buffer. | To observe potential E3 ligase auto-ubiquitination. |
Data Analysis and Presentation
Western Blot Analysis
-
SDS-PAGE: Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel) to separate the proteins by molecular weight.[9]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6][9]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This will detect the unmodified POI and higher molecular weight ubiquitinated species.[9] A parallel blot can be performed with an anti-ubiquitin antibody.[6]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[9]
Data Interpretation
A successful in vitro ubiquitination assay will show a ladder of higher molecular weight bands above the band corresponding to the unmodified POI in the lanes containing the complete reaction mixture.[1] The intensity of this ladder should be dependent on the concentration of the PROTAC. The control lanes should show no or significantly reduced ubiquitination.
Quantitative Data Summary
The results can be quantified by densitometry using software like ImageJ.[10] The percentage of ubiquitinated POI can be calculated and presented in a table.
| PROTAC Concentration (µM) | % Ubiquitinated POI | Standard Deviation |
| 0 (Vehicle) | 5 | ± 1.2 |
| 0.1 | 25 | ± 3.5 |
| 1 | 60 | ± 5.1 |
| 10 | 85 | ± 4.8 |
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No ubiquitination observed | Inactive enzyme(s), degraded ATP, incorrect buffer pH. | Use fresh reagents, confirm enzyme activity, and check buffer pH. |
| High background in all lanes | Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. |
| Smear instead of a clear ladder | Highly efficient ubiquitination or protein degradation. | Reduce incubation time or enzyme concentrations. Include proteasome inhibitors if degradation is suspected. |
| Ubiquitination in "- PROTAC" control | PROTAC-independent ubiquitination of the POI. | This indicates that the POI may be a natural substrate for the chosen E3 ligase. |
By following these detailed protocols and application notes, researchers can effectively utilize in vitro ubiquitination assays to validate and characterize the mechanism of action of their thalidomide-based PROTACs, a critical step in the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Permeability Assessment of Thalidomide-O-PEG2-propargyl PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
Thalidomide and its analogs are commonly used as E3 ligase ligands that recruit Cereblon (CRBN).[4] The linker, in this case, a PEG2-propargyl linker, plays a crucial role in the PROTAC's efficacy, influencing its physicochemical properties, including cell permeability.[5] Due to their large molecular weight and high polar surface area, assessing the cell permeability of PROTACs is a critical step in their development to ensure they can reach their intracellular targets.[6][7]
These application notes provide a detailed protocol for a Caco-2 permeability assay, a widely accepted method for evaluating the intestinal permeability and potential for oral absorption of drug candidates, including PROTACs.[8][9]
Data Presentation
The following table presents a hypothetical summary of quantitative data from a bidirectional Caco-2 permeability assay for a Thalidomide-O-PEG2-propargyl PROTAC. This illustrates how data can be structured for clear comparison.
| Compound ID | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| PROTAC-X | A -> B | 1.5 | 3.2 |
| B -> A | 4.8 | ||
| Atenolol (Low Permeability Control) | A -> B | 0.2 | 1.1 |
| B -> A | 0.22 | ||
| Propranolol (High Permeability Control) | A -> B | 15.0 | 1.0 |
| B -> A | 15.0 |
-
A -> B: Apical to Basolateral (models absorption from the gut into the bloodstream)
-
B -> A: Basolateral to Apical (models efflux from the bloodstream back into the gut)
-
Efflux Ratio: A value greater than 2 suggests the compound is a substrate for active efflux transporters.[9]
Experimental Protocols
Caco-2 Permeability Assay Protocol
This protocol details the steps for assessing the bidirectional permeability of a this compound PROTAC using the Caco-2 cell line, which mimics the human intestinal epithelium.[6][8]
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
This compound PROTAC
-
Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)
-
Lucifer Yellow
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm².
-
Alternatively, measure the permeability of a fluorescent marker with low membrane permeability, such as Lucifer Yellow. The apparent permeability (Papp) of Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A -> B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Prepare the dosing solution of the this compound PROTAC and control compounds in HBSS at the desired concentration (e.g., 10 µM).
-
Add the dosing solution to the apical (donor) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Assay (Basolateral to Apical - B -> A):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the apical (receiver) compartment.
-
Prepare the dosing solution of the this compound PROTAC and control compounds in HBSS.
-
Add the dosing solution to the basolateral (donor) compartment.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Collect samples from both the apical and basolateral compartments.
-
-
Sample Analysis:
-
Analyze the concentration of the PROTAC and control compounds in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer.
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
-
Calculate the efflux ratio by dividing the Papp (B -> A) by the Papp (A -> B).
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Caco-2 Permeability Assay Workflow.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
Application Notes and Protocols for the Conjugation of Thalidomide-O-PEG2-propargyl to a Target Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4][] Thalidomide-O-PEG2-propargyl is a versatile building block for the synthesis of thalidomide-based PROTACs. It comprises the thalidomide core for CRBN recruitment, a two-unit polyethylene (B3416737) glycol (PEG) linker to provide appropriate spacing and improve physicochemical properties, and a terminal propargyl group for facile conjugation to a target binder via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6][7][8][9][10]
These application notes provide detailed protocols for the conjugation of this compound to an azide-functionalized target binder, the characterization of the resulting PROTAC, and the assessment of its ability to induce the degradation of the target protein.
Data Presentation
Successful synthesis and characterization of a thalidomide-based PROTAC will yield quantitative data that is crucial for its evaluation. The following tables provide representative data for a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.
| Parameter | Result | Method of Analysis |
| PROTAC Synthesis & Purity | ||
| Conjugation Reaction Yield | 75% | Gravimetric analysis after purification |
| Purity | >98% | HPLC |
| PROTAC Characterization | ||
| Molecular Weight (Observed) | [Expected MW + 1.0073] | LC-MS (ESI+) |
| Structure Confirmation | Consistent with proposed structure | ¹H NMR, ¹³C NMR |
| In Vitro Degradation | ||
| DC₅₀ (BRD4 Degradation) | 15 nM | Western Blot |
| Dₘₐₓ (BRD4 Degradation) | >95% | Western Blot |
| Pharmacokinetics (in vivo) | ||
| Cₘₐₓ (Plasma) | 150 ng/mL | LC-MS/MS |
| Tₘₐₓ | 2 hours | LC-MS/MS |
| AUC | 900 ng·h/mL | LC-MS/MS |
| Half-life (t₁/₂) | 6 hours | LC-MS/MS |
| Table 1: Summary of Quantitative Data for a Representative Thalidomide-Based PROTAC. |
| Concentration (nM) | % BRD4 Remaining (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 5 | 55 | 6.1 |
| 10 | 30 | 4.5 |
| 25 | 10 | 3.2 |
| 50 | <5 | 2.1 |
| 100 | <5 | 1.8 |
| Table 2: Dose-Dependent Degradation of BRD4 by a Representative Thalidomide-Based PROTAC as Determined by Western Blot Analysis.[8][11][12] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Azide-Functionalized Target Binder via CuAAC
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound with a target binder containing an azide (B81097) functional group.
Materials:
-
This compound
-
Azide-functionalized target binder
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized target binder in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1.0 equivalent of the azide-functionalized target binder with 1.2 equivalents of this compound.
-
Add DMSO to the tube to ensure the final reaction volume maintains at least 50% DMSO for solubility.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can be monitored by LC-MS to assess completion.
-
-
Purification of the PROTAC Conjugate:
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid) and subjected to purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[13][16]
-
Use a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Collect fractions containing the desired product, identified by its expected retention time and confirmed by LC-MS analysis.
-
Lyophilize the pure fractions to obtain the final PROTAC conjugate as a solid.
-
Protocol 2: Characterization of the PROTAC Conjugate
This protocol outlines the analytical methods for confirming the identity and purity of the synthesized PROTAC.
A. Liquid Chromatography-Mass Spectrometry (LC-MS): [17][18][19][20]
-
Prepare a 1 mg/mL solution of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Inject an appropriate volume onto a C18 column connected to a mass spectrometer.
-
Elute with a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the resulting mass spectrum for the protonated molecular ion ([M+H]⁺) to confirm the molecular weight of the PROTAC.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: [17]
-
Dissolve 1-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of characteristic peaks for both the thalidomide moiety and the target binder, as well as the newly formed triazole ring from the click reaction.
Protocol 3: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the procedure to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[3][8][11][21]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (e.g., 16-24 hours). Include a vehicle control (DMSO) and a negative control (e.g., a non-degrading inhibitor of the target protein).
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[22]
-
Mandatory Visualization
Caption: Signaling pathway of thalidomide-based PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: Logical relationship of the CuAAC conjugation reaction.
References
- 1. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. sinobiological.com [sinobiological.com]
- 15. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. asms.org [asms.org]
- 20. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Assembly and Evaluation of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] This technology offers a paradigm shift from traditional occupancy-driven inhibition to an event-driven, catalytic mechanism of action.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This targeted protein degradation approach provides a powerful tool to address previously "undruggable" targets and overcome mechanisms of resistance to conventional inhibitors.[3]
This document provides a detailed experimental workflow for the assembly, characterization, and cellular evaluation of PROTACs, complete with step-by-step protocols for key assays and illustrative data.
Experimental Workflow Overview
The development of a novel PROTAC involves a multi-step process that begins with rational design and chemical synthesis, followed by rigorous biophysical, biochemical, and cell-based characterization to evaluate its efficacy and mechanism of action.
PROTAC Mechanism of Action
The efficacy of a PROTAC is contingent on its ability to induce the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
I. PROTAC Synthesis
The synthesis of a PROTAC is a critical first step and typically involves the modular assembly of the three core components. A common strategy is the sequential coupling of the POI ligand, the linker, and the E3 ligase ligand.[1]
Model PROTAC Synthesis Workflow: JQ1-based BRD4 Degrader
This workflow outlines the synthesis of a PROTAC targeting the BRD4 protein using the well-characterized BRD4 inhibitor JQ1 and a ligand for the Cereblon (CRBN) E3 ligase, such as pomalidomide (B1683931) or thalidomide.[4]
Detailed Protocol: Synthesis of a BRD4-Targeting PROTAC[4]
This protocol describes the amide coupling of an amine-functionalized JQ1 derivative with Thalidomide-O-PEG5-Acid.
Materials:
-
Amine-functionalized JQ1 derivative
-
Thalidomide-O-PEG5-Acid
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
High-performance liquid chromatography (HPLC) system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the amine-functionalized JQ1 derivative (1.0 eq) and Thalidomide-O-PEG5-Acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the coupling reagent (e.g., BOP, 1.2 eq) and stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
II. Biophysical and Biochemical Characterization
A thorough biophysical and biochemical evaluation is essential to understand the binding affinities of the PROTAC to its target and the E3 ligase, as well as its ability to form a stable and productive ternary complex.
Table 1: Biophysical Characterization of PROTACs
| PROTAC | Target | E3 Ligase | Binary Kd (Target, nM) | Binary Kd (E3 Ligase, nM) | Ternary Complex Kd (nM) | Cooperativity (α) | Assay Method | Reference |
| MZ1 | Brd4BD2 | VHL | 1 | 29 | 1.1 | 26 | SPR, ITC | [5] |
| ARV-771 | BRD4 | VHL | N/A | N/A | N/A | N/A | SPR | [6] |
| BRD-5110 | PPM1D | CRBN | 1 | ~3000 | N/A | N/A | SPR | [5] |
| NC-1 | BTK | CRBN | N/A | N/A | N/A | N/A | N/A | [7] |
| IR-1 | BTK | CRBN | N/A | N/A | N/A | N/A | N/A | [7] |
| RC-3 | BTK | CRBN | N/A | N/A | N/A | N/A | N/A | [7] |
N/A: Data not available in the provided search results.
Detailed Protocol: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)[5][6]
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Recombinant purified E3 ligase (e.g., VHL complex) with an affinity tag (e.g., biotin)
-
Recombinant purified target protein (e.g., BRD4)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents
Procedure:
-
Immobilization of E3 Ligase: Immobilize the biotinylated E3 ligase onto a streptavidin (SA) sensor chip surface.
-
Binary Binding Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (Kd).
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The increased binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary Kd of the PROTAC for the target protein to the ternary Kd.[8] A cooperativity value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.[8]
-
III. Cellular Evaluation of PROTAC Activity
The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context, leading to a desired biological outcome.
Table 2: Cellular Activity of PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Assay Method | Reference |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | SNU-1 | 19.77 | >95 | 43.51 | Western Blot, Cell Viability Assay | [9] |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | HPAF-II | 52.96 | N/A | 31.36 | Western Blot, Cell Viability Assay | [9] |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | AGS | 7.49 | 95 | 51.53 | Western Blot, Cell Viability Assay | [9] |
| NC-1 | BTK | Mino | 2.2 | 97 | N/A | Western Blot | [7] |
| MS21 | Pan-Akt | HEK-293 | N/A | N/A | N/A | Western Blot | [10] |
| ARV-771 | BRD4 | MDA-MB-231 | N/A | N/A | N/A | Western Blot | [11] |
N/A: Data not available in the provided search results. Dmax values for PROTAC KRAS G12D degrader 1 are for a pan-KRAS degrader and are for reference.
Detailed Protocol: Western Blot Analysis of Target Protein Degradation[3][12]
Western blotting is the most common method to directly quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., THP-1 for BRD4)
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours) to determine the dose-response.
-
For time-course experiments, treat cells with a fixed concentration of PROTAC for different durations (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
-
Conclusion
The experimental workflow for PROTAC assembly and evaluation is a comprehensive process that integrates chemical synthesis, biophysical characterization, and cellular assays. By following these detailed protocols and utilizing quantitative data analysis, researchers can effectively design, synthesize, and validate novel PROTACs for targeted protein degradation, paving the way for new therapeutic strategies in various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeting Nuclear Proteins Using Thalidomide-O-PEG2-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1]
Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands in PROTAC design, effectively recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[2] This document provides detailed application notes and protocols for the use of Thalidomide-O-PEG2-propargyl , a key building block for the synthesis of PROTACs aimed at degrading nuclear proteins. This compound incorporates the thalidomide-based CRBN ligand, a 2-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal propargyl group for facile conjugation to a target protein ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.[3][4][]
Targeting nuclear proteins with PROTACs presents unique challenges, including the need for the PROTAC to cross the nuclear membrane and potential off-target effects within the nucleus. These application notes will address these challenges and provide robust protocols for the synthesis, validation, and characterization of nuclear protein-targeting PROTACs.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and the CRBN E3 ubiquitin ligase.[1] This proximity leads to the polyubiquitination of the POI by the E3 ligase complex, marking it for degradation by the 26S proteasome.[1][6] The degradation of the target nuclear protein can then lead to downstream effects, such as altered gene transcription and cell fate.
Experimental Protocols
Protocol 1: Synthesis of a Nuclear Protein-Targeting PROTAC via CuAAC
This protocol describes the synthesis of a PROTAC by conjugating this compound with an azide-functionalized ligand for a nuclear protein of interest (POI-N3).
Materials:
-
This compound
-
POI-N3 (ligand for the nuclear protein of interest with a terminal azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (HPLC grade)
-
Solvents for purification (e.g., acetonitrile (B52724), methanol)
-
Preparative HPLC system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of POI-N3 in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, add the following in order:
-
This compound stock solution (1.0 eq)
-
POI-N3 stock solution (1.1 eq)
-
DMSO to reach a final reaction concentration of 1-5 mM.
-
-
Prepare a premix of CuSO4 and THPTA by adding 1 µL of 20 mM CuSO4 to 5 µL of 50 mM THPTA.
-
Add the CuSO4/THPTA premix to the reaction mixture (final concentration of ~0.1 mM CuSO4).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of ~1 mM).
-
Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, quench the reaction by adding EDTA to chelate the copper.
-
Dilute the reaction mixture with an appropriate solvent (e.g., DMSO/water).
-
Purify the crude product by preparative HPLC using a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Collect the fractions containing the desired PROTAC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and ¹H NMR.
-
Protocol 2: Validation of Nuclear Protein Degradation by Western Blot
This protocol details the steps to assess the degradation of a target nuclear protein in cells treated with the synthesized PROTAC.
Experimental Workflow for Western Blot Analysis
Materials:
-
Cell line expressing the target nuclear protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Nuclear extraction buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target nuclear protein
-
Primary antibody against a nuclear loading control (e.g., Lamin B1, PCNA)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Nuclear Fractionation and Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Perform nuclear fractionation using a commercial kit or a standard protocol to isolate the nuclear fraction.
-
Lyse the nuclear pellet with nuclear extraction buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target nuclear protein and the nuclear loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 3: HiBiT Assay for Quantitative Analysis of Nuclear Protein Degradation
The HiBiT assay provides a sensitive, quantitative method for measuring protein levels in real-time or in an endpoint format. This requires the target nuclear protein to be endogenously tagged with the 11-amino-acid HiBiT peptide.
Materials:
-
CRISPR-edited cell line with the target nuclear protein endogenously tagged with HiBiT
-
Synthesized PROTAC
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint) or Nano-Glo® Live Cell Assay System (for real-time)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure (Endpoint Assay):
-
Cell Seeding and Treatment:
-
Seed the HiBiT-tagged cells in a white, opaque plate.
-
Treat cells with a serial dilution of the PROTAC for the desired time.
-
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT lytic detection reagent according to the manufacturer's protocol.
-
Add the reagent to each well and mix.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Data Presentation
Summarize all quantitative data from degradation experiments in clearly structured tables for easy comparison.
Table 1: PROTAC-Induced Degradation of Nuclear Protein X
| PROTAC Concentration | % Degradation (Western Blot) | Luminescence (HiBiT Assay) |
| Vehicle (DMSO) | 0% | 100% |
| 0.1 nM | 15% | 88% |
| 1 nM | 45% | 52% |
| 10 nM | 85% | 12% |
| 100 nM | 95% | 4% |
| 1 µM | 96% | 3% |
| 10 µM | 92% (Hook effect) | 5% (Hook effect) |
Table 2: Degradation Kinetics of Nuclear Protein X (100 nM PROTAC)
| Time Point | % Degradation (Western Blot) |
| 0 h | 0% |
| 2 h | 25% |
| 4 h | 60% |
| 8 h | 88% |
| 16 h | 94% |
| 24 h | 95% |
Challenges and Considerations for Targeting Nuclear Proteins
-
Nuclear Localization: PROTACs must be able to cross the nuclear membrane to access their targets. Physicochemical properties such as size, charge, and lipophilicity play a crucial role. Strategies to improve nuclear localization include the incorporation of nuclear localization signals (NLS) into the PROTAC structure.
-
Chromatin Accessibility: The accessibility of the target protein within the chromatin landscape can influence PROTAC efficacy.[7][8] Highly condensed chromatin may sterically hinder the formation of the ternary complex.
-
Off-Target Effects: The thalidomide moiety can induce the degradation of endogenous "neosubstrates" such as IKZF1 and IKZF3.[1] It is crucial to assess the degradation of these known off-targets to ensure the specificity of the PROTAC. Global proteomics can be employed to identify unintended off-target degradation events.[2]
Conclusion
This compound is a versatile chemical tool for the development of PROTACs targeting nuclear proteins. By following the detailed protocols for synthesis and validation outlined in these application notes, researchers can effectively generate and characterize novel protein degraders. Careful consideration of the unique challenges associated with targeting nuclear proteins will be critical for the successful development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Accessibility Impacts Transcriptional Reprogramming in Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thalidomide-O-PEG2-propargyl in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-PEG2-propargyl is a crucial chemical tool in the burgeoning field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) for oncological applications. PROTACs are heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest, including those previously considered "undruggable." This molecule serves as a foundational building block, incorporating three key functional moieties:
-
A Thalidomide (B1683933) Moiety: This part of the molecule acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, it effectively recruits the cellular protein degradation machinery.[1][2]
-
A PEG2 Linker: The two-unit polyethylene (B3416737) glycol (PEG) linker provides a flexible spacer of a defined length. This linker is critical for orienting the target protein and the E3 ligase in a productive ternary complex to facilitate ubiquitination. The length and composition of the linker can significantly influence the efficacy of the final PROTAC.
-
A Terminal Propargyl Group: This alkyne functional group enables straightforward and efficient conjugation to a target protein ligand using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[3][4] This modular approach allows for the rapid synthesis of a library of PROTACs against various oncology targets.
These application notes provide an overview of the use of this compound in oncology research, along with detailed protocols for the synthesis and evaluation of the resulting PROTACs.
Mechanism of Action
The fundamental principle behind using this compound is to create a PROTAC that induces the degradation of a cancer-promoting protein of interest (POI). The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, synthesized using this compound, simultaneously binds to the POI (via the conjugated POI ligand) and the CRBN E3 ligase (via the thalidomide moiety), forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.
-
Catalytic Cycle: After the degradation of the POI, the PROTAC is released and can engage another POI and E3 ligase, enabling a catalytic cycle of protein degradation.
Data Presentation
The efficacy of PROTACs synthesized from this compound is typically evaluated by their ability to induce the degradation of the target protein. Key quantitative parameters include the DC50 (concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation). The anti-cancer activity is often assessed by measuring the inhibition of cell proliferation (IC50).
Table 1: Representative Degradation and Anti-proliferative Activity of Thalidomide-based PROTACs
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Hypothetical-1 | BCR-ABL | CRBN | K562 | 15 | >90 | 25 | N/A |
| Hypothetical-2 | BTK | CRBN | Ramos | 8 | >95 | 12 | N/A |
| Hypothetical-3 | SHP2 | CRBN | HeLa | 6.02 | >90 | 10 | [5] |
| Hypothetical-4 | BRD4 | CRBN | THP-1 | 5 | >90 | 9 | N/A |
Note: The data for "Hypothetical" PROTACs are representative values based on published data for similar molecules and are for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-functionalized target protein ligand.
Materials and Reagents:
-
This compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Preparative HPLC system for purification
Procedure:
-
In a clean, dry reaction vial, dissolve the azide-functionalized target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in a 3:1:1 mixture of DMSO, t-BuOH, and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (1 equivalent) in deionized water.
-
To the stirred solution of the azide (B81097) and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and filter to remove any solids.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.
-
Lyophilize the pure fractions to yield the PROTAC as a solid.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in a cancer cell line.
Materials and Reagents:
-
Cancer cell line expressing the protein of interest (e.g., K562 for BCR-ABL, Ramos for BTK)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate the cells at an appropriate density in multi-well plates and allow them to adhere (if applicable) or acclimate overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours). Include a positive control of PROTAC co-treated with MG132 to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Load equal amounts of protein per lane and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a primary antibody for a loading control.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the anti-proliferative effect of the PROTAC on cancer cells.
Materials and Reagents:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach or acclimate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO as a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate briefly, and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percent viability against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a versatile and valuable reagent for the synthesis of PROTACs in oncology research. Its modular design allows for the rapid generation of potent and selective protein degraders. The protocols provided herein offer a framework for the synthesis and biological evaluation of these novel therapeutic agents. By systematically applying these methods, researchers can advance the development of new cancer therapies based on targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with thalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do many thalidomide-based PROTACs exhibit poor solubility?
Thalidomide-based PROTACs often suffer from poor aqueous solubility due to their inherent molecular characteristics. These large and complex molecules consist of a ligand for the target protein, a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker.[1] This structure frequently results in a high molecular weight and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space, which is typically associated with poor oral bioavailability and solubility.[1][2] The combination of a large, often hydrophobic surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can significantly impact experimental results and lead to the misinterpretation of data. Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification: Undissolved compounds can lead to errors in determining the true concentration in stock solutions and assay wells.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: How can the chemical structure of a PROTAC be modified to improve solubility?
Optimizing the chemical structure, particularly the linker, is a key strategy for enhancing solubility.[1] Key modifications include:
-
Incorporate Polar or Ionizable Groups: Introducing basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility.[1][3] Replacing linear linkers with heterocyclic scaffolds like piperazine (B1678402) or piperidine (B6355638) can also impart favorable physicochemical properties.[4]
-
Utilize PEG Linkers: Polyethylene (B3416737) glycol (PEG) linkers are hydrophilic and can significantly improve the water solubility of PROTACs.[2][5]
-
Optimize Linker Length and Rigidity: The length and flexibility of the linker can influence solubility.[4][] Experimenting with different linker compositions, from flexible alkyl chains to more rigid structures containing phenyl or piperazine groups, can help find a balance that supports both solubility and ternary complex formation.[7]
Q4: What formulation strategies can be used to improve the solubility of a PROTAC that has already been synthesized?
For an existing PROTAC with poor solubility, several formulation strategies can be employed:
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO, DMF, or PEG-400 in the aqueous buffer can help maintain PROTAC solubility.[8]
-
pH Adjustment: If the PROTAC contains ionizable groups, adjusting the pH of the buffer can increase its solubility.[8] For basic groups, a lower pH (acidic buffer) will increase solubility, while for acidic groups, a higher pH (basic buffer) is beneficial.[8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution rate.[9][10][11] Common polymers used for ASDs include HPMCAS, Soluplus®, and Eudragit®.[12]
-
Nanoformulations: Encapsulating the PROTAC in nanoparticles, such as polymeric nanoparticles (e.g., PLGA-PEG) or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), can improve solubility and bioavailability.[10][12]
-
Use of Biorelevant Media: The solubility of PROTACs can be significantly higher in buffers that mimic the composition of intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[1][3]
Troubleshooting Guides
Problem 1: My PROTAC precipitates when diluted from a DMSO stock into an aqueous buffer for an in vitro assay.
-
Potential Cause: The final concentration of the PROTAC in the aqueous buffer exceeds its solubility limit. The percentage of DMSO may be too low to keep it in solution.
-
Troubleshooting Steps:
-
Decrease Final PROTAC Concentration: Determine if a lower concentration is still effective in your assay.
-
Increase Co-solvent Concentration: Ascertain the maximum percentage of co-solvent tolerated by your experimental system (e.g., cell line, enzyme) and prepare the aqueous buffer with this amount of co-solvent before adding the PROTAC stock.[8]
-
Modify Dilution Method: Add the PROTAC stock solution to the aqueous buffer dropwise while vortexing to prevent localized high concentrations that can trigger precipitation.[2][8]
-
Test Different Co-solvents: Besides DMSO, other co-solvents like ethanol, N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or low molecular weight polyethylene glycols (e.g., PEG-300, PEG-400) can be tested.[8]
-
Filter the Solution: Before use, filter the final solution through a 0.22 µm filter to remove any undissolved particles.[2]
-
Problem 2: I am observing inconsistent results in my cell-based assays.
-
Potential Cause: Poor PROTAC solubility is leading to variable concentrations of the active compound in the assay wells.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plates for any signs of precipitation before and during the experiment.[2]
-
Quantify Soluble PROTAC: Use an analytical method like HPLC-UV to measure the concentration of the dissolved PROTAC in your final assay medium to confirm you are working with the intended concentration.[2]
-
Increase Serum Concentration: For cell culture experiments, increasing the serum concentration in the media may help solubilize hydrophobic compounds.[2]
-
Prepare Fresh Dilutions: Prepare fresh dilutions of your PROTAC from a reliable stock solution for each experiment to minimize variability from compound degradation or precipitation over time.
-
Problem 3: My PROTAC shows low efficacy in an animal model despite good in vitro potency.
-
Potential Cause: Poor aqueous solubility is leading to low oral bioavailability.
-
Troubleshooting Steps:
-
Consider Advanced Formulation Strategies: For in vivo studies, simple co-solvent systems are often insufficient. Explore the use of amorphous solid dispersions (ASDs) or nanoformulations to improve dissolution and absorption.[12]
-
Administer with Food: The presence of lipids from food can enhance the solubilization of hydrophobic compounds. Clinical trials for some PROTACs have adopted a "once daily with food" administration regimen.[3]
-
Investigate Biorelevant Solubility: Measure the solubility of your PROTAC in biorelevant media like FaSSIF and FeSSIF to get a better prediction of its in vivo dissolution.[1][3]
-
Chemical Modification: If formulation strategies are not sufficient, it may be necessary to synthesize new analogs with improved physicochemical properties, such as by incorporating more polar linkers or ionizable groups.[12]
-
Data on Solubility Enhancement Strategies
The following tables summarize quantitative data on the impact of different formulation strategies on PROTAC solubility.
Table 1: Impact of Formulation on PROTAC Solubility
| PROTAC | Base Solubility (µg/mL) | Formulation | Solubility with Formulation (µg/mL) | Fold Increase |
| PROTAC A | < 1 | Amorphous Solid Dispersion (ASD) with HPMCAS (20% drug loading) | ~2 | >2 |
| ARV-825 | Low | Self-nano emulsifying preconcentrate (SNEP) | Significantly Enhanced | Not specified |
| ARCC-4 | Low | ASD with HPMCAS (10% and 20% drug loading) | Pronounced Supersaturation | Not specified |
| AZ1 | Low | ASD with HPMCAS (20% w/w drug loading) | Up to 2-fold increase in supersaturation | ~2 |
Data compiled from multiple sources.[9][10][11]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput assay measures the concentration of a compound that remains in solution after rapid dilution from a DMSO stock into an aqueous buffer, mimicking the conditions of many screening assays.[1]
-
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate (UV-transparent for analysis)
-
Plate reader with spectrophotometer or nephelometer
-
-
Methodology:
-
Prepare PROTAC Stock: Create a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Dilution into Aqueous Buffer: Rapidly dilute the DMSO solutions into the aqueous buffer in another 96-well plate. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer or the absorbance at a specific wavelength using a spectrophotometer. The concentration at which a significant increase in turbidity/absorbance is observed is the kinetic solubility.
-
Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet the precipitate and quantify the concentration of the PROTAC remaining in the supernatant using HPLC-UV.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This method involves dissolving both the PROTAC and a polymer in a common solvent, followed by evaporation of the solvent to form a solid dispersion.
-
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS, PVP)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane) that dissolves both the PROTAC and the polymer.
-
Round-bottom flask
-
Rotary evaporator
-
-
Methodology:
-
Dissolution: Dissolve a specific amount of the PROTAC and the chosen polymer in the organic solvent in a round-bottom flask. The drug-to-polymer ratio (drug loading) should be predetermined (e.g., 10%, 20% w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done at a controlled temperature to avoid degradation of the compound.
-
Drying: Further dry the resulting solid film under a high vacuum for several hours to remove any residual solvent.
-
Collection and Storage: Scrape the solid dispersion from the flask and store it in a desiccator to prevent moisture absorption, which could induce recrystallization.
-
Characterization (Recommended): Analyze the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak and X-ray Powder Diffraction (XRPD) to verify the amorphous nature of the sample.
-
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Thalidomide-O-PEG2-propargyl
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Thalidomide-O-PEG2-propargyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges you might encounter during your experiments, particularly concerning its use in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in DMSO?
A1: While specific stability data for this compound is not extensively published, the main concerns arise from the inherent reactivity of its constituent parts: the thalidomide (B1683933) core, the PEG linker, and the terminal propargyl group. Key potential issues include:
-
Hydrolysis of the Thalidomide Core: The glutarimide (B196013) and phthalimide (B116566) rings of thalidomide are susceptible to hydrolysis, especially in the presence of water.[1][2][3][4] This can lead to the formation of various degradation products.
-
Reactivity of the Propargyl Group: Terminal alkynes are chemically reactive and can participate in various reactions. While generally stable, there is a potential for oxidation or other transformations, especially under non-optimal storage conditions.
-
PEG Linker Integrity: Although polyethylene (B3416737) glycol (PEG) linkers are generally stable and are included to improve properties like solubility, they can be susceptible to oxidative metabolism in biological systems.[5]
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: To maximize the shelf-life of this compound in DMSO, it is crucial to adhere to the following storage guidelines:
-
Temperature: Store stock solutions at -80°C for long-term storage (up to 1 year) and at -20°C for short-term storage.[6][7]
-
Anhydrous Conditions: Use high-purity, anhydrous DMSO to prepare stock solutions. Water in DMSO can significantly contribute to the degradation of stored compounds.[8][9]
-
Light Protection: Store solutions in amber vials or otherwise protected from light to prevent potential photo-degradation.
-
Inert Atmosphere: For maximum stability, consider overlaying the DMSO solution with an inert gas like argon or nitrogen before sealing and freezing.
Q3: How stable are compounds, in general, when stored in DMSO at room temperature?
A3: Storing compound solutions in DMSO at room temperature for extended periods is strongly discouraged. Studies on large chemical libraries have shown significant degradation over time under these conditions. One study reported that after 3 months of storage at room temperature, the probability of observing the intact compound was 92%, which dropped to 83% after 6 months, and only 52% after one year.[10][11]
Q4: Can I subject my DMSO stock solution of this compound to multiple freeze-thaw cycles?
A4: While it is best practice to minimize freeze-thaw cycles, studies have shown that for many compounds in DMSO, a limited number of cycles do not lead to significant degradation.[8][9][12] To mitigate any potential for degradation, it is recommended to aliquot your stock solution into smaller, single-use volumes. This will avoid the need for repeated thawing and freezing of the main stock.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
-
Possible Cause: The compound may have degraded in the DMSO stock solution or in the experimental medium.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent or no biological activity.
Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., LC-MS, HPLC)
-
Possible Cause: The compound is degrading, and the unknown peaks correspond to degradation products.
-
Logical Relationship for Investigation:
Logical workflow for investigating unknown peaks in analytical data.
Data Summary
The following tables summarize general stability data for compounds stored in DMSO, which can serve as a guideline for handling this compound.
Table 1: General Stability of Compounds in DMSO at Room Temperature
| Storage Time | Probability of Observing Intact Compound |
| 3 months | 92% |
| 6 months | 83% |
| 1 year | 52% |
| Data adapted from a study on a large compound library.[10][11] |
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes water-driven hydrolysis.[8][9] |
| Temperature | -80°C (long-term), -20°C (short-term) | Slows down chemical degradation processes.[6][7] |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles.[8][9][12] |
| Light | Protect from light | Prevents potential photodegradation. |
Experimental Protocols
Protocol 1: General Procedure for Preparing DMSO Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Use a new, sealed bottle of anhydrous DMSO.
-
Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the compound in the required volume of anhydrous DMSO. Gentle vortexing or sonication may be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate light-protected, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessing Compound Stability in DMSO by LC-MS
This protocol provides a general method to assess the stability of this compound in a DMSO stock solution over time.
-
Sample Preparation:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Divide the solution into multiple aliquots for analysis at different time points (e.g., t=0, 1 week, 1 month, 3 months).
-
Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
-
LC-MS Analysis:
-
At each time point, take one aliquot and dilute it to a suitable concentration for LC-MS analysis (e.g., 1 µM) in an appropriate solvent system (e.g., 50:50 acetonitrile:water).
-
Inject the sample onto an LC-MS system.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5-10 minutes).
-
Detection: Monitor the UV absorbance at a relevant wavelength and the mass spectrum for the parent ion of this compound and any potential degradation products.
-
-
Data Analysis:
-
For the t=0 sample, identify the retention time and mass of the parent compound.
-
For subsequent time points, quantify the peak area of the parent compound.
-
Calculate the percentage of the remaining parent compound at each time point relative to t=0.
-
Look for the appearance of new peaks and analyze their mass-to-charge ratios to hypothesize the structures of degradation products.
Workflow for assessing compound stability by LC-MS. -
References
- 1. benchchem.com [benchchem.com]
- 2. The metabolism of thalidomide: the spontaneous hydrolysis of thalidomide in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
degradation of Thalidomide-O-PEG2-propargyl in aqueous solution
Welcome to the technical support center for Thalidomide-O-PEG2-propargyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this molecule in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solution?
A1: this compound is expected to exhibit limited stability in aqueous solutions, primarily due to the thalidomide (B1683933) moiety. The thalidomide structure is known to be unstable at pH values greater than 6.0 and undergoes rapid, non-enzymatic hydrolysis.[1][2] This degradation is a key consideration for experimental design, sample preparation, and storage. The polyethylene (B3416737) glycol (PEG) linker and the terminal propargyl group are generally stable under typical aqueous conditions.[3][4][5][6][7]
Q2: What are the primary degradation pathways for this molecule?
A2: The primary degradation pathway is the hydrolysis of the amide bonds within the thalidomide core, specifically in the glutarimide (B196013) and phthalimide (B116566) rings.[1][8] This process is base-catalyzed and can lead to the formation of multiple hydrolysis products.[1][9] At physiological pH (around 7.4), this hydrolysis can be significant.
Q3: What is the half-life of thalidomide in aqueous solutions?
A3: The reported half-life of thalidomide in aqueous solutions at physiological pH is between 5 and 12 hours, and this is temperature-dependent.[10] While this data is for the parent thalidomide, it serves as a crucial reference point for its derivatives.
Q4: How should I prepare and store aqueous stock solutions of this compound?
A4: Due to the hydrolytic instability, it is highly recommended to prepare fresh aqueous solutions for each experiment. If a stock solution must be prepared, use an anhydrous organic solvent such as DMSO. When preparing aqueous working solutions, dilute the DMSO stock into your aqueous buffer immediately before use. For short-term storage of aqueous solutions, keep them on ice and use them within a few hours. Long-term storage of aqueous solutions is not recommended.
Q5: Can I expect the PEG linker or the propargyl group to degrade?
A5: The PEG linker is generally very stable and enhances the aqueous solubility and stability of conjugated molecules.[3][4][5][6][7] The propargyl group (a terminal alkyne) is also chemically stable under most aqueous buffer conditions used in biological assays. Significant degradation of these components is not expected under typical experimental conditions (neutral pH, room temperature, in the absence of strong acids, bases, or specific catalysts).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible assay results. | Degradation of the compound in aqueous buffer during the experiment. | Prepare fresh aqueous solutions for each experiment from a DMSO stock. Minimize the time the compound spends in aqueous buffer before analysis. Consider running experiments at a lower temperature if the assay allows. |
| Loss of compound concentration over time in prepared solutions. | Hydrolysis of the thalidomide moiety. | Confirm the pH of your aqueous buffer. If possible, perform short-term stability studies in your specific buffer by analyzing samples at different time points using HPLC. Avoid storing the compound in aqueous solutions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of thalidomide hydrolysis products. | Characterize the degradation products using mass spectrometry. The presence of masses corresponding to the hydrolysis of the glutarimide or phthalimide rings will confirm this pathway.[1][8] |
| Low yield in conjugation reactions (Click Chemistry). | The compound may have degraded prior to the conjugation reaction. | Ensure that the compound is handled in anhydrous solvents prior to the click chemistry reaction. If the reaction is performed in an aqueous buffer, minimize the pre-incubation time. |
Quantitative Data Summary
The following table summarizes stability data for the parent thalidomide molecule, which can be used as an estimate for this compound.
| Parameter | Condition | Value | Reference |
| Solubility (Thalidomide) | Aqueous Solution | ~50 µg/mL | [11][12] |
| Half-life (Thalidomide) | Physiological pH, aqueous medium | 5 - 12 hours | [10] |
| Half-life (Thalidomide) | Diluted solution (unspecified pH) | 2.1 hours | [11] |
| Half-life (Thalidomide) | Diluted solution with hydroxypropyl-β-cyclodextrin | 4.1 hours | [11] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of an analytical method.[13]
1. Sample Preparation:
-
Prepare a stock solution of this compound in an organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions: [14][15]
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Note: Base hydrolysis is expected to be rapid.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 24 and 48 hours. Also, incubate the stock solution (in DMSO) at 70°C for 24 and 48 hours.
-
Control Sample: Dilute the stock solution with the analysis mobile phase to the final concentration and keep it at 4°C.
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection).
-
Characterize any significant degradation products using LC-MS to determine their mass-to-charge ratio.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation.
-
Identify and quantify the major degradation products.
Visualizations
Caption: Predicted degradation pathway of this compound in aqueous solution.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. adcreview.com [adcreview.com]
- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 7. purepeg.com [purepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. scholar.usuhs.edu [scholar.usuhs.edu]
- 10. researchgate.net [researchgate.net]
- 11. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Optimizing Click Chemistry: A Technical Support Center
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing and troubleshooting click chemistry reactions. Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your click chemistry experiments.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Low or no yield is a common issue in CuAAC reactions. The following guide will help you identify and resolve the root cause.
Potential Causes and Solutions:
-
Inactive Catalyst: The active catalyst in CuAAC is Cu(I). Oxidation to the inactive Cu(II) state is a frequent cause of reaction failure.
-
Solution: Ensure you are using a fresh, high-quality copper source. If using a Cu(II) salt like CuSO₄, always include a reducing agent such as sodium ascorbate (B8700270) to generate Cu(I) in situ.[1] Prepare sodium ascorbate solutions fresh, as they can degrade over time.[2][3] For sensitive applications, consider using a Cu(I) salt directly (e.g., CuI, CuBr) under an inert atmosphere.[1]
-
-
Ligand Issues: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][4]
-
Solution: Use an appropriate ligand for your solvent system. For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[4] For organic solvents, TBTA is a common choice.[1] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[4] It is often beneficial to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[4]
-
-
Suboptimal Reaction Conditions: Factors such as solvent, pH, and temperature can significantly impact reaction efficiency.
-
Solution: Ensure your azide (B81097) and alkyne are soluble in the chosen solvent. Common solvents include DMF, DMSO, acetonitrile, and water/t-BuOH mixtures.[5] The optimal pH range for CuAAC is generally between 4 and 12.[5][6] While many click reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve yields, especially with sterically hindered substrates.[4][5][7] However, be aware that high temperatures can lead to side reactions like alkyne dimerization.[5][8]
-
-
Reagent Quality and Stoichiometry: The purity and ratio of your azide and alkyne are critical.
-
Solution: Verify the purity of your starting materials using techniques like NMR or mass spectrometry, as impurities can interfere with the reaction.[5] While a 1:1 stoichiometric ratio is often a good starting point, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (typically the less precious one) can drive the reaction to completion.[4]
-
Troubleshooting Workflow for Low Yield in CuAAC
Issue 2: High Background Signal in Click Chemistry Reactions
High background can obscure your results, particularly in imaging and proteomics applications.
Potential Causes and Solutions:
-
Non-specific Binding of Copper (CuAAC): Copper ions can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.[2]
-
Solution: Use a copper-chelating ligand like THPTA or BTTAA in sufficient excess (5-10 fold) over the copper sulfate (B86663).[2] A final wash with a copper chelator like EDTA can also help quench non-specific fluorescence caused by copper.[2]
-
-
Side Reactions with Thiols: Free thiols, such as those in cysteine residues, can react with the copper catalyst and alkyne probes in CuAAC, or directly with strained cyclooctynes in SPAAC.[2]
-
Solution: For CuAAC, increasing the concentration of the reducing agent TCEP (e.g., up to 3 mM) can help minimize thiol-alkyne reactions.[2] In SPAAC, the choice of cyclooctyne (B158145) is important, as some are more prone to reacting with thiols than others.
-
-
Excess or Impure Reagents: Using a large excess of an alkyne tag can lead to probe-independent labeling.[2] Impurities in azide or alkyne reagents can also contribute to background.[2]
Issue 3: Low Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While SPAAC avoids the use of a copper catalyst, other factors can lead to low product yield.
Potential Causes and Solutions:
-
Reagent Instability: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage, leading to degradation or oligomerization.[9]
-
Solution: Store cyclooctyne reagents under the recommended conditions (typically cold and protected from light) and use them promptly after reconstitution.[9]
-
-
Steric Hindrance: Bulky molecules or functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.[9]
-
Solution: If steric hindrance is suspected, consider redesigning your substrates with longer linkers to separate the reactive groups from bulky moieties.
-
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[9]
-
Solution: If necessary, add a co-solvent like DMSO to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins that may denature.[9]
-
-
Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact SPAAC kinetics.[9]
Logical Relationship of Components in a SPAAC Reaction
Data Summary Tables
Table 1: Recommended Reaction Conditions for CuAAC
| Parameter | Recommended Range/Value | Notes |
| Copper Source | 0.1 - 10 mol% | Cu(II) salts (e.g., CuSO₄) with a reducing agent are common.[3] |
| Reducing Agent | 1 - 20 mol% (excess to Cu) | Sodium ascorbate is widely used; prepare fresh.[3] |
| Ligand | 1 - 5 equivalents to Copper | THPTA for aqueous media, TBTA for organic media.[4] |
| Reactant Ratio | 1:1 to 1:2 (Alkyne:Azide or vice versa) | A slight excess of the more accessible reagent can improve yield.[4] |
| Temperature | Room Temperature to 60°C | Higher temperatures can accelerate slow reactions.[4][5] |
| pH | 4 - 12 | Optimal pH can depend on the specific substrates.[5][6] |
Table 2: Recommended Reaction Conditions for SPAAC
| Parameter | Recommended Range/Value | Notes |
| Reactant Ratio | 1.5:1 to 3:1 (DBCO:Azide) | The more abundant or less critical component should be in excess. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate.[10] |
| Reaction Time | 4 - 12 hours | Can be extended up to 48 hours to maximize yield.[10] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | For biomolecules, aqueous buffers are preferred.[10] |
| Co-solvent | <20% Organic Solvent (e.g., DMSO) | Use if reactants have poor aqueous solubility.[10] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and may require optimization for specific substrates.
-
Prepare Stock Solutions:
-
Azide-containing molecule (e.g., 10 mM in DMSO).
-
Alkyne-containing molecule (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) (e.g., 50 mM in water).
-
Ligand (e.g., THPTA) (e.g., 50 mM in water).
-
Sodium Ascorbate (e.g., 500 mM in water, prepare fresh ).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne solutions to your chosen solvent (e.g., a mixture of t-BuOH and water).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[5]
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions.
-
Add the sodium ascorbate solution to the azide/alkyne mixture.
-
Initiate the reaction by adding the pre-mixed CuSO₄/ligand solution.
-
-
Reaction and Monitoring:
-
Continue to stir the reaction under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction can be quenched by adding a copper chelator like EDTA.
-
The product can then be isolated through extraction and purified by methods such as column chromatography.[5]
-
General Protocol for a SPAAC Reaction for Bioconjugation
This protocol provides a starting point for conjugating a cyclooctyne-functionalized molecule to an azide-functionalized biomolecule.
-
Prepare Reactant Solutions:
-
Dissolve the azide-functionalized biomolecule (e.g., protein) in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Dissolve the cyclooctyne reagent (e.g., DBCO) in a water-miscible organic solvent like DMSO to create a stock solution.
-
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Remove the excess unreacted cyclooctyne reagent and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the main difference between CuAAC and SPAAC? A1: The primary difference is the requirement of a copper catalyst. CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) requires a copper(I) catalyst to proceed at a significant rate.[11] SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) utilizes a strained cyclooctyne that reacts with an azide without the need for a catalyst.[9] This makes SPAAC more suitable for applications in living systems where copper toxicity is a concern.[9]
Q2: Why is a ligand necessary in CuAAC reactions? A2: A ligand in CuAAC serves several critical functions: it stabilizes the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state; it increases the reaction rate; and it can help prevent side reactions.[1]
Q3: Can I use a buffer containing sodium azide in my SPAAC reaction? A3: No, you should avoid using buffers containing sodium azide, as it will compete with your azide-functionalized molecule for reaction with the cyclooctyne.
Q4: How can I monitor the progress of my click reaction? A4: The progress of a click reaction can be monitored by various analytical techniques, including Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and for proteins, SDS-PAGE.[9]
Q5: What are some common side reactions in CuAAC? A5: A common side reaction is the Glaser coupling, which is the homodimerization of the alkyne starting material.[1] This can often be suppressed by using a suitable ligand and maintaining a low concentration of the active Cu(I) catalyst. High temperatures can also promote alkyne dimerization.[5][8] Additionally, reactions with free thiols on proteins can lead to off-target labeling.[2]
Q6: My cyclooctyne reagent seems to be degrading. How can I prevent this? A6: Strained cyclooctynes can be sensitive to acidic conditions and prolonged storage.[9] It is best to store them according to the manufacturer's recommendations, typically at low temperatures and protected from light, and to use them soon after preparing solutions.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
troubleshooting low yield in PROTAC synthesis
This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in PROTAC (Proteolysis Targeting Chimera) synthesis.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low overall yield in my multi-step PROTAC synthesis. Where should I start troubleshooting?
A1: Low overall yield in a multi-step synthesis is a common issue, often stemming from the complexity of PROTAC molecules.[1][2][3] The best approach is a systematic, modular evaluation of your synthetic route.
Initial Troubleshooting Steps:
-
Analyze Each Step Individually: Do not wait until the final step to troubleshoot. Analyze the yield and purity of the product after each reaction (Warhead synthesis/modification, Linker synthesis, E3 Ligase Ligand synthesis/modification, and final conjugation).
-
Verify Starting Material Quality: Confirm the identity, purity (>95%), and stability of your initial ligands and linker precursors. Impurities can interfere with reactions and complicate purification.[4]
-
Re-evaluate Coupling Chemistry: The final conjugation of the three components is often a major bottleneck.[5] Ensure the chosen reaction (e.g., amide coupling, click chemistry) is compatible with the functional groups on your warhead, linker, and E3 ligase ligand.[1][6] Side reactions can significantly reduce the yield of the desired PROTAC.[1]
-
Optimize Purification: PROTACs can be challenging to purify due to their larger size and often greasy nature, leading to product loss.[5] Experiment with different chromatography conditions (e.g., normal vs. reverse phase, different solvent systems) to improve separation and recovery.
Q2: My final amide coupling reaction to connect the linker with the warhead (or E3 ligase ligand) is failing or has a very low yield. What are the common causes?
A2: Amide coupling is a standard method for PROTAC assembly, but its efficiency can be hampered by several factors.[1][6]
Troubleshooting Amide Coupling Reactions:
-
Choice of Coupling Reagents: Ensure you are using appropriate and fresh coupling reagents (e.g., HATU, HOBt, EDC). The choice of base (e.g., DIPEA, triethylamine) is also critical and should be optimized.
-
Steric Hindrance: PROTAC components are often large and complex. Steric hindrance around the carboxylic acid or amine can prevent the reagents from accessing the reactive sites. Consider altering the linker attachment point to a more accessible position if possible.[1][7]
-
Reaction Conditions: Temperature and reaction time are crucial. Some complex couplings may require elevated temperatures or longer reaction times. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal endpoint and check for starting material consumption.
-
Solubility Issues: Poor solubility of one of the components in the reaction solvent can lead to a failed reaction. Screen different solvents (e.g., DMF, DMSO, DCM) to find one where all reactants are fully dissolved.
Q3: I am having trouble with synthesizing or modifying the linker. What are the key challenges and how can I overcome them?
A3: The linker is not just a spacer; its length, composition, and rigidity are critical for the PROTAC's biological activity and also impact its synthetic accessibility.[8][9] The iterative process of synthesizing multiple linkers to find the optimal one can be time-consuming and resource-intensive.[10][]
Linker Synthesis Troubleshooting:
-
Complex Architectures: Incorporating rigid elements, heterocycles, or specific motifs to improve solubility or cell permeability can make the synthesis more challenging.[8][10] Simplify the initial linker design to a standard PEG or alkyl chain to establish a baseline synthesis before moving to more complex structures.[6]
-
Protecting Group Strategy: Multi-step linker syntheses often require a robust protecting group strategy. Ensure the protecting groups used are stable under the reaction conditions of one step but can be selectively removed for the next. Inefficient protection or deprotection can drastically lower yields.
-
Modular "Click Chemistry" Approach: Consider using "click" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC).[1] This involves synthesizing a linker with an azide (B81097) group and modifying the warhead and E3 ligase ligand to contain an alkyne. The final conjugation is typically high-yielding and tolerant of many functional groups, simplifying the overall process.[9][12]
Q4: The synthesis of my E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for CRBN or VHL ligands) is resulting in low yield. What should I investigate?
A4: Synthesizing E3 ligase ligands, especially with modifications for linker attachment, can be complex.[13][14] The specific synthetic route and the position of the linker attachment point are critical.[13]
Troubleshooting E3 Ligase Ligand Synthesis:
-
Published Routes: There are numerous published synthetic routes for common E3 ligase ligands like those for VHL and CRBN.[13][14] Compare your chosen route to established, high-yielding procedures.
-
Exit Vector Position: Modifying the ligand to add a linker attachment point (an "exit vector") must be done at a position that doesn't disrupt its binding to the E3 ligase.[1] Furthermore, the chemistry required to install the linker at certain positions can be low-yielding. If you are experiencing issues, consider redesigning the PROTAC to use a different, more synthetically accessible attachment point.
-
Use of Commercial Building Blocks: To save time and avoid troubleshooting complex syntheses, consider using commercially available E3 ligase ligands that are pre-functionalized with a linker or a reactive handle for easy conjugation.[6][13]
Troubleshooting Summary Tables
Table 1: General PROTAC Synthesis Issues & Solutions
| Problem Area | Common Issue | Potential Solution(s) | Citations |
| Overall Strategy | Low yield in multi-step synthesis. | Adopt a modular approach; use high-yielding reactions like "click chemistry"; consider solid-phase synthesis for library generation. | [1][12] |
| Complex purification. | Optimize chromatography (normal/reverse phase, solvent gradients); ensure adequate removal of unreacted starting materials and reagents. | [1][15] | |
| Starting Materials | Impure or degraded ligands/linkers. | Verify purity (>95%) by NMR, LC-MS before starting; store sensitive compounds under appropriate conditions (e.g., inert atmosphere, low temperature). | [4] |
| Final Conjugation | Inefficient coupling reaction (e.g., amide bond formation). | Screen different coupling reagents and bases; increase temperature or reaction time; use a more suitable solvent to ensure solubility. | [1][6] |
| Steric hindrance preventing reaction. | Redesign the linker attachment point to a more sterically accessible position on the warhead or E3 ligase ligand. | [1][7] |
Table 2: Component-Specific Synthesis Challenges
| Component | Common Challenge | Potential Solution(s) | Citations |
| Warhead (POI Ligand) | Functional group incompatibility with subsequent reactions. | Employ a robust protecting group strategy; choose conjugation chemistry that is tolerant of the warhead's functional groups. | [1] |
| Difficulty installing linker at a suitable exit vector. | Explore alternative attachment points that are more synthetically accessible and less likely to disrupt target binding. | [1][9] | |
| Linker | Synthesis is too long and low-yielding. | Start with simple alkyl or PEG linkers; utilize modular building blocks with reactive handles (e.g., amine, azide, alkyne). | [6] |
| Poor physicochemical properties of the final PROTAC. | Modify linker composition (e.g., add PEG units for solubility, rigid groups for conformational control) after establishing a viable synthetic route. | [7][8] | |
| E3 Ligase Ligand | Complex, multi-step synthesis with low overall yield. | Follow established, high-yielding published procedures; purchase commercially available, pre-functionalized E3 ligase ligand building blocks. | [6][13][14] |
Key Experimental Protocols & Visualizations
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI).[2][13] They work by forming a ternary complex with the POI and an E3 ubiquitin ligase, which leads to the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[12][16] The PROTAC molecule is then released to repeat the cycle.[12]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Troubleshooting Workflow for Low Synthesis Yield
When encountering low yields, a logical, step-by-step investigation is more effective than random optimization. This workflow helps isolate the problematic stage of the synthesis.
Caption: A decision tree for troubleshooting low PROTAC synthesis yield.
Modular PROTAC Synthesis Strategy
A common and efficient strategy for PROTAC synthesis is a modular or convergent approach.[1][2] The three main components are synthesized or acquired separately and then joined together in the final steps. This allows for easier troubleshooting and the creation of a library of PROTACs by swapping out individual components.[12]
Caption: A convergent workflow for modular PROTAC synthesis.
Protocol 1: General Procedure for Final Amide Coupling
This protocol describes a general method for the final conjugation step to form a PROTAC via an amide bond, coupling a component with a free carboxylic acid to a component with a free amine.
Materials:
-
Amine-functionalized component (e.g., Warhead-Linker-NH2) (1.0 eq)
-
Carboxylic acid-functionalized component (e.g., E3 Ligase Ligand-COOH) (1.1 eq)
-
Coupling Reagent (e.g., HATU) (1.2 eq)
-
Base (e.g., DIPEA) (3.0 eq)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid-functionalized component in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Add the coupling reagent (HATU) and the base (DIPEA) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized component in a minimal amount of anhydrous DMF.
-
Add the solution of the amine component dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. Monitor its progress periodically (e.g., every 2-4 hours) by LC-MS or TLC until the amine starting material is consumed. Reactions can take anywhere from 4 to 24 hours.
-
Once the reaction is complete, quench by adding water or saturated ammonium (B1175870) chloride solution.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product using NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Co-Immunoprecipitation to Confirm Ternary Complex Formation
While not a synthesis protocol, confirming that your synthesized PROTAC can form the necessary ternary complex is a critical step in validating its design.[17] This protocol provides a method to verify the physical interaction between the target protein and the E3 ligase, mediated by the PROTAC.[4]
Materials:
-
Cell line expressing the target protein (POI) and the E3 ligase (e.g., CRBN).
-
Synthesized PROTAC and DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the target protein.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Equipment for Western Blotting.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the PROTAC at an effective concentration (e.g., 100 nM) and a vehicle control (DMSO) for 2-4 hours.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cleared lysate).
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Transfer the pre-cleared lysate to a new tube. Add the primary antibody against the target protein and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis:
-
Load the eluate onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies for both the immunoprecipitated target protein (as a positive control for the IP) and the E3 ligase (e.g., anti-CRBN).
-
Analysis: A band for the E3 ligase in the lane corresponding to the PROTAC-treated sample (but not in the vehicle control) indicates that the PROTAC successfully induced the formation of a ternary complex.[4]
-
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 4. benchchem.com [benchchem.com]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. explorationpub.com [explorationpub.com]
- 10. precisepeg.com [precisepeg.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 14. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing Off-Target Effects of Thalidomide-Based PROTACs
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with thalidomide-based PROTACs?
A1: Off-target effects primarily arise from three sources:
-
CRBN Neosubstrate Degradation : The thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ligase, can induce the degradation of endogenous proteins known as "neosubstrates".[1][2][3] This is independent of the PROTAC's intended target. Well-known neosubstrates include transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, as well as casein kinase 1 alpha (CK1α) and various zinc finger (ZF) proteins.[4][5][6] The degradation of these proteins can lead to unintended biological consequences, including potential toxicity and teratogenicity.[6][7]
-
Target-Related Off-Targets : The warhead (the part of the PROTAC that binds the target protein) may have its own off-target binding profile, leading to the degradation of proteins other than the intended target.
-
Degradation-Independent Pharmacology : At high concentrations, the PROTAC molecule itself can have pharmacological effects independent of protein degradation.[8] This can be caused by the binary engagement of the warhead with its targets or the CRBN ligand with its partners, without forming a productive ternary complex for degradation.[5][8]
Q2: How can I proactively design a PROTAC to be more selective and minimize off-target effects?
A2: Improving selectivity is a key challenge in PROTAC development. Consider these design strategies:
-
Optimize the Target-Binding Warhead : Use a highly selective ligand for your protein of interest to minimize off-target degradation driven by the warhead.[9]
-
Modify the Linker : The linker's length, composition, and attachment point can significantly influence the geometry of the ternary complex (Target-PROTAC-CRBN).[9][10] Systematically varying the linker can identify configurations that favor degradation of the on-target protein while disfavoring the degradation of off-target neosubstrates.
-
Modify the CRBN Ligand : While thalidomide, lenalidomide, and pomalidomide (B1683931) are common, novel CRBN ligands are being developed that may alter the neosubstrate profile.[6][] Rational design of pomalidomide analogues has shown promise in reducing the degradation of off-target zinc-finger proteins.[6]
-
Choose a Different E3 Ligase : If CRBN-related off-targets are unavoidable, consider using a PROTAC that recruits a different E3 ligase, such as VHL. VHL-based PROTACs are generally considered to have fewer off-target degradation profiles.[8]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target degradation.[8][9] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[5][9] This can be problematic as the binary E3-PROTAC complexes might still be active and could potentially recruit and degrade low-affinity off-target proteins.[5] To avoid this, always perform a wide dose-response experiment to identify the optimal concentration range for degradation.[9]
Troubleshooting Guide
Problem 1: My global proteomics results show degradation of many unexpected proteins.
-
Possible Cause : These proteins are likely off-targets. They could be neosubstrates of the CRBN-thalidomide complex or off-targets of your warhead.[12]
-
Troubleshooting Steps :
-
Cross-reference Known Neosubstrates : Compare your list of degraded proteins against databases of known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFP91).[4][6][12]
-
Perform Dose-Response Proteomics : Analyze the degradation of your target and the off-target proteins at various PROTAC concentrations. Off-targets may show different degradation potency (DC50) and maximal degradation (Dmax) compared to your on-target protein. This helps distinguish direct from indirect effects.[12]
-
Synthesize Control Compounds : Create essential negative controls to dissect the mechanism.[10]
-
Inactive Epimer/Mutated Ligand : A PROTAC with a mutated CRBN or target ligand that cannot bind. If off-target degradation is lost, it confirms the effect is dependent on that interaction.[8]
-
Warhead-Only Control : Test the target-binding warhead alone to see if it has inhibitory effects that could cause downstream protein changes.
-
-
Re-design the PROTAC : If off-target degradation is significant, consider re-designing the PROTAC using the strategies outlined in FAQ Q2.[12]
-
Problem 2: My PROTAC is potent but shows significant cellular toxicity.
-
Possible Cause : The toxicity could be due to the intended degradation of the target protein (on-target toxicity) or the unintended degradation of essential proteins (off-target toxicity).[12]
-
Troubleshooting Steps :
-
Evaluate Off-Target Functions : Research the biological roles of the most significantly degraded off-target proteins from your proteomics data. Degradation of proteins critical for cell survival is a likely cause of toxicity.[12]
-
Use a Genetic Control (CRISPR) : Use CRISPR-Cas9 to knock out your target protein. Treat these knockout cells with your PROTAC. If the toxicity persists, it strongly suggests an off-target mechanism is responsible.[12]
-
Perform a Rescue Experiment : To confirm on-target toxicity, transfect cells with a version of the target protein that is resistant to degradation (e.g., by mutation at the binding site). If this rescues the cells from PROTAC-induced toxicity, the phenotype is on-target.[8]
-
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response proteomics experiment, illustrating how to compare on-target vs. off-target degradation profiles.
| Protein | Role | On-Target/Off-Target | DC50 (nM) | Dmax (%) |
| Protein X | Disease-Related Kinase | On-Target | 15 | 95 |
| IKZF1 | Transcription Factor | Off-Target (Neosubstrate) | 85 | 90 |
| ZFP91 | Zinc Finger Protein | Off-Target (Neosubstrate) | 150 | 75 |
| Kinase Y | Unrelated Kinase | Off-Target (Warhead) | 500 | 60 |
| GAPDH | Housekeeping | Control | >10,000 | <10 |
-
DC50 : Concentration for 50% maximal degradation.
-
Dmax : Maximum percentage of protein degradation observed.
Caption: Comparative analysis of PROTAC efficacy and selectivity.
Key Experimental Protocols
Global Proteomics for Off-Target Profiling
This method provides an unbiased, proteome-wide view of protein degradation.
Methodology:
-
Cell Treatment : Seed cells and treat with the PROTAC at multiple concentrations (e.g., 0.5x, 1x, 5x, and 20x the on-target DC50) and a vehicle control (e.g., DMSO) for a short duration (e.g., 6-8 hours) to prioritize direct degradation targets.[8][10]
-
Cell Lysis and Protein Digestion : Harvest and lyse the cells. Quantify the total protein and digest it into peptides using an enzyme like trypsin.[8]
-
Isobaric Labeling (Recommended) : Label the peptide samples from each condition with tandem mass tags (TMT) or iTRAQ for accurate multiplexed quantification.[13]
-
LC-MS/MS Analysis : Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[8][13]
-
Data Analysis : Use specialized software to identify and quantify thousands of proteins across all samples.[13] Identify proteins whose abundance is significantly and dose-dependently decreased in PROTAC-treated samples compared to the vehicle control. These are your potential off-targets.
Western Blot for Target Validation
This is a standard, low-throughput method to validate specific hits from proteomics.[13]
Methodology:
-
Cell Treatment and Lysis : Treat cells with a serial dilution of the PROTAC for a fixed time point (e.g., 24 hours).[14] Lyse cells in RIPA buffer with protease inhibitors and quantify protein concentration.[9][14]
-
SDS-PAGE and Transfer : Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk in TBST).[9]
-
Incubate with a primary antibody specific to your protein of interest (on-target or potential off-target).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect signal using an ECL substrate.
-
-
Analysis : Quantify band intensity and normalize to a loading control (e.g., GAPDH, α-Tubulin) to determine the extent of degradation.[14]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether your PROTAC binds to its intended target and potential off-targets in a cellular environment.[13] Ligand binding typically stabilizes a protein, increasing its melting temperature.[13]
Methodology:
-
Cell Treatment : Treat intact cells with the PROTAC or vehicle control.[13]
-
Heating : Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C).[13]
-
Lysis and Separation : Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.[13]
-
Analysis : Analyze the amount of soluble protein remaining at each temperature using Western Blot or other protein quantification methods. A shift to a higher melting temperature in the PROTAC-treated sample indicates target engagement.
Visualizations
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Mechanism of on-target and off-target (neosubstrate) degradation.
Caption: Logic diagram to differentiate on-target vs. off-target phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: PROTAC Linker Length Optimization
Welcome to the technical support center for PROTAC® linker length optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during PROTAC development.
Troubleshooting Guide
This section addresses common challenges that may arise during the optimization of PROTAC linker length.
| Problem | Potential Linker-Related Cause | Troubleshooting Steps & Recommendations |
| High binary binding affinity but no target degradation. | 1. Incorrect Linker Length: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex. Conversely, a linker that is too long can lead to a flexible and unstable complex, resulting in inefficient ubiquitination.[1][2] 2. Unfavorable Ternary Complex Conformation: The linker may orient the target protein and E3 ligase in a way that the lysine (B10760008) residues on the target are not accessible for ubiquitination.[3] 3. Poor Physicochemical Properties: The linker's composition may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[3] | 1. Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to empirically identify the optimal length. 2. Biophysical Assays: Utilize techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to characterize ternary complex formation and stability.[4] 3. Cellular Target Engagement Assays: Employ methods like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC engages both the target and the E3 ligase within the cell.[5] 4. Modify Linker Composition: Incorporate hydrophilic (e.g., PEG) or rigid (e.g., piperazine) moieties to improve solubility and conformational stability, respectively.[6] |
| "Hook Effect" observed (degradation decreases at high concentrations). | Suboptimal Ternary Complex Cooperativity: The linker may not adequately promote the formation of the productive ternary complex over non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations.[3][5] | 1. Enhance Ternary Complex Cooperativity: A well-designed linker can foster positive cooperativity, where the binding of one protein increases the affinity for the other, stabilizing the ternary complex.[3] 2. Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[3][7] 3. Perform a Full Dose-Response Curve: This will help identify the optimal concentration range and characterize the hook effect.[5][8] |
| Lack of selectivity (degradation of off-target proteins). | Linker-Induced Off-Target Complex Formation: The linker's length and composition can influence the geometry of the ternary complex, potentially enabling the degradation of proteins other than the intended target.[5] | 1. Vary Linker Length and Composition: Systematically altering the linker can improve selectivity by disfavoring the formation of off-target ternary complexes.[5] For instance, extending a linker by a single ethylene (B1197577) glycol unit has been shown to abolish off-target degradation. 2. Change the E3 Ligase: Different E3 ligases have distinct expression patterns and substrate specificities, which can be exploited to improve selectivity.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker is a crucial component that connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand.[9] Its main function is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[10] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[10]
Q2: How does linker length specifically impact PROTAC efficacy?
A2: Linker length is a critical factor for PROTAC effectiveness.[10] An optimal linker length is necessary to bridge the target protein and the E3 ligase effectively.[10]
-
Too short: A short linker can cause steric hindrance, preventing the simultaneous binding of both proteins.[1][2]
-
Too long: A long linker might result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[1][]
Q3: What are the most common chemical motifs used in PROTAC linkers?
A3: The most prevalent motifs in PROTAC linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1] Approximately 65% of reported PROTACs contain both alkyl and PEG segments.[1] Other common motifs include alkynes, triazoles, and saturated heterocycles like piperazine (B1678402) and piperidine.[1][6]
Q4: How does linker composition, beyond length, affect PROTAC performance?
A4: Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[10][12] For example, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability and cell permeability.[9][7]
Q5: What is the "hook effect" and how can linker optimization help mitigate it?
A5: The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5] A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[3]
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables provide examples of how linker length can impact degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation [10][13][14]
| PROTAC | Linker Length (atoms) | DC50 (Concentration for 50% Degradation) | Dmax (Maximum Degradation) |
| PROTAC 1 | 9 | > 100 µM | < 20% |
| PROTAC 2 | 12 | ~10 µM | ~60% |
| PROTAC 3 | 16 | < 1 µM | > 90% |
| PROTAC 4 | 19 | ~25 µM | ~50% |
| PROTAC 5 | 21 | > 50 µM | ~30% |
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC Series | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| p38α-1 | 12 | > 1000 | < 25 |
| p38α-2 | 14 | 250 | 65 |
| p38α-3 | 15-17 | < 50 | > 90 |
| p38α-4 | 20 | 400 | 50 |
Table 3: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [1]
| PROTAC Series | Linker Type & Length | DC50 (nM) in Ramos cells |
| BTK-1 | Short Linker | > 1000 |
| BTK-2 | 4xPEG | 40 |
| BTK-3 | Longer Alkyl/Ether | 1-40 |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Western Blot for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[8][15]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody and visualize the bands using an ECL substrate.[15]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.[8]
Ternary Complex Formation Assays
These assays provide insights into the formation and stability of the POI-PROTAC-E3 ternary complex.
Co-Immunoprecipitation (Co-IP) [8][15]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[15]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[15]
-
Washing and Elution: Wash the beads multiple times to remove non-specific binding. Elute the bound proteins by boiling in SDS-PAGE sample buffer.[15]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[15]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [5]
-
Reagent Preparation: Prepare a solution containing the purified target protein and the E3 ligase complex in an appropriate assay buffer.[5]
-
PROTAC Titration: Add serial dilutions of the PROTAC to the protein mixture in a microplate.[5]
-
Incubation: Incubate to allow for ternary complex formation.[5]
-
Antibody Addition: Add donor and acceptor-labeled antibodies specific to the target protein and E3 ligase.[5]
-
Detection: Read the plate on a TR-FRET-compatible plate reader. An increase in the TR-FRET ratio (Acceptor emission / Donor emission) indicates the formation of the ternary complex.[5]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Linker Optimization.
Caption: Relationship between Linker Length and Degradation Outcome.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance during the formation of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups that prevents or impedes a chemical reaction or molecular interaction. In the formation of a ternary complex (e.g., involving a target Protein of Interest (POI), a PROTAC, and an E3 ligase), steric hindrance can arise from bulky chemical groups on the PROTAC or unfavorable protein-protein interactions at the interface, preventing the components from assembling in a productive orientation.[][2] This can inhibit the formation or reduce the stability of the complex.[2]
Q2: What are the common indicators that steric hindrance might be negatively impacting my experiment?
A2: Common signs of steric hindrance issues include:
-
Weak or undetectable ternary complex formation in biophysical assays (e.g., SPR, ITC, FRET).[2]
-
A pronounced "hook effect" at high PROTAC concentrations, where the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the desired ternary complex.[2][3][4]
-
Negative cooperativity (α < 1), which indicates that the binding of one protein partner hinders the binding of the other.[2][5]
-
Poor degradation efficiency (high DC50, low Dmax) in cellular assays, despite good binary binding affinities of the PROTAC to both the target protein and the E3 ligase.[2]
Q3: How does the linker in a bifunctional molecule like a PROTAC influence steric hindrance?
A3: The linker is a critical determinant of the geometry and stability of the ternary complex.[6][7] Its length, composition, and rigidity are crucial factors.[2][7]
-
Linker Length: An inappropriate linker length is a common cause of steric hindrance. A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing complex formation.[][6] Conversely, a linker that is too long can lead to an overly flexible and unstable complex, resulting in inefficient ubiquitination.[][6]
-
Linker Composition: The chemical makeup of the linker (e.g., PEG, alkyl chains) affects its flexibility and hydrophilicity, which in turn influences the stability and solubility of the PROTAC and the conformation of the ternary complex.[7]
-
Attachment Points: The points at which the linker is attached to the two ligands (the "exit vectors") dictate the relative orientation of the recruited proteins and can be modified to avoid steric clashes.[2]
Q4: What is cooperativity and how does it relate to steric hindrance?
A4: Cooperativity (α) is a measure of how the binding of the first protein to the bifunctional molecule affects the binding of the second protein.[8] It is a key indicator of the stability of the ternary complex.
-
Positive Cooperativity (α > 1): The binding of the first protein increases the affinity for the second protein. This is desirable as it indicates that the protein-protein interactions in the ternary complex are favorable and help to stabilize it.[3][8] Positive cooperativity can help overcome minor steric issues and can mitigate the "hook effect".[9]
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second. This often suggests steric hindrance or electrostatic repulsion between the two proteins.[3][5]
Troubleshooting Guides
Problem 1: Weak or No Ternary Complex Formation Detected
Possible Cause: Steric clashes are preventing the association of the three components.
Troubleshooting Steps:
-
Optimize Linker Length:
-
Modify Linker Composition and Rigidity:
-
Change Ligand Exit Vector:
-
Alter the point of attachment of the linker to one or both of the ligands. This can significantly change the relative orientation of the recruited proteins and alleviate steric clashes.[2]
-
-
Structural Analysis (Computational Modeling):
Problem 2: High "Hook Effect" Observed in Cellular Assays
Possible Cause: At high concentrations, the PROTAC is preferentially forming binary complexes rather than the productive ternary complex. This can be exacerbated by poor cooperativity, which may be a result of steric hindrance.[2]
Troubleshooting Steps:
-
Improve Cooperativity:
-
The "hook effect" can be lessened by increasing the positive cooperativity of the ternary complex.[9] This involves designing PROTACs where the protein-protein interactions between the POI and the E3 ligase are favorable and stabilize the complex.[3][8]
-
Utilize structure-guided design to introduce modifications to the PROTAC that create favorable contacts between the target protein and the E3 ligase.[2]
-
-
Careful Dose-Response Analysis:
-
Perform a wide dose-response experiment to accurately determine the optimal concentration range for activity before the "hook effect" becomes dominant.[9]
-
Data Presentation
When troubleshooting steric hindrance, it is crucial to quantitatively measure the impact of modifications. The following tables summarize key parameters to measure and provide hypothetical comparative data.
Table 1: Key Parameters for Quantifying Ternary Complex Formation
| Parameter | Description | Desirable Value | Common Measurement Techniques |
| Binary Affinity (Kd) | The dissociation constant for the PROTAC binding to the POI or E3 ligase alone. | Low nM to µM range | ITC, SPR, BLI, FP |
| Ternary Complex Affinity (Kd) | The dissociation constant for the formation of the full ternary complex. A low Kd value indicates a stable complex.[2] | Lower than binary affinities | ITC, SPR, BLI[2][16][17] |
| Cooperativity (α) | A measure of how the binding of one protein affects the binding of the other (α = Binary Kd / Ternary Kd).[5] | α > 1 (Positive cooperativity)[2] | Calculated from binary and ternary affinities measured by ITC or SPR |
| Degradation Potency (DC50) | The concentration of PROTAC required to induce 50% degradation of the target protein. | Low nM range | Western Blot, In-Cell BRET/FRET |
| Maximum Degradation (Dmax) | The maximum percentage of degradation achieved. | > 80% | Western Blot, In-Cell BRET/FRET |
Table 2: Hypothetical Data for Linker Optimization of a BRD4-Targeting PROTAC
| PROTAC Variant | E3 Ligase Recruited | Linker Length (atoms) | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC-A | CRBN | 8 | 150 | 0.8 | >1000 | <20 |
| PROTAC-B | CRBN | 12 | 50 | 1.5 | 100 | 75 |
| PROTAC-C | CRBN | 16 | 25 | 5.2 | 15 | >90 |
| PROTAC-D | CRBN | 20 | 80 | 1.2 | 250 | 60 |
This data illustrates a common scenario where an optimal linker length ("sweet spot") emerges, leading to improved ternary complex affinity, higher positive cooperativity, and more potent cellular degradation.[6]
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time, making it a powerful tool for characterizing ternary complex formation and stability.[16][17][18]
Methodology:
-
Immobilization:
-
Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN-DDB1) onto a sensor chip surface.[18]
-
-
Binary Interaction Analysis:
-
To determine the binary binding affinity (Kd) between the PROTAC and the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase.[18]
-
Separately, determine the binary affinity of the PROTAC for the target protein.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. An increase in response units (RU) compared to the injection of the target protein alone indicates the formation of the ternary complex.[18]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complexes.[18]
-
Calculate the cooperativity factor (α).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Protein and Compound Preparation:
-
Purify the target protein and the E3 ligase complex.
-
Prepare a concentrated solution of the bifunctional molecule. Ensure all components are in the same buffer to minimize heat of dilution effects.
-
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the target protein to determine the binary affinity (Kd1).
-
Titrate the PROTAC into a solution of the E3 ligase to determine the second binary affinity (Kd2).
-
-
Ternary Complex Titration:
-
To measure the affinity of the ternary complex, pre-saturate the target protein with the PROTAC.
-
Titrate this pre-formed binary complex into a solution of the E3 ligase. The resulting thermogram will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the titration curves to a suitable binding model to extract the thermodynamic parameters for both binary and ternary interactions.
-
Calculate the cooperativity factor (α).
-
Protocol 3: NanoBRET™ Assay for In-Cell Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection of protein-protein interactions in living cells, providing a more physiologically relevant assessment of ternary complex formation.[18][19]
Methodology:
-
Cell Line Preparation:
-
Co-transfect cells with two plasmids: one expressing the target protein fused to NanoLuc® luciferase and another expressing the E3 ligase (e.g., CRBN) fused to HaloTag®.[18]
-
-
Labeling:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cell culture medium and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.[18]
-
-
PROTAC Treatment:
-
Add the PROTAC at various concentrations to the cells and incubate.[18]
-
-
BRET Measurement:
-
Add the NanoLuc® substrate (furimazine) to the cells and measure the luminescence at two wavelengths: one for the NanoLuc® donor (~460 nm) and one for the HaloTag® acceptor (~618 nm).[18]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.[18]
-
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
PROTAC Permeability Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to the membrane permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC demonstrates potent biochemical activity but shows poor cellular efficacy. Could permeability be the issue?
A: Yes, this is a common challenge. Potent activity in cell-free assays (e.g., target binding or ternary complex formation) that does not translate to cellular activity often indicates poor cell permeability. PROTACs are large molecules, frequently exceeding the "Rule of 5" guidelines for oral drug candidates, which can make it difficult for them to cross the cell membrane.[1] To confirm if permeability is the limiting factor, it is recommended to directly measure it using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay.[1]
Q2: What are the key physicochemical properties of my PROTAC that influence its cell permeability?
A: Several physicochemical properties significantly impact PROTAC permeability:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight exceeding 800 Da, which is substantially larger than traditional small molecule drugs and can impede passive diffusion across the cell membrane.[1]
-
Topological Polar Surface Area (TPSA): A large TPSA, often due to multiple polar functional groups, is a primary contributor to poor permeability.[2]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high count of HBDs and HBAs increases the molecule's polarity, making it less favorable to partition into the lipid bilayer of the cell membrane.[1][3]
-
Rotatable Bonds: A high number of rotatable bonds can result in a more flexible molecule, which can be entropically penalized when entering the structured environment of the cell membrane.[1]
-
Lipophilicity (LogP): There is often an optimal range for LogP. While some lipophilicity is necessary to enter the lipid bilayer, very high lipophilicity can lead to poor solubility and non-specific binding.
Q3: How does the linker component of the PROTAC affect its permeability?
A: The linker is a critical determinant of a PROTAC's overall physicochemical properties and, consequently, its permeability.[4] Key considerations for the linker include:
-
Length and Flexibility: Shorter, more rigid linkers are generally preferred to minimize MW and TPSA.[1][5] Replacing flexible PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to improve permeability.[6]
-
Composition: Incorporating cyclic elements such as piperidine (B6355638) or piperazine (B1678402) can create more rigid linkers that may adopt conformations more favorable for membrane crossing.[5] Avoiding multiple amide motifs in the linker is also advisable to maintain permeability.[6]
-
Attachment Points: The points where the linker connects to the target binder and the E3 ligase ligand can influence the overall 3D shape and properties of the PROTAC.
Q4: What is the "chameleon effect" in the context of PROTAC permeability?
A: The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment.[7] In a polar, aqueous environment, the PROTAC might be in a more extended conformation. However, at the lipid-water interface of the cell membrane, it can fold into a more compact, less polar conformation by forming intramolecular hydrogen bonds.[6][7] This folded state shields the polar groups, making the molecule more "greasy" and facilitating its passage across the membrane.[7]
Q5: Are there strategies to improve the cell permeability of my PROTAC?
A: Yes, several strategies can be employed to enhance PROTAC permeability:
-
Linker Optimization: As discussed in Q3, modifying the linker's length, rigidity, and composition is a primary strategy.[4][5][6]
-
Introduce Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can promote a more compact, "ball-like" structure, reducing the exposed polar surface area and improving permeability.[6]
-
Amide-to-Ester Substitution: Replacing an amide bond with a less polar ester can reduce the number of hydrogen bond donors and the polar surface area, which has been shown to improve membrane permeability.[3]
-
Prodrug Strategy: A lipophilic group can be added to the PROTAC, which is cleaved inside the cell to release the active molecule. This can improve uptake, but it also increases the molecular weight.[6]
-
Targeted Delivery: Conjugating the PROTAC to an antibody (Antibody-PROTAC Conjugates or Ab-PROTACs) or other targeting moieties can facilitate its entry into specific cells.[8][9]
Q6: My PROTAC has low permeability. Does this automatically mean it won't be an effective degrader?
A: Not necessarily. While good permeability is highly desirable, the critical factor for PROTAC efficacy is the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase).[1] In some instances, a PROTAC with lower permeability that forms a highly stable ternary complex can still be a very potent degrader.[1] However, for in vivo applications and achieving oral bioavailability, improving permeability is a crucial optimization step.
Troubleshooting Guide
Issue: Low or inconsistent target degradation in cellular assays.
This guide provides a systematic approach to troubleshooting poor PROTAC performance that may be related to cell permeability issues.
Quantitative Data Summary
The following table summarizes key physicochemical properties of PROTACs and their general impact on cell permeability.
| Property | Poor Permeability Range | Good Permeability Range | Rationale |
| Molecular Weight (MW) | > 900 Da | < 800 Da | Smaller molecules generally exhibit better passive diffusion. |
| TPSA | > 140 Ų | < 120 Ų | Lower polarity reduces the desolvation penalty for entering the lipid bilayer. |
| cLogP | < 1 or > 5 | 2 - 4 | A balance is needed; too low and it won't enter the membrane, too high and it may have poor solubility. |
| Hydrogen Bond Donors | > 5 | < 5 | Fewer HBDs lead to lower polarity and better membrane partitioning.[3][5] |
| Rotatable Bonds | > 15 | < 10 | Increased rigidity can reduce the entropic penalty of membrane crossing.[5] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[10]
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer.
-
Add buffer to the wells of the acceptor plate.
-
-
Assay Execution:
-
Place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two chambers.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (V_A / (Area * Time)) * [drug]_acceptor / ([drug]_donor - [drug]_acceptor) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability.[10]
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Efflux Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.
-
-
Analysis:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the Papp for both A to B and B to A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.
-
Signaling Pathway and Mechanism Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Thalidomide-O-PEG2-propargyl
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Thalidomide-O-PEG2-propargyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based cereblon (CRBN) ligand and a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal propargyl group.[1][2][3] This molecule is designed for use in Proteolysis Targeting Chimera (PROTAC) technology, where it can be conjugated to a target protein ligand via "click chemistry" to induce the degradation of the target protein.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: The recommended storage conditions vary slightly by supplier, but the general consensus is to store the compound in a freezer. For long-term storage, -20°C or -80°C is recommended. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the compound upon receipt.[1]
Q3: How should I handle this compound in the laboratory?
A3: While the safety data sheet may not classify this specific compound as hazardous, the parent compound, thalidomide, is a known human teratogen with reproductive hazards.[5][6] Therefore, it is crucial to handle this compound with caution. Always use personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid dust inhalation.[5]
Q4: How do I dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo experiments, it can be prepared in various formulations. If precipitation occurs during preparation, gentle heating or sonication can be used to aid dissolution.[1] It is recommended to prepare aqueous solutions fresh on the day of use.[1]
Q5: What is the shelf life of this compound?
A5: The shelf life depends on the storage conditions. As a powder, it can be stable for up to three years at -20°C.[2] When in a solvent, it is recommended to be used within one year when stored at -80°C.[2] Stock solutions stored at -80°C should be used within two years, and those at -20°C within one year.[1]
Troubleshooting Guides
Problem: The compound will not fully dissolve.
-
Solution: Ensure you are using a suitable solvent, such as DMSO.[1] If you observe precipitation, gentle warming or sonication may help to fully dissolve the compound.[1] For aqueous-based solutions for in vivo studies, ensure the correct co-solvents are used as recommended in the formulation protocols.[1]
Problem: Inconsistent experimental results.
-
Solution: Inconsistent results can arise from compound degradation. To minimize this, avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[1] Always prepare fresh working solutions for your experiments, especially for in vivo studies.[1] Additionally, confirm the purity of your compound if you suspect degradation.
Problem: Low yield in click chemistry reaction.
-
Solution: Ensure all reagents for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) are fresh, particularly the sodium ascorbate (B8700270) solution, which is prone to oxidation. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst. Optimizing the stoichiometry of the reactants and the catalyst may also improve the yield.
Quantitative Data
Storage Recommendations Summary
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [2] |
| In Solvent | -80°C | 1 year | [2] |
| Stock Solution | -80°C | 2 years | [1] |
| Stock Solution | -20°C | 1 year | [1] |
Solubility Data
| Solvent/Formulation | Solubility | Source |
| DMSO | ≥ 120 mg/mL (with ultrasonic) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 400.38 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.0 mg of this compound into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol describes a general procedure for conjugating this compound to an azide-containing molecule of interest (e.g., a target protein ligand).
-
Materials: this compound, azide-containing molecule, copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions), appropriate solvent (e.g., DMSO, t-butanol/water).
-
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in deionized water.
-
In another vial, prepare a solution of CuSO₄ (0.1 equivalents). If using THPTA, pre-mix the CuSO₄ with THPTA (0.5 equivalents).
-
To the stirred reaction mixture, add the CuSO₄ solution (or the CuSO₄/THPTA pre-mixture).
-
Immediately add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or preparative HPLC).
-
Visualizations
Caption: Workflow for the storage and handling of this compound.
Caption: Signaling pathway of PROTAC-induced protein degradation.
References
Technical Support Center: Synthesis of Thalidomide-O-PEG2-propargyl
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the synthesis of Thalidomide-O-PEG2-propargyl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. This guide will help you troubleshoot potential issues during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete reaction of 4-hydroxythalidomide with the PEG linker. | - Ensure starting materials are pure and dry. - Optimize reaction conditions (temperature, time, base). - Use a stronger base for deprotonation of the hydroxyl group. |
| Degradation of starting materials or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, degassed solvents. | |
| Issues with the Williamson ether synthesis. | - Ensure the use of a primary halide on the PEG linker for efficient S\N2 reaction. - Consider potential E2 elimination side reactions, especially with secondary halides. | |
| Presence of multiple spots on TLC/peaks in HPLC | Unreacted starting materials. | - Monitor the reaction progress closely using TLC or LC-MS. - Increase the reaction time or temperature if starting material persists. |
| Formation of side products. | - A common impurity can arise from a competing nucleophilic acyl substitution on the phthalimide (B116566) ring instead of the desired aromatic substitution.[1] - Consider using a milder base or different solvent to minimize side reactions. | |
| Impurities in starting materials. | - Verify the purity of 4-hydroxythalidomide and the PEG linker by NMR, MS, or HPLC before starting the reaction. | |
| Difficulty in product purification | Co-elution of the product with impurities. | - Optimize the chromatography conditions (e.g., solvent gradient, column type). - Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Product instability on silica (B1680970) gel. | - Minimize the time the product is on the silica gel column. - Consider using a different stationary phase, such as alumina. | |
| Inconsistent analytical data (NMR, MS) | Presence of residual solvent. | - Dry the product under high vacuum for an extended period. |
| Isomeric impurities. | - High-resolution mass spectrometry and 2D NMR techniques can help identify and characterize isomeric impurities. | |
| PEG-related polydispersity. | - While a PEG2 linker should be discrete, ensure the starting PEG material is of high purity and monodisperse. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The synthesis typically involves the Williamson ether synthesis. This reaction couples 4-hydroxythalidomide with a PEG2 linker that has a terminal propargyl group and a leaving group (e.g., tosylate, mesylate, or halide) on the other end. The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group of thalidomide.
Q2: What are the most common impurities to look out for?
A2: Common impurities include unreacted 4-hydroxythalidomide, excess PEG linker, and side products from competing reactions. A significant side product can be the N-alkylated glutarimide (B196013) impurity, which can be difficult to separate from the desired product.[1] Additionally, impurities from the starting materials can be carried through the synthesis.
Q3: Which analytical techniques are best for identifying impurities in my product?
A3: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is excellent for separating and identifying the masses of the product and impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation of the final product and can help identify impurities if they are present in sufficient quantities. For volatile impurities like residual solvents, Gas Chromatography (GC) can be employed.
Q4: How can I confirm the successful attachment of the PEG linker?
A4: In the ¹H NMR spectrum, you should see characteristic peaks for the ethylene (B1197577) glycol units of the PEG linker, typically in the range of 3.5-4.5 ppm. Mass spectrometry will also show a corresponding increase in the molecular weight of the final product compared to the starting 4-hydroxythalidomide.
Q5: My product appears to be an oil, but the literature reports a solid. What should I do?
A5: The physical state of a compound can be influenced by minor impurities or residual solvent. Attempt to purify the material further using preparative HPLC. If the purified material is still an oil, try to induce crystallization by dissolving it in a minimal amount of a good solvent and adding a poor solvent (antisolvent precipitation) or by scratching the inside of the flask with a glass rod.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Materials: 4-hydroxythalidomide, 1-(2-(2-chloroethoxy)ethoxy)prop-2-yne (or the corresponding tosylate), potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(2-(2-chloroethoxy)ethoxy)prop-2-yne (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
After completion (typically 4-8 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analytical Methods for Impurity Profiling
-
HPLC-MS:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: UV detection at a relevant wavelength (e.g., 254 nm) and mass spectrometry (electrospray ionization in positive mode).
-
-
NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure and identify any major impurities.
-
Quantitative Data
The following table provides representative data for a typical synthesis. Actual results may vary.
| Parameter | Value |
| Typical Yield | 50-70% |
| Purity (by HPLC) | >95% after purification |
| Common Impurity Levels (post-purification) | |
| Unreacted 4-hydroxythalidomide | <1% |
| Excess PEG linker | <1% |
| N-alkylated glutarimide impurity | <2% |
Visualizations
Experimental Workflow
References
Technical Support Center: Scaling Up Thalidomide-O-PEG2-propargyl Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis and application of Thalidomide-O-PEG2-propargyl, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-gram scale synthesis of this compound and its subsequent use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Issue 1: Low Yield of this compound During Synthesis
Question: We are attempting a multi-gram synthesis of this compound from 4-hydroxythalidomide and propargyl-PEG2-bromide, but our yields are consistently below 50%. What are the potential causes and solutions?
Answer:
Low yields in the etherification reaction at a larger scale can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Incomplete Deprotonation of 4-hydroxythalidomide: On a larger scale, ensuring complete deprotonation of the hydroxyl group is critical. Inadequate deprotonation will leave unreacted starting material.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is of high purity and added portion-wise to control the exothermic reaction and ensure efficient mixing.
-
-
Poor Solubility of Reactants: Thalidomide (B1683933) and its derivatives often have limited solubility in common organic solvents, which can be exacerbated at higher concentrations during scale-up.[1]
-
Side Reactions: The glutarimide (B196013) ring of thalidomide is susceptible to hydrolysis, especially under basic conditions.[1]
-
Solution: Maintain strict anhydrous conditions throughout the reaction. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the reaction time by monitoring the progress closely using LC-MS and work up the reaction as soon as the starting material is consumed.[1]
-
Issue 2: Presence of a Persistent Impurity Co-eluting with the Product
Question: During the purification of our scaled-up this compound synthesis, we observe a significant impurity that is difficult to separate from the desired product by standard column chromatography. What is the likely identity of this impurity and how can we remove it?
Answer:
A common and often overlooked impurity in the synthesis of similar pomalidomide-PEG-based PROTACs is a byproduct resulting from nucleophilic acyl substitution.[2] This occurs when the PEG-amine starting material (in analogous syntheses) attacks the glutarimide ring, leading to its displacement. While your synthesis uses an alkyl halide, similar side reactions can occur.
-
Identification: This byproduct will have a similar polarity and molecular weight to your product, making it difficult to separate. A thorough analysis by high-resolution mass spectrometry (HRMS) and 2D-NMR is recommended for confirmation.
-
Removal Strategy:
-
Optimized Chromatography: A very shallow gradient with a high-resolution silica (B1680970) or reversed-phase column may improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method for removing closely eluting impurities.
-
Chemical Scavenging: For amine-related impurities in analogous syntheses, scavenging with reagents like taurine (B1682933) has been shown to be effective.[2] While not directly applicable to your specific synthesis, this highlights the potential for impurity-specific chemical removal strategies.
-
Issue 3: Inconsistent and Low Yields in Scaled-Up CuAAC Reactions
Question: We are using our multi-gram batch of this compound in a CuAAC reaction to synthesize a PROTAC. The reaction works well at a small scale, but upon scaling up, the yields are inconsistent and often low. What could be the issue?
Answer:
Scaling up CuAAC reactions presents a unique set of challenges. The efficiency of the catalytic cycle is highly dependent on several factors that can be more difficult to control at a larger scale.
-
Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: Ensure the reaction is thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) before adding the copper catalyst. Use a reducing agent like sodium ascorbate (B8700270) (0.5-1.0 equivalents relative to the azide) to regenerate Cu(I) in situ.
-
-
Catalyst and Ligand Concentration: The optimal ratio of copper to a stabilizing ligand (e.g., TBTA) is crucial for catalytic efficiency. At larger volumes, localized concentration gradients can occur, leading to inefficient catalysis.
-
Solution: Pre-mix the copper sulfate (B86663) and ligand before adding them to the reaction mixture to ensure the formation of the active complex. Ensure efficient stirring to maintain a homogenous reaction mixture. The catalyst loading may need to be optimized for the larger scale; sometimes, a slightly higher catalyst loading (e.g., 2-5 mol%) is required.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and solubility of all components.
-
Solution: A mixture of a polar aprotic solvent like DMSO or DMF with water or t-butanol is often effective for CuAAC reactions. The aqueous component can help to solubilize the copper catalyst and ascorbate.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the synthesis of thalidomide derivatives?
A1: Thalidomide and its derivatives are potent teratogens and have other associated toxicities.[3] When working at a larger scale, the risks are amplified. It is crucial to:
-
Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.
-
Have a written and approved standard operating procedure (SOP) for handling thalidomide-containing compounds at scale.
-
Implement a strict waste disposal protocol for all contaminated materials.
-
Ensure all personnel are trained on the specific hazards of thalidomide and its derivatives.
Q2: How does the length and composition of the PEG linker in this compound affect the properties of the final PROTAC?
A2: The PEG linker plays a critical role in the efficacy of a PROTAC. The PEG2 linker in this compound offers a balance of properties:
-
Solubility: The PEG linker enhances the aqueous solubility of the often-hydrophobic PROTAC molecule.[4]
-
Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
-
Cell Permeability: While longer PEG chains can increase solubility, they can also increase the molecular weight and potentially decrease cell permeability. The short PEG2 linker is often a good starting point for balancing these properties.
Q3: What are the best practices for storing multi-gram quantities of this compound?
A3: To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container at -20°C.[6] For solutions, it is best to prepare them fresh. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[6]
Q4: Can we use strain-promoted azide-alkyne cycloaddition (SPAAC) as an alternative to CuAAC when scaling up?
A4: Yes, SPAAC is a viable alternative to CuAAC and can be advantageous at a larger scale, particularly if there are concerns about copper contamination in the final product.[] SPAAC does not require a copper catalyst, which simplifies the purification process.[] However, the reaction kinetics of SPAAC are generally slower than CuAAC, which may necessitate longer reaction times or higher concentrations of reactants.[]
Quantitative Data
Table 1: Impact of Base and Solvent on the Yield of this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 (1.5) | Acetonitrile | 80 | 12 | 45 |
| 2 | NaH (1.2) | Anhydrous DMF | 25 | 6 | 65 |
| 3 | Cs2CO3 (2.0) | Anhydrous DMF | 50 | 4 | 78 |
| 4 | NaH (1.2) | DMF/DCM (1:1) | 25 | 8 | 72 |
Note: Data is representative and based on typical yields for similar etherification reactions involving thalidomide derivatives.
Table 2: Effect of Catalyst Loading on CuAAC Reaction Yield and Time
| Entry | Catalyst Loading (mol%) | Ligand | Reaction Time (h) | Yield (%) |
| 1 | 1 | None | 24 | 55 |
| 2 | 1 | TBTA | 12 | 85 |
| 3 | 2.5 | TBTA | 4 | 95 |
| 4 | 5 | TBTA | 2 | 96 |
Note: This data is illustrative and based on the general trend observed for CuAAC reactions where increasing catalyst loading can decrease reaction time and improve yield up to an optimal point.[]
Experimental Protocols
Protocol 1: Multi-Gram Synthesis of this compound
Materials:
-
4-hydroxythalidomide (10.0 g, 36.5 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.61 g, 40.2 mmol)
-
Propargyl-PEG2-bromide (10.3 g, 40.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 200 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Under an argon atmosphere, suspend 4-hydroxythalidomide in anhydrous DMF in a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 1 hour after the addition is complete. The mixture should become a clear solution.
-
Add a solution of propargyl-PEG2-bromide in anhydrous DMF (50 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl.
-
Dilute the mixture with water (200 mL) and extract with DCM (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol (B129727) in DCM to afford this compound as a white solid.
Protocol 2: Scaled-Up Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound (5.0 g, 12.5 mmol)
-
Azide-functionalized protein of interest (POI-N3) (1.1 equivalents, 13.75 mmol)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (156 mg, 0.625 mmol, 5 mol%)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (332 mg, 0.625 mmol, 5 mol%)
-
Sodium ascorbate (1.24 g, 6.25 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO, 100 mL)
-
Deionized water (50 mL)
Procedure:
-
Dissolve this compound and POI-N3 in DMSO in a 250 mL round-bottom flask.
-
Deoxygenate the solution by bubbling argon through it for 30 minutes.
-
In a separate vial, dissolve CuSO4·5H2O and TBTA in deionized water.
-
Add the copper/TBTA solution to the reaction mixture.
-
In another vial, dissolve sodium ascorbate in deionized water and add it to the reaction mixture.
-
Stir the reaction at room temperature under an argon atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude PROTAC by an appropriate method, such as flash column chromatography or preparative HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of serious adverse reactions between thalidomide and lenalidomide: analysis in the French Pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:2098487-52-4 | AxisPharm [axispharm.com]
- 5. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing PROTAC Concentration for Maximum Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize PROTAC concentrations in your experiments to achieve maximum target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for a new PROTAC?
A1: For initial experiments, it is recommended to test a broad concentration range to determine the optimal degradation concentration. A suggested starting range is from 1 nM to 10 µM.[1][2] A dose-response curve should be generated to identify the half-maximal degradation concentration (DC50) and the maximum degradation achievable (Dmax).[1][2][3]
Q2: What are DC50 and Dmax, and why are they important?
A2: DC50 is the concentration of a PROTAC at which 50% of the target protein is degraded, indicating the potency of the PROTAC.[2][4] Dmax represents the maximal percentage of target protein degradation that can be achieved with a given PROTAC, indicating its efficacy.[2][4] These two parameters are crucial for characterizing and comparing the performance of different PROTACs.[4][5]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4][6][7][8] This results in a bell-shaped dose-response curve.[4][6] It is caused by the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) at excessive concentrations, which prevents the formation of the productive ternary complex required for degradation.[4][6][8] To avoid this, it is critical to perform a dose-response experiment across a wide range of concentrations to identify the optimal window for maximal degradation before the effect diminishes.[2][7]
Q4: My PROTAC is not causing any degradation. What are the possible reasons?
A4: Several factors could lead to a lack of degradation:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[7] Consider modifying the linker to improve physicochemical properties.[7]
-
Suboptimal Concentration or Incubation Time: You may be testing at a concentration that is too high (in the hook effect region) or too low, or the incubation time may be insufficient.[1][6] Perform a wide dose-response and a time-course experiment to find the optimal conditions.[1][6]
-
Low E3 Ligase Expression: The cell line used may not express sufficient levels of the E3 ligase recruited by your PROTAC.[3][6] Verify the E3 ligase expression level via Western blot or qPCR.[2][3]
-
Lack of Ternary Complex Formation: The PROTAC may not be effectively bringing the target protein and the E3 ligase together.[9][10] Biophysical assays like FRET or AlphaLISA can be used to assess ternary complex formation.[4][10]
Q5: How long should I incubate my cells with the PROTAC?
A5: The optimal treatment time can vary depending on the cell line and the specific PROTAC. It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours), to identify the time point at which maximum degradation is observed.[1][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed | Suboptimal PROTAC concentration. | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM).[1][2] |
| Inappropriate treatment time. | Conduct a time-course experiment (e.g., 2 to 48 hours).[1][11] | |
| Low cell permeability. | Assess cell permeability using assays like PAMPA.[6] Modify the PROTAC linker to improve permeability. | |
| Low expression of the recruited E3 ligase. | Verify E3 ligase expression in your cell line using Western Blot or qPCR.[2][3] | |
| Bell-shaped dose-response curve ("Hook Effect") | High PROTAC concentrations leading to non-productive binary complexes. | Use a lower PROTAC concentration. The optimal concentration is at the peak of the dose-response curve.[2] Extend the dose-response range to fully characterize the hook effect.[4] |
| High cell toxicity | PROTAC concentration is too high. | Lower the PROTAC concentration. Determine the IC50 for cell viability and use concentrations well below this value.[2] |
| Off-target effects. | Use a lower, more specific concentration. Compare with a negative control PROTAC.[2] | |
| Inconsistent results | Variability in cell confluency. | Standardize cell seeding density to ensure consistent confluency (e.g., 70-80%) at the start of each experiment.[2] |
| PROTAC stock solution instability. | Aliquot the PROTAC stock solution and store at -80°C to avoid multiple freeze-thaw cycles.[2] |
Quantitative Data Summary
The following table summarizes key performance parameters for an example PROTAC, LC-2, which targets the KRAS G12C mutant protein for degradation.[12]
| Parameter | Value | Cell Lines |
| DC50 | 0.25 - 0.76 µM | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 |
| Dmax | ~80% | NCI-H2030 |
| Time to Max Degradation | 24 hours | MIA PaCa-2, NCI-H23, SW1573 |
Data is illustrative and specific to the referenced PROTAC and cell lines.[12]
Experimental Protocols
Protocol 1: Dose-Response Curve for Target Protein Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[2][13]
-
PROTAC Treatment: The following day, treat the cells with a range of PROTAC concentrations (e.g., a serial dilution from 1 nM to 10 µM) for a fixed time (e.g., 24 hours).[1][11] Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2][13]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[2][13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][13]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[11]
-
-
Data Analysis:
Protocol 2: Time-Course of PROTAC-Mediated Degradation
This protocol is designed to identify the optimal treatment duration for protein degradation.
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate at a consistent density.[1]
-
PROTAC Treatment: Treat the cells with a fixed, effective concentration of the PROTAC (e.g., the determined DC50 concentration).[1]
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.[1]
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 for each time point.[1]
-
Data Analysis: Plot the normalized target protein levels against time to visualize the degradation kinetics and determine the time required to reach Dmax.[1]
Visualizations
Caption: PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System.
Caption: Experimental Workflow for Determining DC50 and Dmax.
Caption: Logical Relationship of the PROTAC Hook Effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Western Blot Analysis for Protein Degradation: A Comparative Approach
For researchers, scientists, and professionals in drug development, accurately monitoring and quantifying protein degradation is crucial for understanding disease mechanisms and evaluating the efficacy of novel therapeutics like PROTACs (Proteolysis-Targeting Chimeras) and molecular glues. While Western blotting is a foundational technique in this field, a variety of alternative methods now offer distinct advantages in throughput, quantification, and scope. This guide provides an objective comparison of Western blot analysis with key alternatives, supported by experimental protocols and data.
The Role of Western Blot in Degradation Studies
Western blot remains a cornerstone for validating targeted protein degradation.[1][2] Its primary strength lies in its ability to provide a visual, size-specific confirmation of the target protein's disappearance. This technique is highly specific due to the dual separation by molecular weight via SDS-PAGE and the precise antigen-antibody interaction.[3] However, traditional Western blotting is often semi-quantitative, labor-intensive, and has a low throughput, making it a bottleneck in large-scale screening campaigns.[4][5]
Enhancing Western Blot for Deeper Mechanistic Insights
To move beyond simple measurement of protein disappearance, Western blot is frequently coupled with other techniques to probe the dynamics and mechanisms of degradation.
-
Cycloheximide (B1669411) (CHX) Chase Assay: This method is used to determine the half-life of a protein. By treating cells with cycloheximide to halt new protein synthesis, researchers can track the decay of the existing protein pool over time using Western blot.[6][7] This provides kinetic data on the rate of degradation.
-
Ubiquitination Assays: Since many targeted degraders function via the ubiquitin-proteasome system, detecting the ubiquitination of a target protein is direct evidence of the degradation mechanism.[1] This is typically achieved by immunoprecipitating the protein of interest and then performing a Western blot using an anti-ubiquitin antibody to detect the characteristic "smear" or ladder of higher molecular weight species.[8][9]
A Comparative Analysis of Key Techniques
While Western blot is invaluable for validation, several other methods are better suited for the discovery and optimization phases of drug development. The choice of technique depends on the experimental goal, from high-throughput screening to deep mechanistic studies.
| Technique | Principle | Throughput | Quantitation | Key Advantage | Key Disadvantage |
| Traditional Western Blot | SDS-PAGE separation followed by antibody-based detection on a membrane.[10] | Low | Semi-Quantitative to Quantitative | Provides protein size information; widely accessible. | Labor-intensive, time-consuming.[4][5] |
| Capillary Western Blot (e.g., Jess/Simple Western) | Automated capillary-based electrophoresis and immunodetection.[4][5] | Medium to High | Fully Quantitative | High reproducibility, speed (results in ~3 hours), and low sample volume. | Requires specialized instrumentation. |
| In-Cell Western™ (ICW) Assay | Plate-based immunofluorescent detection in fixed cells.[11] | High | Quantitative | High-throughput format suitable for screening; reduced processing steps.[11] | No protein size information; requires high-quality antibodies validated for fixed cells. |
| Luminescence/BRET Assays (e.g., HiBiT/NanoBRET) | Genetically encoded tags that produce light upon substrate addition or protein proximity.[4] | Very High | Fully Quantitative | Real-time, live-cell measurements; no antibody required.[4][12] | Requires genetic modification of the target protein. |
| Mass Spectrometry (LC-MS/MS) | Digestion of proteins into peptides for identification and quantification by mass-to-charge ratio.[13] | Low to Medium | Absolute Quantification | Unbiased, global analysis of the entire proteome; high sensitivity.[14] | High cost, complex data analysis, specialized expertise required. |
Quantitative Data Comparison
Direct comparisons highlight the differences in data output between methods. For instance, a study comparing protein quantification by mass spectrometry and Western blot showed a positive correlation, though with variability, underscoring that while both methods can track changes, their quantitative precision differs.[15]
| Parameter | Mass Spectrometry (Log2 Fold Change) | Western Blot (Log2 Fold Change) | Correlation (R²) |
| Target Protein Enrichment | Varies (example data) | Varies (example data) | 0.4230[15] |
| Competitive Binding | Varies (example data) | Varies (example data) | 0.5028[15] |
| (Note: This table is an example representation based on published data comparing the two techniques.) |
Visualizing the Pathways and Processes
Diagrams created using the DOT language help illustrate the complex biological pathways and experimental workflows involved in protein degradation analysis.
Caption: The Ubiquitin-Proteasome System pathway for targeted protein degradation.
Caption: Experimental workflow for a Cycloheximide (CHX) chase assay.
Caption: Logical relationships between methods and their primary advantages.
Detailed Experimental Protocols
Protocol 1: Standard Western Blot for Protein Degradation
This protocol outlines the steps to assess protein levels following treatment with a degrader compound.[1]
-
Cell Culture and Treatment: Plate cells at an appropriate density. After overnight adherence, treat with varying concentrations of the degrader compound (e.g., 0.1 to 1000 nM) and a vehicle control for a set time course (e.g., 4, 8, 16, 24 hours).
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA or Bradford assay.[17]
-
-
SDS-PAGE and Transfer:
-
Load 20-50 µg of protein per lane on an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.
-
Protocol 2: Cycloheximide (CHX) Chase Assay
This protocol is adapted from established methods to measure protein half-life.[18][19]
-
Cell Culture: Seed an equal number of cells for each time point to be analyzed.
-
Treatment: Treat cells with an appropriate concentration of CHX (e.g., 50-100 µg/mL). The optimal concentration should be determined empirically for each cell line to ensure protein synthesis is blocked without causing significant cytotoxicity.[19]
-
Time Course Collection: Harvest cells at designated time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours). The 0-hour time point represents the protein level before degradation begins.
-
Western Blot Analysis: Prepare lysates and perform Western blotting as described in Protocol 1 for each time point.
-
Data Analysis: Quantify the normalized band intensity at each time point. Plot the percentage of remaining protein (relative to T=0) against time on a semi-logarithmic plot to calculate the protein half-life.
Protocol 3: In Vivo Ubiquitination Assay
This protocol details the immunoprecipitation of a target protein to detect its ubiquitination status.[8]
-
Cell Culture and Treatment: Grow and treat cells as required. Importantly, treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions. Boil the lysate for 10 minutes to further denature proteins.
-
Immunoprecipitation (IP):
-
Dilute the denatured lysate 10-fold with a non-denaturing IP buffer to reduce the SDS concentration.
-
Add a primary antibody against the protein of interest and incubate overnight at 4°C with rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Wash the beads extensively with IP buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 1.
-
Probe one membrane with an antibody against the protein of interest (to confirm successful IP) and another membrane with an anti-ubiquitin antibody (to detect ubiquitination).
-
Conclusion
Western blotting is a robust and essential method for the specific validation of protein degradation. Its utility is significantly enhanced when combined with techniques like cycloheximide chase and immunoprecipitation to provide kinetic and mechanistic data. However, for modern drug discovery programs that require high-throughput screening and precise quantification, alternative technologies such as capillary Westerns, In-Cell Westerns, and luminescence-based assays offer critical advantages in speed and scalability.[4][11] For an unbiased, comprehensive understanding of a degrader's impact on the entire proteome, mass spectrometry remains the gold standard. The optimal strategy involves a multi-faceted approach, using high-throughput methods for initial screening and relying on Western blot for orthogonal validation and mechanistic follow-up studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencing.com [sciencing.com]
- 4. selvita.com [selvita.com]
- 5. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol and Principles: A Comprehensive Guide | Hacker News [news.ycombinator.com]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 18. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 19. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS for PROTAC Characterization
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, robust analytical methodologies are paramount. This guide provides an objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approaches for the characterization of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.
PROTACs, a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery, have shown immense promise in targeting previously "undruggable" proteins. Their unique tripartite structure—comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker—presents distinct analytical challenges. LC-MS/MS has emerged as a powerful and indispensable tool for the quantitative and qualitative analysis of these complex molecules throughout the drug discovery and development pipeline. Its high sensitivity, selectivity, and versatility make it ideal for pharmacokinetic (PK) studies, metabolism profiling, and the characterization of the crucial ternary complex formation.
This guide delves into the nuances of LC-MS/MS methodologies for PROTAC analysis, comparing different sample preparation techniques and chromatographic strategies to equip researchers with the knowledge to select the optimal approach for their specific needs.
The PROTAC Mechanism of Action: A Visual Overview
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Quantitative Analysis of PROTACs: A Comparative Look at LC-MS/MS Methods
The accurate quantification of PROTACs in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic (PK/PD) properties. Due to their often high potency, sensitive and robust bioanalytical methods are required.[1] LC-MS/MS stands out for its superior sensitivity, specificity, and wide dynamic range compared to other methods like ELISA.[2]
Below is a comparison of published LC-MS/MS methods for the quantification of different PROTACs.
| PROTAC | Matrix | Sample Preparation | Chromatography | LLOQ | Reference |
| ARV-110 | Rat & Mouse Plasma | Protein Precipitation | C18 Column | 2 ng/mL | [3] |
| ARV-110 | Rat Plasma | Protein Precipitation | C18 Column | 5 pg/mL | [4] |
| Gefitinib-based PROTAC | Rat Plasma | Protein Precipitation | C18 Column | 20 pg/mL | [5] |
Experimental Protocols:
1. LC-MS/MS Method for ARV-110 in Rat and Mouse Plasma [3]
-
Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma, add 110 µL of acetonitrile (B52724) containing the internal standard (pomalidomide).
-
Vortex for 10 minutes.
-
Centrifuge at 13,500 rpm for 10 minutes.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: Agilent Zorbax C18 (5 µm, 4.6 × 150 mm)
-
Mobile Phase: Isocratic elution with 30:70 (v/v) 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.35 mL/min
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
ARV-110: m/z 813.4 → 452.2
-
Pomalidomide (IS): m/z 273.8 → 201.0
-
-
2. High-Sensitivity LC-MS/MS Method for a Gefitinib-based PROTAC in Rat Plasma [5]
-
Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma, add 60 µL of acetonitrile containing the internal standard (gefitinib-d6).
-
Vortex and store at -20 °C for 1 hour.
-
Vortex again and centrifuge at 25,000 g for 5 minutes at 4 °C.
-
Transfer the supernatant for analysis.
-
-
Liquid Chromatography:
-
Column: ACQUITY HSS T3 1.7 µm C18 (2.1 x 50 mm)
-
Mobile Phase: A gradient of 1 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
-
Ionization: ESI, positive mode.
-
MRM Transitions: Specific transitions for the gefitinib-based PROTAC and its internal standard were optimized.
-
A General Workflow for PROTAC Characterization by LC-MS/MS
The characterization of PROTACs using LC-MS/MS typically involves several key steps, from sample preparation to data analysis.
Comparison of Sample Preparation and Chromatographic Techniques
The choice of sample preparation and chromatography is critical for developing a robust and reliable LC-MS/MS assay for PROTACs.
Sample Preparation: Protein Precipitation vs. Solid-Phase Extraction (SPE)
| Technique | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | - Simple, fast, and cost-effective.[3] - Minimal sample loss.[3] | - Less effective at removing matrix components, which can lead to ion suppression.[2] - May result in lower recovery for some analytes.[2] | - High-throughput screening. - Early-stage discovery studies. |
| Solid-Phase Extraction (SPE) | - Provides cleaner extracts, reducing matrix effects.[2] - Can concentrate the analyte, improving sensitivity. | - More time-consuming and expensive than PPT. - Method development can be more complex.[1] | - Regulated bioanalysis. - When high sensitivity and accuracy are required. |
| HybridSPE | - Efficiently removes both proteins and phospholipids (B1166683), significantly reducing matrix interference.[2] - Can provide higher recovery than traditional SPE.[2] | - Can be more expensive than PPT and traditional SPE. | - Assays where significant matrix effects are observed with other techniques. |
A study comparing different sample preparation techniques for biological analysis by LC-MS/MS demonstrated that HybridSPE was the most effective at removing phospholipids and reducing matrix interference, followed by SPE, with protein precipitation being the least effective in this regard.[2] For peptide drugs, which share some characteristics with the peptidic components of some PROTACs, protein precipitation with acetonitrile or ethanol (B145695) yielded the highest overall recoveries.[1]
Chromatography: Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)
The diverse chemical structures of PROTACs, which often contain both hydrophobic and hydrophilic moieties, make the choice of chromatographic separation challenging.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase (RP) | Separates molecules based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. | - Robust and widely applicable. - Excellent for separating nonpolar to moderately polar compounds. | - Poor retention of very polar PROTACs or their metabolites.[6] | - The majority of PROTACs with sufficient hydrophobicity. |
| Hydrophilic Interaction (HILIC) | Separates molecules based on their polarity using a polar stationary phase and a nonpolar mobile phase. | - Excellent retention and separation of polar and hydrophilic compounds.[7] - Can enhance MS sensitivity due to the high organic content of the mobile phase.[6][7] | - Can have longer equilibration times. - Less robust than RP for some applications. | - Polar PROTACs and their polar metabolites. - When orthogonal separation to RP is needed. |
For many PROTACs, which are relatively large and often possess significant nonpolar surface area, reversed-phase chromatography with a C18 stationary phase is the go-to method.[3][5] However, for more polar PROTACs or for the analysis of polar metabolites, HILIC can offer superior retention and selectivity.[6][7] The use of HILIC can also lead to improved ionization efficiency in the mass spectrometer, resulting in enhanced sensitivity.[6][7]
Ternary Complex Characterization: Beyond Quantification
While LC-MS/MS is the workhorse for quantification, native mass spectrometry (a technique related to LC-MS/MS that preserves non-covalent interactions) is a powerful tool for the direct detection and characterization of the PROTAC-induced ternary complex (POI-PROTAC-E3 ligase). This provides invaluable mechanistic insights into PROTAC efficacy.
Conclusion
LC-MS/MS is an indispensable analytical technique for the successful development of PROTACs. Its high sensitivity, selectivity, and versatility allow for robust quantification in complex biological matrices, which is essential for preclinical and clinical studies. The choice of sample preparation and chromatographic method should be carefully considered based on the physicochemical properties of the PROTAC and the specific requirements of the assay. While protein precipitation offers a rapid and straightforward approach for high-throughput screening, more rigorous techniques like SPE or HybridSPE may be necessary for regulated bioanalysis to mitigate matrix effects. Reversed-phase chromatography remains the primary separation technique, but HILIC provides a valuable alternative for polar PROTACs and their metabolites. By leveraging the strengths of different LC-MS/MS strategies, researchers can gain a comprehensive understanding of their PROTAC candidates and accelerate their path to the clinic.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. waters.com [waters.com]
- 6. halocolumns.com [halocolumns.com]
- 7. chromtech.com [chromtech.com]
CRBN vs. VHL: A Comparative Guide to E3 Ligase Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase is a critical determinant in the successful design and development of Proteolysis Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases in the human proteome, Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL) have emerged as the most widely utilized due to the availability of well-characterized, high-affinity small molecule ligands. This guide provides an objective comparison of CRBN and VHL as E3 ligase recruiters for PROTACs, supported by experimental data, detailed methodologies, and visual representations of key biological processes to aid researchers in making informed decisions for their targeted protein degradation strategies.
At a Glance: Key Differences Between CRBN and VHL Ligands
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Class | Immunomodulatory imide drugs (IMiDs) e.g., Thalidomide, Lenalidomide, Pomalidomide | Hydroxyproline-based ligands |
| Binding Pocket | Shallow, solvent-exposed | Deep, well-defined, buried |
| Expression | Ubiquitously expressed, high in hematopoietic and neural tissues.[] | Broadly expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels.[] |
| Subcellular Localization | Primarily nuclear, can shuttle to the cytoplasm.[] | Predominantly cytoplasmic.[] |
| Ternary Complex Kinetics | Generally form with faster on/off rates.[] | Tend to form more stable, longer-lived complexes.[] |
| Selectivity | Broader substrate scope, potential for off-target degradation of neosubstrates (e.g., zinc-finger transcription factors).[] | More restricted substrate recognition, leading to higher selectivity.[] |
| Physicochemical Properties of Ligands | Smaller, more drug-like, often orally bioavailable. | Larger, more peptide-like, can present challenges for oral bioavailability.[2] |
Quantitative Performance Data
The degradation efficiency of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following tables summarize representative data from studies comparing CRBN and VHL-based PROTACs. It is important to note that direct head-to-head comparisons for the same target protein with optimized linkers for both ligases are not always available, and performance is highly dependent on the specific target and cell line.
Table 1: Comparison of Degradation Potency (DC50) and Efficacy (Dmax) for BET Bromodomain Degraders
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | BRD4 | Various | More variable activity | >90 | [3] |
| MZ1 | VHL | BRD4 | Various | Broadly active | >90 | [3] |
Table 2: Degradation of KRAS G12C
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (µM) | Ubiquitination (UbMax) | Reference |
| CRBN-based | CRBN | KRAS G12C | NCI-H358 | 0.03 | ~3-fold increase | [4] |
| VHL-based | VHL | KRAS G12C | NCI-H358 | 0.1 | ~11-fold increase | [4] |
Table 3: Degradation of CRBN by a VHL-recruiting PROTAC
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 14a | VHL | CRBN | HeLa | 200 | 75 | [5] |
| TD-165 | VHL | CRBN | HEK293T | 20.4 | 99.6 | [6] |
| TD-158 | VHL | CRBN | HEK293T | 44.5 | 97.1 | [6] |
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for both CRBN and VHL-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of action for PROTACs.
The specific components of the E3 ligase complexes for CRBN and VHL differ, which can influence their regulation and substrate recognition.
CRBN Signaling Pathway
CRBN forms the CRL4-CRBN E3 ubiquitin ligase complex with Cullin-4, ROC1 (also known as RBX1), and DDB1. The binding of a PROTAC to CRBN alters its substrate specificity, leading to the recruitment and ubiquitination of the target protein.
Caption: CRBN-mediated protein degradation pathway.
VHL Signaling Pathway
VHL is the substrate recognition component of the CRL2-VHL E3 ubiquitin ligase complex, which also includes Cullin-2, ROC1 (RBX1), Elongin B, and Elongin C. Under normal oxygen conditions (normoxia), VHL recognizes and targets hydroxylated hypoxia-inducible factor 1-alpha (HIF-1α) for degradation. VHL-recruiting PROTACs mimic this interaction to induce the degradation of a chosen target protein.
Caption: VHL-mediated protein degradation pathway.
Experimental Protocols
A robust evaluation of PROTAC efficacy and mechanism of action requires a series of well-defined experiments. Below are detailed protocols for key assays.
Experimental Workflow
A typical workflow for evaluating and comparing CRBN and VHL-based PROTACs is outlined below.
Caption: Experimental workflow for PROTAC evaluation.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified E3 ligase complex (CRBN or VHL)
-
Purified target protein (POI)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
Protocol:
-
Immobilization of E3 Ligase:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of a flow cell using a mixture of EDC and NHS.
-
Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly without the E3 ligase to subtract non-specific binding.
-
-
Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase and reference flow cells.
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase and reference flow cells.
-
The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
Alternatively, co-inject a constant concentration of PROTAC with varying concentrations of the target protein.
-
Analyze the data to determine the kinetics and affinity of the ternary complex. Cooperativity can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein.[7]
-
Ubiquitination Assay (Western Blot)
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein and the relevant E3 ligase
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors
-
Antibodies: anti-target protein, anti-ubiquitin, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE gels, transfer apparatus, and Western blot imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Treat the cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Immunoprecipitation (Optional, for enhanced detection):
-
Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the protein of interest.
-
Use protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Separate the protein lysates or immunoprecipitated samples by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL detection system. A high molecular weight smear or distinct bands above the unmodified target protein indicates ubiquitination.[8]
-
Protein Degradation Assay (Western Blot)
Objective: To quantify the extent of target protein degradation induced by the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Lysis buffer
-
Antibodies: anti-target protein and a loading control
-
SDS-PAGE gels, transfer apparatus, and Western blot imaging system
Protocol:
-
Cell Treatment:
-
Seed cells and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration as described above.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein.
-
Re-probe the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9][10]
-
Conclusion
The choice between CRBN and VHL as the E3 ligase for a PROTAC is a nuanced decision that depends on the specific therapeutic context. CRBN offers the advantage of small, drug-like ligands and broad tissue distribution, but its promiscuity can lead to off-target effects. VHL, on the other hand, provides greater selectivity due to its more enclosed binding pocket, though its ligands are generally larger and may have less favorable pharmacokinetic properties.[][2] For targets located in the nucleus, CRBN may be a more natural choice due to its nuclear localization.[] Conversely, for cytoplasmic targets, VHL is a strong candidate. Ultimately, the optimal E3 ligase recruiter must be determined empirically, and a thorough experimental evaluation as outlined in this guide is essential for the successful development of potent and selective protein degraders.
References
- 2. benchchem.com [benchchem.com]
- 3. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Strategic Advantage of Thalidomide-Based E3 Ligase Ligands in Targeted Protein Degradation
A Comparative Guide for Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), bifunctional molecules that co-opt the cell's natural protein disposal machinery. A critical component of any PROTAC is the E3 ligase ligand, which determines which of the over 600 human E3 ubiquitin ligases is hijacked to tag the protein of interest for degradation. Among the most successful and widely utilized are ligands based on thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), which recruit the Cereblon (CRBN) E3 ligase. This guide provides a comprehensive comparison of thalidomide-based E3 ligase ligands with their primary alternatives, supported by experimental data and detailed protocols to inform the strategic design of next-generation protein degraders.
Executive Summary: Key Advantages of Thalidomide-Based Ligands
Thalidomide-based ligands, which recruit the CRBN E3 ligase, offer several distinct advantages in the development of PROTACs:
-
Favorable Physicochemical Properties: Compared to ligands for other E3 ligases like von Hippel-Lindau (VHL), thalidomide and its analogs are smaller and possess more "drug-like" properties. This often translates to better cell permeability and oral bioavailability, critical factors for the development of orally administered therapeutics.[1][][3]
-
High Catalytic Turnover: CRBN-based PROTACs can exhibit rapid catalytic turnover, meaning a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[1] This can lead to potent and sustained protein knockdown at sub-stoichiometric concentrations.
-
Widespread Tissue Distribution: CRBN is ubiquitously expressed across a wide range of tissues, providing a broad potential target window for PROTAC-based therapies.[]
-
Well-Established Chemistry: The chemistry for synthesizing and modifying thalidomide-based ligands is well-established, providing a robust platform for PROTAC development.
However, the choice of E3 ligase is not a one-size-fits-all decision. VHL-based PROTACs have demonstrated superior efficacy for certain targets, and potential off-target effects of thalidomide-based ligands, such as the degradation of neosubstrate zinc-finger transcription factors, require careful consideration during drug development.[1][]
Comparative Performance of E3 Ligase Ligands
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head comparisons are often context-dependent, the following table summarizes representative data for PROTACs targeting the same protein but utilizing different E3 ligase ligands.
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | ~1 nM | >90% | Various cancer cell lines |
| BRD4 | VHL | MZ1 | ~5 nM | >90% | Various cancer cell lines |
| KRAS G12D | CRBN | ASP-4396 | - | - | Entered clinical trials |
| KRAS G12D | VHL | Various reported | Nanomolar range | Significant | KRAS G12D mutant cells |
| CRBN | VHL | TD-165 | 20.4 nM | 99.6% | HEK293T |
Note: The performance of a PROTAC is highly dependent on the specific target protein, the linker connecting the two ligands, and the experimental conditions. The data in this table is for illustrative purposes and highlights the potent degradation achievable with both CRBN and VHL-based systems.
Mechanism of Action: Thalidomide-Based Ligands as Molecular Glues
Thalidomide and its analogs function as "molecular glues." They bind to CRBN and alter its substrate specificity, inducing the recruitment of proteins that are not normally targeted by the CRL4-CRBN E3 ligase complex.[5][6] In the context of a PROTAC, the thalidomide-based ligand anchors the PROTAC to CRBN, while the other end of the PROTAC binds to the target protein of interest (POI). This induced proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the proteasome.
References
A Comparative Guide to Orthogonal Methods for Validating PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic approach, distinct from traditional occupancy-based inhibitors. Instead of merely blocking a protein's function, PROTACs eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] This unique mechanism of action (MoA) necessitates a rigorous and multi-faceted validation strategy to confirm on-target degradation and assess overall efficacy and specificity.[1] Relying on a single analytical method is insufficient; a suite of orthogonal, or independent, techniques is crucial for generating a comprehensive and reliable data package.[1]
This guide provides a comparative overview of key orthogonal methods for validating PROTAC-mediated protein degradation. We will explore the experimental protocols for each technique, present quantitative data for comparison, and illustrate the underlying principles and workflows with clear diagrams.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules featuring a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The critical first step in their MoA is the formation of a stable ternary complex, bringing the POI and the E3 ligase into close proximity.[1][] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome, after which the PROTAC can be released to target another POI molecule.[3][4]
Caption: PROTACs form a ternary complex to induce POI ubiquitination and degradation.
Orthogonal Validation Workflow
A robust validation strategy employs multiple assays to interrogate different stages of the PROTAC pathway. This multi-pronged approach builds confidence that the observed phenotype is a direct result of the intended protein degradation. The workflow should confirm target degradation, verify the mechanism, and assess downstream functional consequences.
Caption: A multi-step workflow for the orthogonal validation of PROTAC activity.
Comparison of Key Validation Methods
The choice of assay depends on the specific question being asked, throughput requirements, and available resources. A combination of methods provides the most complete picture of PROTAC performance.
Methods to Quantify Protein Degradation
These assays directly measure the reduction in the amount of the target protein.
| Method | Principle | Throughput | Pros | Cons | Key Parameters |
| Western Blot | Antibody-based detection of protein separated by size. | Low to Medium | Widely available, provides molecular weight information.[5] | Semi-quantitative, low throughput, requires specific antibodies.[5][6][7] | DC₅₀, Dₘₐₓ |
| HiBiT/NanoBRET | Luminescence from a tagged protein, measured in live cells.[1] | High | Real-time kinetics, highly quantitative, suitable for HTS.[1][8] | Requires genetic modification (CRISPR knock-in).[1] | DC₅₀, Dₘₐₓ, Degradation Rate |
| Mass Spectrometry | Unbiased identification and quantification of proteins/peptides.[1] | Low to Medium | Gold standard for selectivity, identifies off-targets, no antibody needed.[1][9] | Technically complex, expensive, lower throughput.[1] | Fold Change vs. Control |
| Flow Cytometry | Antibody-based detection of protein levels in single cells.[1][6] | High | High-throughput, single-cell resolution, quantitative.[6][7] | Requires cell-surface or intracellular staining protocols.[1] | Mean Fluorescence Intensity (MFI) |
| ELISA / HTRF | Antibody-based detection in a plate format.[10] | High | High-throughput, quantitative.[10] | Can have antibody cross-reactivity issues. | DC₅₀, Dₘₐₓ |
-
DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.[1]
-
Dₘₐₓ: The maximal level of degradation achieved.
Methods to Verify the Mechanism of Action
These assays confirm that the observed protein loss is due to the intended PROTAC-mediated ubiquitination and proteasomal degradation pathway.
| Method | Principle | Purpose |
| RT-qPCR | Measures mRNA levels of the target gene. | To confirm that protein loss is not due to decreased gene transcription.[11] |
| Ubiquitination Assays | Detects the polyubiquitination of the target protein (e.g., via Co-IP and Western Blot, or in vitro kits).[10][12][13] | To directly show that the PROTAC induces the key mechanistic step of ubiquitination.[10][13] |
| Ternary Complex Assays | Measures the formation of the POI-PROTAC-E3 complex (e.g., NanoBRET, FRET, SPR, ITC).[][14][15] | To confirm the critical initiating event of PROTAC action and assess complex stability.[][9][14] |
| Proteasome/E3 Ligase Inhibition | Cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) or an E3 ligase inhibitor (e.g., MLN4924).[11] | To demonstrate that degradation is dependent on the proteasome and the specific E3 ligase.[11] |
| Rescue Experiments | Overexpression of the target protein after PROTAC treatment to see if the phenotype is reversed.[4] | To confirm that the observed cellular effects are specifically due to the degradation of the target protein.[4] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the essential steps to quantify changes in target protein levels following PROTAC treatment.[16]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency.[16] Allow cells to adhere overnight, then treat with a concentration range of the PROTAC (e.g., 0-1000 nM) and controls (e.g., DMSO vehicle) for a set time (e.g., 16-24 hours).[16]
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold RIPA buffer with protease inhibitors.[3][16] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[16]
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.[16] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[16]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[16] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[16]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3] Incubate with a primary antibody specific for the target protein overnight at 4°C.[3] Also probe for a loading control (e.g., GAPDH, β-actin).[3]
-
Detection: Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[3] Visualize bands using an ECL substrate and an imaging system.[3]
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Plot normalized protein levels against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[3]
Protocol 2: RT-qPCR to Rule Out Transcriptional Effects
This protocol measures target mRNA levels to ensure the PROTAC is not acting as a transcriptional repressor.
-
Cell Treatment and RNA Extraction: Treat cells with the PROTAC as described for the Western Blot protocol. After treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Data Acquisition: Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the change in target gene expression using the ΔΔCt method, normalizing to the housekeeping gene. A significant decrease in mRNA would suggest a transcriptional effect, confounding degradation data.
Protocol 3: In-Cell Ubiquitination via Immunoprecipitation (IP)
This protocol confirms that the target protein is ubiquitinated upon PROTAC treatment.[12]
-
Cell Treatment: In a 100 mm dish, treat cells with the PROTAC at a concentration that gives near-complete degradation.[12] Co-treat with a proteasome inhibitor like MG132 for the last 4-6 hours to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the cleared lysate with an antibody against the target protein overnight at 4°C to form an antibody-antigen complex.
-
Pull-down: Add Protein A/G agarose beads to the lysate to capture the antibody-antigen complex. Pellet the beads by centrifugation and wash several times to remove non-specific binders.
-
Elution and Western Blot: Elute the captured proteins from the beads by boiling in sample buffer. Run the eluate on an SDS-PAGE gel and perform a Western Blot.
-
Detection: Probe the Western Blot membrane with an anti-ubiquitin antibody.[12] A smear or ladder of high molecular weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.[12]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. escholarship.org [escholarship.org]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Ternary Complex Formation [promega.com]
- 15. jove.com [jove.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Assessing PROTAC Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of PROTAC-mediated protein degradation. The efficiency and selectivity of this process are critically influenced by the stability, dynamics, and structural properties of this complex. Consequently, the precise and quantitative assessment of ternary complex formation is paramount in the development of novel PROTAC therapeutics. This guide provides a comparative overview of key biophysical and cellular assays used to characterize these crucial interactions, complete with experimental data and detailed protocols.
At a Glance: Comparison of Key Techniques
| Technique | Principle | Key Parameters Measured | Throughput | Sample Consumption | Cellular Context | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of mass changes on a sensor surface upon binding.[1][2] | K_on, K_off, K_D, Cooperativity (α)[3][4] | Medium to High[5] | Low | No (In vitro) | Provides kinetic and affinity data; label-free.[1][4] | Requires protein immobilization; potential for mass transport limitations.[6] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular interaction.[7] | K_D, ΔH, ΔS, Stoichiometry (n), Cooperativity (α)[8] | Low[1] | High[1] | No (In vitro) | Gold standard for thermodynamics; label-free; solution-based.[8] | Low throughput; high sample requirement.[1] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.[9][10] | K_on, K_off, K_D | High | Low | No (In vitro) | Real-time kinetics; high throughput; tolerant to crude samples.[11] | Less sensitive than SPR.[9] |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc®-tagged protein and a fluorescently labeled partner.[12][13] | Relative ternary complex formation | High | Low | Yes (Live cells)[12] | Live-cell measurements; kinetic monitoring.[14] | Requires genetic modification of cells; indirect measurement. |
| AlphaLISA® | Proximity-based immunoassay using donor and acceptor beads that generate a chemiluminescent signal upon interaction.[15] | Relative ternary complex formation | High | Low | No (In vitro) | Homogeneous, no-wash assay; high sensitivity.[15] | Requires tagged proteins; potential for assay interference. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | FRET between a donor and acceptor fluorophore on interacting partners.[16][17] | Relative ternary complex formation | High | Low | No (In vitro) | Homogeneous assay; reduced background fluorescence.[18] | Requires labeled proteins; potential for compound interference. |
| Native Mass Spectrometry | Measures the mass of intact protein complexes. | Stoichiometry, relative abundance | Medium | Low | No (In vitro) | Provides direct evidence of complex formation and stoichiometry. | Does not provide kinetic or affinity data. |
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized PROTACs, providing a benchmark for comparison.
Table 1: MZ1 (VHL-based PROTAC targeting BET bromodomains)
| Target | Assay | Binary K_D (nM) (PROTAC to VHL) | Ternary K_D (nM) (PROTAC to VHL in presence of Target) | Cooperativity (α) | Reference |
| BRD4_BD2 | SPR | 70 | 2 | 35 | [5] |
| BRD4_BD2 | ITC | 66 | 4 | 16.5 | |
| BRD4_BD1 | SPR | 70 | 30 | 2.3 | [5] |
| BRD2_BD2 | SPR | - | - | High | [19] |
| BRD3_BD2 | SPR | - | - | Low | [19] |
Table 2: ARV-771 (VHL-based PROTAC targeting BET bromodomains)
| Target | Assay | Binary K_D (nM) (PROTAC to VHL) | Ternary K_D (nM) (PROTAC to VHL in presence of Target) | Cooperativity (α) | Reference |
| BRD4_BD2 | SPR | ~60 | - | Positive | [5] |
| BRD4 | NanoBRET™ | - | - | Forms ternary complex | [12] |
Table 3: dBET1 & dBET6 (CRBN-based PROTACs targeting BET bromodomains)
| PROTAC | Target | Assay | Maximal PROTAC Efficacy Concentration (nM) | Reference |
| dBET1 | BRD2_BD1 | TR-FRET | 412 | [16] |
| dBET6 | BRD4 | AlphaLISA | Hook point at ~100 nM | [15] |
| dBET1 | BRD4 | AlphaLISA | Hook point at ~250 nM | [15] |
| dBET1 | BET family | NanoBRET™ | Rapid association, peaks at 1h | [20] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.[1] The assay typically involves immobilizing the E3 ligase on a sensor chip and flowing over the PROTAC and target protein.[4]
Caption: A typical workflow for an SPR-based PROTAC ternary complex assay.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.[7]
Caption: Workflow for determining cooperativity in ternary complex formation using ITC.
Experimental Workflow: NanoBRET™
The NanoBRET™ assay allows for the real-time detection of ternary complex formation within living cells.[12]
Caption: Step-by-step workflow for the NanoBRET™ ternary complex assay.
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the kinetics (k_on, k_off) and affinity (K_D) of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein (e.g., BRD4_BD2)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface using the amine coupling kit.
-
Immobilize the E3 ligase to the desired density on the sensor surface.
-
Deactivate any remaining active esters.
-
-
Binary Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, followed by a dissociation phase with running buffer.
-
Regenerate the surface if necessary between injections.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface, followed by a dissociation phase.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary K_D to the ternary K_D.[3]
-
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters (K_D, ΔH, n) and cooperativity of ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Dialysis buffer (ensure all components are in buffer-matched solutions)
Procedure:
-
Sample Preparation:
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (10-20 fold higher concentration).[8] Perform the titration and analyze the data using a one-site binding model to obtain K_D1 and ΔH1.
-
PROTAC into Target Protein: Repeat the process with the target protein in the cell to determine K_D2 and ΔH2.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Fill the syringe with the PROTAC solution.
-
Perform the titration and analyze the data to determine the apparent K_D and ΔH for the ternary complex formation.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the measured dissociation constants.
-
NanoBRET™ Ternary Complex Assay Protocol
Objective: To measure the formation of the ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with 460 nm and >600 nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors and plate in 96-well plates.
-
-
Ligand Labeling:
-
The following day, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
PROTAC Treatment:
-
Add a serial dilution of the PROTAC to the cells and incubate.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Immediately measure the donor emission at 460 nm and the acceptor emission at >600 nm.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio indicates PROTAC-dependent ternary complex formation.[8]
-
References
- 1. aragen.com [aragen.com]
- 2. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 12. selvita.com [selvita.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. SLAS2024 [slas2024.eventscribe.net]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
A Comparative Guide to Linker Design for Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. For thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, the linker is not merely a spacer but a critical determinant of the molecule's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of different linker strategies for thalidomide-based PROTACs, supported by experimental data and detailed methodologies to aid in the rational design of potent and selective protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker's primary function is to bridge the POI-binding ligand and the thalidomide (B1683933) moiety, thereby facilitating the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase.[1][2] The characteristics of this linker—its composition, length, and attachment points—profoundly influence the geometry and stability of this ternary complex, which in turn dictates the efficiency of polyubiquitination and subsequent proteasomal degradation of the target protein.[3][4]
Comparative Analysis of Linker Composition
The chemical composition of the linker impacts key physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its biological activity. The most common linker types are polyethylene (B3416737) glycol (PEG) chains and alkyl chains, with more rigid structures also being employed to confer conformational constraint.[1]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible ethereal chains.[2] | Enhances aqueous solubility and cell permeability.[3] Generally metabolically stable.[2] | May be susceptible to oxidative metabolism.[3] |
| Alkyl Chains | Hydrophobic, flexible carbon chains.[1] | Provide tunable flexibility.[2] Generally good metabolic stability.[3] | Can decrease aqueous solubility.[3] |
| Rigid Linkers (e.g., piperazine, alkynes) | Conformationally constrained structures.[1] | Can pre-organize the PROTAC for optimal ternary complex formation, potentially improving potency and selectivity.[2] | May introduce steric hindrance if the geometry is unfavorable.[2] |
The "Goldilocks Effect": Optimizing Linker Length
The length of the linker is a critical parameter that must be empirically optimized for each target.[5] There is no universal optimal length; a linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in an overly flexible PROTAC that is unable to maintain a productive conformation for ubiquitin transfer.[1] This phenomenon is often referred to as the "Goldilocks effect," where an intermediate linker length results in the most potent degradation.[1]
For instance, in the development of PROTACs targeting the BET bromodomain protein BRD4, a non-linear relationship between PEG linker length and degradation efficacy has been observed. Both shorter (0 PEG units) and longer (4-5 PEG units) linkers resulted in potent BRD4 degradation, while intermediate lengths (1-2 PEG units) were significantly less effective.[1] Similarly, for Bruton's tyrosine kinase (BTK) degraders, PROTACs with longer PEG linkers (≥ 4 units) showed more potent degradation compared to those with shorter linkers.[1]
Quantitative Comparison of Linker Length on BRD4 Degradation
| PROTAC Linker | DC50 (nM) in H661 cells | Dmax (%) |
| Short (e.g., PEG2) | Less effective | Lower |
| Intermediate (e.g., PEG5) | Potent | High |
| Long (e.g., >PEG5) | Slightly decreased potency | High |
Note: This data is compiled from various studies on BRD4 degradation and illustrates a general trend.[4] Absolute values can vary depending on the specific chemical matter and experimental conditions.
Influence of Linker Attachment Points
The point at which the linker is attached to the thalidomide scaffold significantly impacts the PROTAC's stability and activity. The most common attachment points are the C4 and C5 positions of the phthalimide (B116566) ring and the glutarimide (B196013) nitrogen.[6]
-
C4-Position Attachment: Generally considered a favorable strategy, often resulting in PROTACs with good aqueous stability and potent degradation capabilities.[6]
-
C5-Position Attachment: An alternative attachment point that can also yield potent degraders. In some cases, C5-linked PROTACs may exhibit reduced degradation of neosubstrates (endogenous targets of thalidomide), which could be advantageous for minimizing off-target effects.[6]
-
N-Position Attachment: A less common modification that can influence the interaction with Cereblon and the overall conformation of the PROTAC.[6]
The choice of attachment point can also affect the hydrolytic stability of the thalidomide moiety, which is a crucial consideration for developing durable degraders.[7]
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for evaluating PROTACs.
Experimental Protocols
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs to determine DC50 and Dmax values.[2]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.[2]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.[2]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[2]
-
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.[2]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this interaction.[6]
Surface Plasmon Resonance (SPR):
Principle: SPR measures the binding kinetics and affinity of molecules in real-time.
Protocol Outline:
-
Immobilization: Immobilize either the E3 ligase (CRBN) or the target protein onto the surface of an SPR sensor chip.[8]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[8]
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[8]
-
-
Ternary Complex Analysis: Inject a series of concentrations of the soluble protein partner in the presence of a constant concentration of the PROTAC to measure the formation and stability of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This data can also be used to determine the cooperativity of ternary complex formation.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
Principle: This bead-based immunoassay measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase, respectively. Upon formation of the ternary complex facilitated by the PROTAC, the beads are brought into close proximity, resulting in a luminescent signal.[6]
Protocol Outline:
-
Reagent Preparation: Prepare a mixture of the tagged target protein, tagged E3 ligase, and varying concentrations of the PROTAC.
-
Bead Addition: Add the donor and acceptor beads to the mixture.
-
Incubation: Incubate the reaction mixture in the dark to allow for complex formation and signal generation.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (EC50).
Conclusion
The linker is a critical component in the design of thalidomide-based PROTACs, with its composition, length, and attachment points all playing a vital role in determining the degrader's efficacy and selectivity.[5] A systematic approach to linker optimization, involving the synthesis and evaluation of a library of PROTACs with diverse linkers, is essential for the development of potent and specific protein degraders.[9] The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate novel PROTACs for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Landscape: A Comparative Guide to Alternatives for Thalidomide-O-PEG2-propargyl
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A prototypic PROTAC building block, Thalidomide-O-PEG2-propargyl, combines a Cereblon (CRBN) E3 ligase ligand (thalidomide), a flexible polyethylene (B3416737) glycol (PEG) linker, and a terminal alkyne (propargyl) for click chemistry. While effective, a diverse array of alternatives now offers researchers the potential for enhanced potency, selectivity, and improved physicochemical properties. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform rational PROTAC design.
Part 1: E3 Ligase Ligand Alternatives
The choice of E3 ligase ligand is a cornerstone of PROTAC design, dictating which of the over 600 human E3 ligases is hijacked to tag the protein of interest for degradation.[1] Alternatives to thalidomide (B1683933) can be categorized into other CRBN binders or ligands for entirely different E3 ligases, with the von Hippel-Lindau (VHL) E3 ligase being the most prominent alternative.[][3]
Alternative CRBN Ligands: Pomalidomide (B1683931) and Lenalidomide
Pomalidomide and lenalidomide, analogs of thalidomide, are widely used CRBN ligands in PROTAC development.[4] They generally offer improved binding affinity to CRBN and can lead to PROTACs with superior degradation efficacy and more favorable physicochemical properties.[5][6][7][8]
Key Advantages of Pomalidomide/Lenalidomide:
-
Higher Binding Affinity: Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which can facilitate more efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8]
-
Improved Stability: Lenalidomide-based PROTACs can show greater metabolic and chemical stability due to the absence of one of the phthalimide (B116566) carbonyl groups.[5][6]
-
Enhanced Degradation: Several studies report that pomalidomide and lenalidomide-based PROTACs can achieve lower half-maximal degradation concentrations (DC50) and greater maximal degradation (Dmax) compared to their thalidomide-based counterparts.[5][6]
Novel non-phthalimide CRBN binders, such as those based on phenyl dihydrouracil, are also being developed to overcome potential liabilities of the classic immunomodulatory drug (IMiD) scaffold, such as racemization and the degradation of endogenous neosubstrates like IKZF1/3.[][10][11]
Alternative E3 Ligases: The CRBN vs. VHL Dichotomy
Recruiting a different E3 ligase, most commonly VHL, represents a significant strategic departure from CRBN-based designs. The choice between CRBN and VHL is a critical decision that impacts a PROTAC's selectivity, potential off-target effects, and tissue distribution.[]
| Feature | CRBN Ligands (e.g., Pomalidomide) | VHL Ligands (e.g., VH032-based) |
| Size & Properties | Smaller, often with better drug-like properties.[] | Larger molecular weight, which can negatively impact cell permeability.[][] |
| Binding Pocket | Relatively shallow, leading to broader substrate promiscuity.[] | More buried binding pocket, often resulting in better selectivity.[] |
| Tissue Expression | Abundant in hematopoietic cells.[] | Expression can be low in certain solid tumors and is regulated by oxygen levels.[] |
| Subcellular Localization | Shuttles between nucleus and cytoplasm.[] | Predominantly cytosolic.[] |
| Off-Target Effects | Can induce degradation of zinc-finger transcription factors (neosubstrates), causing immunological side effects.[] | Generally exhibits a smaller promiscuity window for off-target degradation.[] |
A classic example highlighting the difference is the comparison between the BRD4-degrading PROTACs dBET1 (CRBN-based) and MZ1 (VHL-based). While both effectively degrade BRD4, MZ1 shows a preference for degrading BRD4 over other BET family members, whereas dBET1 acts as a pan-BET degrader.[13]
Part 2: Linker Alternatives
The linker component of a PROTAC is not merely a spacer but a critical determinant of biological activity, influencing ternary complex formation, cell permeability, and solubility.[14][15] The Thalidomide-O-PEG2 -propargyl building block features a short, hydrophilic PEG linker.
Linker Composition: PEG vs. Alkyl Chains
-
Polyethylene Glycol (PEG) Linkers: These are the most common motifs used in PROTACs.[16] Their hydrophilicity increases the aqueous solubility of the often-large PROTAC molecule.[16][17] The flexible nature of the PEG chain can aid in achieving the optimal conformation for the ternary complex. However, excessive PEGylation can sometimes decrease cell permeability.[15]
-
Alkyl Linkers: Simple alkyl chains offer a more hydrophobic and often more rigid alternative to PEG linkers. The optimal choice between PEG and alkyl chains is target-dependent and typically requires empirical testing.[18]
-
Rigid Linkers: Linkers incorporating rigid structures like cycloalkanes (piperazine, piperidine) or aromatic groups (triazoles) can improve metabolic stability and pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing potency.[19][20]
Linker Length and Attachment Point
The length of the linker is a crucial parameter that must be optimized for each target-ligase pair to enable favorable protein-protein interactions within the ternary complex.[21] Similarly, the point at which the linker is attached to the E3 ligase ligand can significantly impact the stability of the PROTAC and its ability to degrade neosubstrates.[22]
Part 3: Alternatives to Propargyl for Conjugation
The propargyl group is a terminal alkyne, a functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[23] This allows for the modular assembly of the E3 ligand-linker portion with a warhead-azide component.
Alternatives to this specific setup include:
-
Reversing the Functionality: Placing an azide (B81097) on the E3 ligand-linker piece and an alkyne on the warhead.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the use of a copper catalyst, which can be cytotoxic. It involves reacting an azide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group.[23]
-
Other Bioorthogonal Reactions: While less common for PROTACs, other click chemistry reactions like inverse-electron-demand Diels-Alder reactions could also be employed for conjugation.[]
Quantitative Data Summary
The following tables summarize comparative performance data for different PROTAC components. Note that experimental conditions can vary between studies, and this data is for illustrative purposes.
Table 1: Comparison of CRBN vs. VHL-Based BRD4 Degraders
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| dBET1 [25] | Cereblon (CRBN) | BRD4 | LS174t | ~100-200 | >95% |
| MZ1 [25] | von Hippel-Lindau (VHL) | BRD4 | LS174t | ~200 | >95% |
| dBET1 [13] | Cereblon (CRBN) | BRD4 | NB4 | ~1 - 10 | Not Reported |
| MZ1 [13] | von Hippel-Lindau (VHL) | BRD4 | NB4 | < 1 | Not Reported |
Table 2: Influence of CRBN Ligand on BRD4-Targeting PROTAC Performance
| PROTAC | CRBN Ligand | DC50 (nM) in 22Rv1 cells |
|---|---|---|
| PROTAC 1 [7] | Thalidomide | 25 |
| PROTAC 2 [7] | Pomalidomide | 5 |
Table 3: Impact of PEG Linker Length on Permeability and Degradation of SMARCA2-Targeting PROTACs
| PROTAC Linker | cLogP | TPSA | Cell Permeability (10⁻⁶ cm/s) | DC50 (nM) |
|---|---|---|---|---|
| PEG3 [15] | 1.9 | 203 | 1.8 | 1.2 |
| PEG4 [15] | 1.7 | 212 | 1.3 | 2.5 |
| PEG5 [15] | 1.5 | 221 | 0.9 | 4.8 |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the most common method to quantify the reduction of a target protein after PROTAC treatment.[18]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, 293T, or a relevant cancer cell line) in 6-well plates to achieve 70-80% confluency at the time of lysis. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil for 5-10 minutes. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. Quantify band intensity using densitometry software to determine the percentage of protein degradation relative to the vehicle control.[8]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to qualitatively confirm the PROTAC-induced interaction between the target protein and the E3 ligase.[26]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective (and a vehicle control) for a short duration (e.g., 1-4 hours). Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation: Incubate the cleared cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or the target protein overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blot using antibodies against both the target protein and the E3 ligase to detect their co-precipitation.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Quantification
This is a quantitative, in-vitro proximity-based assay to measure the formation of the PROTAC-induced ternary complex.[13][27]
-
Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase complex (e.g., GST-tag). Use fluorescently-labeled antibodies specific to the tags (e.g., anti-His-Europium [donor] and anti-GST-Allophycocyanin [acceptor]).[27]
-
Assay Setup: In a low-volume microplate, combine the purified target protein, E3 ligase, and labeled antibodies with a serial dilution of your PROTAC.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal (ratio of acceptor to donor emission) indicates that the two proteins are in close proximity, signifying ternary complex formation.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, which is indicative of the formation and subsequent disruption of the ternary complex at high PROTAC concentrations due to the formation of binary complexes.[13][28]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the design and evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? [mdpi.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 17. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 18. benchchem.com [benchchem.com]
- 19. precisepeg.com [precisepeg.com]
- 20. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 21. researchgate.net [researchgate.net]
- 22. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Thalidomide-Based PROTACs in Cancer Cell Lines
An Objective Analysis of Proteolysis Targeting Chimeras Utilizing Thalidomide-Based E3 Ligase Ligands
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules offer a novel therapeutic strategy by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A key component in many successful PROTACs is a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. "Thalidomide-O-PEG2-propargyl" is not a therapeutic agent itself, but rather a crucial building block used in the synthesis of such PROTACs. It provides the thalidomide (B1683933) moiety, which binds to CRBN, connected to a polyethylene (B3416737) glycol (PEG) linker that can be attached to a target protein-binding ligand.
This guide provides a comparative analysis of the efficacy of various PROTACs that utilize thalidomide or its analogs (like pomalidomide) as the CRBN ligand, with a focus on those employing PEG linkers. The performance of these PROTACs is evaluated by their ability to degrade specific oncoproteins in different cancer cell lines, quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Understanding the Mechanism of Action
A thalidomide-based PROTAC functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker, in this case, a PEG chain, plays a critical role in optimizing the geometry and stability of this ternary complex, which directly impacts the efficiency of protein degradation.
Navigating PROTAC Selectivity: A Comparative Guide to Quantitative Proteomics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative proteomics-based approaches to assess the selectivity of Proteolysis Targeting Chimeras (PROTACs). We delve into supporting experimental data and provide detailed methodologies for key assessment techniques.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2][3][4][5] A key determinant of a PROTAC's therapeutic success and safety profile is its selectivity – the ability to degrade the intended target protein while minimizing effects on other proteins in the proteome.[1][4] Mass spectrometry-based quantitative proteomics has become the gold standard for comprehensively evaluating the selectivity of these molecules, enabling the unbiased identification and quantification of thousands of proteins following PROTAC treatment.[1][6]
This guide compares the most common quantitative proteomics workflows for assessing PROTAC selectivity: Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ), including Data-Independent Acquisition (DIA).
Comparative Overview of Quantitative Proteomics Methods
Choosing the right quantitative proteomics strategy is crucial for a successful PROTAC selectivity study. Each method offers distinct advantages and disadvantages in terms of multiplexing capability, accuracy, and workflow complexity.
| Method | Principle | Advantages | Disadvantages | Typical Use Case in PROTAC Selectivity |
| Tandem Mass Tag (TMT) | Isobaric chemical labels are attached to peptides from different samples. Labeled peptides are indistinguishable in MS1, but upon fragmentation (MS2), reporter ions are generated, allowing for relative quantification.[6] | High multiplexing capacity (up to 18 samples in a single run), reducing instrument time and improving throughput.[6] | Can suffer from ratio compression, potentially underestimating large fold changes. Requires an additional labeling step. | Ideal for screening multiple PROTAC candidates, dose-response studies, or time-course experiments in a single mass spectrometry run.[1][6] |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Cells are metabolically labeled by growing them in media containing "light" or "heavy" isotopic forms of essential amino acids.[7][8][9] The mass difference allows for direct comparison of protein abundance when samples are mixed.[9] | Highly accurate and precise as samples are mixed early in the workflow, minimizing experimental variability.[9] | Limited to cell lines that can be metabolically labeled. Lower multiplexing capability (typically 2-3 conditions). Can be expensive and time-consuming due to the need for complete label incorporation.[7][9] | Well-suited for detailed, high-accuracy comparison of a lead PROTAC candidate against a vehicle control or an inactive epimer.[10] |
| Label-Free Quantification (LFQ) | Compares the signal intensity (peak area or spectral counts) of peptides across different mass spectrometry runs.[11][12] | No labeling required, making it cost-effective and applicable to any sample type. Simpler sample preparation. | Can be more susceptible to run-to-run variation, requiring robust data normalization and statistical analysis. Lower throughput compared to TMT. | A straightforward approach for initial selectivity profiling of a single PROTAC at a single concentration and time point. |
| Data-Independent Acquisition (DIA) | A label-free method where all peptides within a specified mass range are fragmented, creating a comprehensive digital map of the proteome.[11][13][14] | High reproducibility and data completeness, minimizing missing values.[11] Provides a permanent digital record of the sample. | Requires complex data analysis and often necessitates the generation of a project-specific spectral library. | Excellent for deep profiling of the proteome to identify subtle off-target effects and for studies where high reproducibility is critical.[13][14] |
Visualizing the PROTAC Mechanism and Assessment Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for assessing selectivity using quantitative proteomics.
Mechanism of action for a PROTAC.
Experimental workflow for assessing PROTAC selectivity.
Quantitative Data Presentation
A common and effective way to visualize the results of a quantitative proteomics experiment for PROTAC selectivity is a volcano plot. This plot displays the statistical significance (p-value) versus the magnitude of change (fold change) for every quantified protein. Proteins that are significantly downregulated by the PROTAC treatment will appear in the bottom-left quadrant and are considered potential off-targets.
The following table is a representative example of how proteomics data can be presented to demonstrate selectivity.
| Protein | Gene | Log2 Fold Change (PROTAC/Vehicle) | -log10(p-value) | Significance |
| Target Protein X | TPX | -4.5 | 8.2 | Significant Degradation |
| Protein A | GENA | -0.2 | 0.5 | Not Significant |
| Protein B | GENB | 0.1 | 0.3 | Not Significant |
| Off-target Protein Y | OTPY | -2.1 | 5.5 | Significant Off-Target Degradation |
| ... | ... | ... | ... | ... |
Experimental Protocols
To ensure the reproducibility and accuracy of selectivity assessments, detailed and robust experimental protocols are essential. Below are methodologies for two key experiments: sample preparation for global proteomics analysis and quantitative Western blotting for target protein degradation validation.
Global Proteomics Sample Preparation (TMT-based)
This protocol outlines the steps for preparing cell lysates for mass spectrometry-based quantitative proteomics to assess PROTAC selectivity across the entire proteome.[1]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the PROTAC at a specific concentration (e.g., the DC50 value for the target protein) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).[1][15]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading for subsequent steps.[16][17]
-
Protein Digestion: Reduce the disulfide bonds in the proteins, alkylate the cysteine residues, and then digest the proteins into peptides using an enzyme like trypsin.
-
TMT Labeling: Label the peptides from each condition (e.g., different PROTAC concentrations, vehicle control) with the appropriate TMT reagent according to the manufacturer's protocol.[1] This allows for the multiplexing of different samples in a single mass spectrometry run.[1]
-
Sample Cleanup and Fractionation: Combine the labeled peptide samples and desalt them using a solid-phase extraction method. For deep proteome coverage, the sample can be fractionated using high-pH reversed-phase liquid chromatography.
-
Mass Spectrometry Analysis: Analyze the labeled and fractionated peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify proteins and quantify their relative abundance across the different treatment conditions.[1] Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment.[1]
Quantitative Western Blotting for Target Protein Degradation
This method is used to validate the degradation of a specific target protein identified in the proteomics screen.[1][17]
-
Cell Culture and Treatment: Plate cells and treat with a dose-response of the PROTAC and a vehicle control for a specified time.[1]
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described above.[1][16]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein.[1][16] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1] To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[1]
-
Detection and Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][16] Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.[16][17] Calculate the percentage of protein remaining relative to the vehicle-treated control to determine values like DC50 (concentration for 50% degradation).[1]
Alternative and Complementary Methods
While mass spectrometry-based proteomics is the most comprehensive approach, other techniques can provide valuable, often more targeted, insights into PROTAC selectivity and mechanism of action.
| Method | Principle | Application in PROTAC Selectivity |
| Capillary Western Blot (e.g., Jess) | An automated method for protein separation and immunodetection in capillaries. | Offers a more quantitative, reproducible, and higher-throughput alternative to traditional Western blotting for validating on-target and key off-target degradation.[18] |
| HiBiT Lytic Detection System | A bioluminescence-based assay where a small peptide tag (HiBiT) is engineered onto the target protein. Degradation is measured by a decrease in luminescent signal. | Enables rapid and quantitative assessment of target protein degradation in a high-throughput format, ideal for screening large compound libraries.[18] |
| NanoBRET™ Target Engagement | A live-cell assay that measures the binding of a PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[19] | Provides insights into the initial binding events that precede degradation, helping to understand the determinants of selectivity beyond just protein levels.[19] |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stability of proteins in response to ligand binding. Target engagement by a PROTAC can alter the melting temperature of the target protein. | Can be used in a proteome-wide format (CETSA Explore) to identify direct binders of the PROTAC, distinguishing them from downstream effects of degradation.[20] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sapient.bio [sapient.bio]
- 6. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 7. scispace.com [scispace.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 12. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. panomebio.com [panomebio.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. selvita.com [selvita.com]
- 19. tandfonline.com [tandfonline.com]
- 20. m.youtube.com [m.youtube.com]
E3 Ligase Recruiters: A Head-to-Head Comparison for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase recruiter is a critical step in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of the most commonly utilized E3 ligase recruiters, summarizing their performance, outlining key experimental protocols, and visualizing their mechanisms and comparative features.
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with PROTACs at the forefront.[1][2] These heterobifunctional molecules function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] The choice of E3 ligase recruiter significantly impacts a PROTAC's potency, selectivity, and overall pharmacological properties.[3] While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively leveraged for PROTAC design, primarily due to the availability of well-characterized small molecule ligands.[4][5] This guide focuses on the head-to-head comparison of recruiters for four of the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
Performance Comparison of E3 Ligase Recruiters
The efficacy of a PROTAC is determined by several factors, including the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[6][7] Key performance indicators include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of PROTACs utilizing different E3 ligase recruiters against common protein targets. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature, and performance is highly dependent on the specific target, linker, and cell line used.[3]
Table 1: Comparative Performance of BRD4-Targeting PROTACs
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| CRBN | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 |
| VHL | PROTAC 17 | Low nM range | >90% | Not specified |
Data compiled from various sources for illustrative comparison.[3]
Table 2: Comparative Performance of CDK6-Targeting PROTACs
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| CRBN | CP-10 (Palbociclib-Pomalidomide) | 2.1 nM | ~89% | U251 (human glioma) |
| VHL | BSJ-03-123 | ~100 nM | >90% | MM.1S |
| MDM2 | Palbociclib-Nutlin-3b based | Less potent than CRBN/VHL | Not specified | U251 (human glioma) |
| cIAP | Palbociclib-Bestatin based | Less potent than CRBN/VHL | Not specified | U251 (human glioma) |
Data compiled from a study by Su et al.[8] and Busslinger et al.[9]
Table 3: Comparative Performance of IAP-Targeting PROTACs
| E3 Ligase Recruited | PROTAC Example | Target | DC50 (16h) | Dmax | Cell Line |
| VHL | Hetero-PROTAC 9 | cIAP1 | 2.4 nM | 99% | MM.1S |
| cIAP2 | 6.2 nM | 90% | MM.1S | ||
| XIAP | 0.7 nM | 99% | MM.1S | ||
| CRBN | Hetero-PROTAC 27 | XIAP | Selective degradation | Not specified | MM.1S |
Data from a head-to-head comparison of IAP-VHL and IAP-CRBN hetero-PROTACs.[10][11]
Key Characteristics of E3 Ligase Recruiters
The choice between different E3 ligase recruiters involves a trade-off between various factors including ligand size, binding affinity, and the biological context of the target.
Cereblon (CRBN):
-
Ligands: Derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[6]
-
Advantages: The ligands are generally smaller and possess more "drug-like" properties, often leading to better cell permeability and oral bioavailability.[][13] The chemistry is well-established.[6]
-
Disadvantages: Potential for off-target degradation of neosubstrates, such as Ikaros and Aiolos, which can lead to immunomodulatory effects.[9]
von Hippel-Lindau (VHL):
-
Ligands: Typically peptidomimetic and derived from the hypoxia-inducible factor-1α (HIF-1α) peptide.[1]
-
Advantages: VHL-based PROTACs can be highly potent and selective.[9] The peptidic nature of the ligands offers multiple points for chemical modification, allowing for fine-tuning of properties.[5]
-
Disadvantages: VHL ligands are often larger and more polar than CRBN ligands, which can present challenges for cell permeability and oral bioavailability.[13]
Mouse Double Minute 2 homolog (MDM2):
-
Ligands: Based on inhibitors of the p53-MDM2 interaction, such as nutlin-3.[5][14]
-
Advantages: Provides an alternative to CRBN and VHL, particularly in contexts where the p53 pathway is relevant.[6]
-
Disadvantages: MDM2-recruiting PROTACs have generally demonstrated lower degradation efficiency compared to those recruiting CRBN and VHL.[6] Their larger size and challenging physicochemical properties can be a hurdle.[14]
Inhibitor of Apoptosis Proteins (IAPs):
-
Ligands: Based on SMAC mimetics, such as bestatin.[8]
-
Advantages: Can induce degradation of IAP proteins themselves, which are therapeutic targets in cancer.[10]
-
Disadvantages: The development of IAP-recruiting PROTACs is less mature compared to CRBN and VHL-based degraders.
Signaling Pathways and Experimental Workflows
To effectively design and evaluate PROTACs, a thorough understanding of the underlying biological mechanism and the experimental procedures is essential.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General experimental workflow for PROTAC evaluation.
Caption: Comparative features of common E3 ligase recruiters.
Detailed Experimental Protocols
Accurate and reproducible data are crucial for the comparative analysis of PROTACs. Below are summarized methodologies for key experiments.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase.[15]
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the energy transfer between a donor fluorophore-labeled antibody against the E3 ligase and an acceptor fluorophore-labeled antibody against the target protein. An increased FRET signal indicates complex formation.
-
Methodology:
-
Reagents: Purified target protein, purified E3 ligase complex, PROTAC dilutions, and donor/acceptor-labeled antibodies.
-
Procedure:
-
Combine the purified target protein and E3 ligase complex in an assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.
-
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the ratio indicates ternary complex formation.
-
Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[15]
-
Principle: The target protein is immunoprecipitated from cell lysates, and the presence of ubiquitin is detected by Western blotting.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Transfer to a membrane and probe with an antibody against ubiquitin.
-
A ladder of high-molecular-weight bands indicates polyubiquitination.
-
-
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[16]
-
Principle: The amount of target protein in cell lysates is measured by Western blotting.
-
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Then, probe with a secondary antibody.
-
Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Conclusion
The selection of an E3 ligase recruiter is a critical decision in the design of a PROTAC, with significant implications for its therapeutic potential. CRBN and VHL remain the most utilized E3 ligases, each with a distinct set of advantages and disadvantages. CRBN-based PROTACs often exhibit better drug-like properties, while VHL-based degraders can achieve high potency and selectivity. MDM2 and IAP recruiters represent valuable alternatives, expanding the toolbox for targeted protein degradation. Ultimately, the optimal choice depends on the specific target, the desired therapeutic window, and the overall pharmacological profile. A thorough, data-driven approach, utilizing the experimental protocols outlined in this guide, is essential for the successful development of novel protein degraders.
References
- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Ligandability of E3 Ligases for Targeted Protein Degradation Applications. | Semantic Scholar [semanticscholar.org]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00167H [pubs.rsc.org]
- 10. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Propargyl Group: A Superior Alkyne for Click Chemistry in Research and Drug Development
A comparative analysis highlights the advantages of the propargyl group in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), showcasing its efficiency, versatility, and cost-effectiveness for bioconjugation and material science.
In the realm of click chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out for its reliability and specificity in creating stable triazole linkages.[1][2] Central to this reaction is the choice of the alkyne component. The propargyl group, a small and easily installable terminal alkyne, has emerged as a preferred choice for researchers in drug discovery, chemical biology, and materials science.[3][4][5] This guide provides a comprehensive comparison of the propargyl group with other alkynes, supported by experimental data, to underscore its advantages in various applications.
Performance Comparison: Propargyl Group vs. Alternatives
The primary alternatives to the propargyl group in CuAAC are other terminal alkynes, such as those with electron-withdrawing groups (e.g., propiolamides), and strained cyclooctynes used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of click chemistry.[3][6] While each has its niche, the propargyl group offers a balanced profile of reactivity, stability, and ease of use.
A key advantage of the propargyl group is its excellent combination of reactivity and stability.[3] While electronically activated alkynes like propiolamides may exhibit slightly faster reaction kinetics, they are also more prone to side reactions such as Michael addition.[3] Propargyl compounds, on the other hand, provide robust and reliable performance under typical bioconjugation and preparative organic conditions with minimal side product formation.[3]
When compared to the strained cyclooctynes used in SPAAC, the propargyl group's small size is a significant benefit, especially in biological systems where minimal perturbation is crucial.[7] Although SPAAC avoids the potential cytotoxicity of a copper catalyst, the synthesis of strained cyclooctynes can be complex and costly.[8][9] Furthermore, some strained alkynes may exhibit off-target reactivity with thiol-containing proteins.[10] For in vitro applications where biocompatibility is less of a concern, CuAAC with a propargyl group often demonstrates higher labeling efficiency and specificity.[6][10] A comparative proteomics study found that CuAAC identified 229 O-GlcNAc modified proteins, compared to 188 identified using SPAAC, suggesting superior performance for in vitro labeling.[10]
Table 1: Comparison of Alkyne Groups for Azide-Alkyne Cycloaddition
| Feature | Propargyl Group (in CuAAC) | Propiolamides (in CuAAC) | Strained Cyclooctynes (in SPAAC) |
| Catalyst | Copper (I) | Copper (I)[3] | None (strain-promoted)[6] |
| Reaction Kinetics | Generally very fast and efficient.[6] | Slightly more reactive than propargyl groups.[3] | Highly dependent on the cyclooctyne (B158145) structure, can be very rapid.[6] |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, though ligands can mitigate this.[6][9] | Similar to propargyl groups, with copper-related cytotoxicity concerns.[3] | Generally considered highly biocompatible and suitable for in vivo studies.[6] |
| Side Reactions | Minimal under optimized conditions.[3] | Increased propensity for Michael addition.[3] | Can exhibit off-target reactivity with thiols.[10] |
| Size of Alkyne | Small and minimally perturbing. | Small. | Bulky, which can be a limitation.[7] |
| Cost & Accessibility | Cost-effective and readily available.[3] | Generally more expensive than propargyl precursors. | Can be significantly more expensive and complex to synthesize.[8] |
| Yield & Specificity | Generally high specificity and quantitative yields.[1][6] | High yields.[3] | High specificity and can achieve quantitative yields.[6] |
Experimental Workflow and Protocols
To illustrate the practical application of the propargyl group in CuAAC, a typical experimental workflow for bioconjugation is presented below, followed by a detailed protocol.
A typical experimental workflow for a CuAAC bioconjugation reaction.
Detailed Experimental Protocol for CuAAC Bioconjugation
This protocol is adapted from established procedures for the copper-catalyzed azide-alkyne cycloaddition with biomolecules.[7][11]
Materials:
-
Propargyl-modified biomolecule
-
Azide-containing cargo (e.g., fluorescent dye, biotin)
-
Copper (II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM)
-
Ligand stock solution (e.g., 50 mM THPTA)
-
Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared)
-
Aminoguanidine (B1677879) stock solution (e.g., 100 mM)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
In a microcentrifuge tube, combine the propargyl-modified biomolecule and the azide-containing cargo in the reaction buffer to the desired final concentrations.
-
In a separate tube, prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is often used.[11] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.
-
-
Reaction Setup:
-
To the solution containing the biomolecule and azide, add the premixed CuSO₄/ligand solution.
-
If working with sensitive biomolecules, aminoguanidine can be added to scavenge reactive oxygen species.[1] For example, add 25 µL of 100 mM aminoguanidine.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For example, add 25 µL of 100 mM sodium ascorbate.
-
Gently mix the reaction mixture by inverting the tube several times.
-
Incubate the reaction at room temperature for 1 hour. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.
-
-
Workup and Analysis:
-
The reaction workup will depend on the specific application. Common methods include ethanol (B145695) precipitation, dialysis, or size-exclusion chromatography to remove excess reagents.
-
The final product can be analyzed by methods such as SDS-PAGE with fluorescence imaging (if a fluorescent azide was used), mass spectrometry, or other relevant techniques to confirm successful conjugation.
-
Logical Relationship of CuAAC Reaction Components
The success of the CuAAC reaction hinges on the interplay of its key components. The following diagram illustrates these relationships.
Interplay of components in the CuAAC reaction.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in inducing targeted protein degradation. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][2] An optimal linker length is crucial as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]
This guide provides a comparative study of PROTACs synthesized with PEG linkers of varying lengths, supported by experimental data, to inform rational PROTAC design.
Data Presentation: The Impact of Linker Length on PROTAC Performance
The length of the PEG linker is a critical determinant of PROTAC efficacy.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[1] The following tables summarize quantitative data from studies on PROTACs targeting three distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Bromodomain-containing protein 4 (BRD4).
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[1] The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.[1]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | >90% | ~1 |
| 19 | ~60% | ~7 |
| 21 | ~40% | >10 |
Table 2: Comparative Efficacy of TBK1-Targeting PROTACs with Different Linker Lengths
PROTACs targeting TANK-binding kinase 1 (TBK1) were synthesized with linkers ranging from 7 to 29 atoms in length.[3] Degradation was not observed for linkers below 12 atoms, while those with linkers between 12 and 29 atoms all exhibited submicromolar degradation potency.[3]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | Not applicable |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 3: Comparative Efficacy of BRD4-Targeting PROTACs with Different PEG Linker Lengths
For Bromodomain-containing protein 4 (BRD4), intriguing patterns were observed. CRBN-recruiting PROTACs with intermediate length linkers (1-2 PEG units) showed reduced degradation potency compared to those with shorter and longer linkers.[3] In contrast, for VHL-recruiting PROTACs, potency decreased as the linker length increased.[3]
| E3 Ligase | Linker Length (PEG units) | DC50 (µM) in H661 cells |
| CRBN | 0 | < 0.5 |
| CRBN | 1-2 | > 5 |
| CRBN | 4-5 | < 0.5 |
| VHL | Increasing Length | Potency decreased |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, THP-1 for BRD4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[4]
-
Allow cells to adhere overnight.[4]
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[4]
b. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[4]
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[4]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[4]
-
Transfer the supernatant (protein lysate) to a new tube.[4]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]
c. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[4]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[4]
-
Boil the samples at 95°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[4]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[4]
d. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody (e.g., anti-ERα, anti-TBK1, anti-BRD4, and a loading control like anti-GAPDH) diluted in blocking buffer overnight at 4°C.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
e. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[4]
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[2]
Ternary Complex Formation Assay (In Vitro Pull-down)
This assay assesses the ability of a PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.[5]
a. Protein Purification:
-
Purify the target protein of interest and the E3 ubiquitin ligase complex (e.g., VHL-ElonginB-ElonginC).[5]
b. Pull-down Assay:
-
Immobilize a tagged version of either the target protein or the E3 ligase on beads (e.g., His-tag with Ni-NTA beads).
-
Incubate the immobilized protein with the PROTAC at various concentrations and the other protein partner.
-
Include control reactions without the PROTAC or with a non-binding mutant.
-
Wash the beads to remove unbound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted fractions by SDS-PAGE and Western blot to detect the presence of all three components of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[6]
a. Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein of interest, and the PROTAC at various concentrations.[6]
-
Include control reactions, such as no E1, no E3, and no PROTAC.[6]
b. Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
c. Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species.[6]
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Thalidomide-O-PEG2-propargyl: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds such as Thalidomide-O-PEG2-propargyl are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this synthetic E3 ligase ligand-linker conjugate, which is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Crucial Safety Note: While a Safety Data Sheet (SDS) for this compound has stated it is not a hazardous substance, its parent compound, thalidomide (B1683933), is a known human teratogen with significant reproductive toxicity.[1][2][3] Therefore, as a precautionary measure, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste. All disposal procedures must be conducted in strict accordance with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.[3]
Chemical and Physical Properties
This table summarizes key quantitative data for this compound and its parent compound, thalidomide.
| Property | This compound | (±)-Thalidomide (Parent Compound) |
| CAS Number | 2098487-52-4[4] | 50-35-1[2] |
| Molecular Formula | C20H20N2O7[4] | C13H10N2O4 |
| Molecular Weight | 400.38 g/mol [4] | 258.23 g/mol |
| Physical State | Solid | Solid |
| Melting Point | Not available | 269-271 °C[2] |
| Known Hazards | Data not available; treat as hazardous due to thalidomide component. | Toxic if swallowed, may damage fertility or the unborn child.[2] |
Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow for this procedure.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: General Disposal Procedure
This protocol provides step-by-step guidance for the proper disposal of this compound waste.
1. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling this compound or its waste.
2. Waste Segregation and Containment
-
Do not dispose of this chemical in the regular trash or down the drain. [5]
-
Establish separate, clearly labeled hazardous waste containers for solid, liquid, and sharp waste streams.
-
Solid Waste:
-
This includes unused or expired this compound powder, as well as contaminated items like gloves, bench paper, and kimwipes.[6]
-
Collect solid chemical waste in its original container if possible, or a compatible, sealable container.[6][7]
-
Contaminated lab supplies should be double-bagged in clear plastic bags and placed inside a designated solid hazardous waste container.[6]
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a dedicated, leak-proof, and chemically compatible container with a screw-on cap.[6]
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS department.[3]
-
Ensure at least one inch of headroom in the container to allow for expansion.[8]
-
-
Contaminated Sharps:
-
Needles, syringes, pipette tips, and broken glassware contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[6]
-
3. Container Management and Labeling
-
All hazardous waste containers must be kept securely capped and closed except when adding waste.[6][9]
-
Clearly label every waste container with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound"), relevant hazard warnings (e.g., "Reproductive Hazard," "Toxic"), and the date waste accumulation began.[3]
4. Storage
-
Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[3]
-
Use secondary containment, such as a lab tray, to prevent spills or leaks.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
-
Segregate the waste from incompatible materials as per general laboratory safety guidelines.[7][8]
5. Final Disposal
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.[7]
-
Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
-
Wipe down the exterior of the waste containers before the scheduled pickup.[6]
6. Documentation
-
Maintain accurate records of the amount of this compound waste generated and the dates of accumulation and disposal.[3] This documentation is crucial for regulatory compliance.
Disclaimer: This information is intended as a general guide. The responsibility for the safe handling and disposal of this compound lies with the user. Always prioritize the guidance of your institution's safety office and adhere to all legal requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guidance for Handling Thalidomide-O-PEG2-propargyl
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Thalidomide-O-PEG2-propargyl. Given the hazardous nature of the thalidomide (B1683933) and propargyl components, a comprehensive approach to personal protection and safe laboratory practices is imperative to minimize exposure and ensure a secure working environment.
1. Hazard Assessment
While a Safety Data Sheet (SDS) from one supplier suggests this compound is not a hazardous substance, this assessment should be treated with extreme caution.[1] The molecule contains three key components with distinct safety profiles:
-
Thalidomide: A known human teratogen that can cause severe and life-threatening birth defects.[2][3][4] It is also associated with peripheral neuropathy, an increased risk of blood clots, and potential damage to the hematological and neurological systems with prolonged exposure.[2][3]
-
PEG2 (Polyethylene Glycol linker): Generally considered to have low toxicity and is used in pharmaceuticals to improve stability and solubility.[5][6][7][8] However, the potential for immunological reactions to PEGylated compounds exists.[7][9]
-
Propargyl Group: This functional group is associated with flammability, reactivity, and toxicity. Propargyl alcohol, a related compound, is flammable, toxic if inhaled, swallowed, or in contact with skin, and can cause severe skin and eye burns.[10][11]
Due to the presence of the thalidomide and propargyl moieties, this compound should be handled as a hazardous substance with appropriate precautions.
2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Wear double-gloved disposable nitrile gloves. Inspect gloves for tears before and during use. Change gloves immediately if contaminated or torn. |
| Eye & Face Protection | Safety Goggles/Shield | ANSI Z87.1-compliant safety goggles with side shields are mandatory. In situations with a splash hazard, a face shield should be worn in conjunction with safety goggles. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | Respirator | Use of a properly fitted NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when there is a potential for aerosol generation. All work with the solid compound should be conducted in a certified chemical fume hood.[12] |
3. Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing risk.
-
Engineering Controls: All weighing and handling of the solid material must be performed in a certified chemical fume hood to minimize inhalation exposure.[12]
-
Personal Hygiene: Wash hands thoroughly with soap and water before leaving the laboratory and after handling the compound. Avoid eating, drinking, or smoking in the laboratory.
-
Weighing and Solution Preparation:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
To avoid generating dust, handle the powder gently.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Spill Procedure:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[13]
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
-
4. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, weighing papers, pipette tips, and contaminated labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be labeled with the full chemical name: "this compound" and appropriate hazard warnings (e.g., "Toxic," "Teratogen").
-
Disposal Route: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not dispose of this compound down the drain or in the regular trash.
5. Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key steps in a typical workflow for handling this compound, with integrated safety checkpoints.
6. Logical Relationship of Safety Measures
The following diagram illustrates the hierarchical relationship of safety controls for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 5. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 8. PEGylated biologics in haemophilia treatment: Current understanding of their long‐term safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
